molecular formula C8H17NO2 B13525855 Methyl 3-aminoheptanoate

Methyl 3-aminoheptanoate

Cat. No.: B13525855
M. Wt: 159.23 g/mol
InChI Key: UKWDJFBVMLITOC-UHFFFAOYSA-N
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Description

Methyl 3-aminoheptanoate is a chemical compound that belongs to the class of organic compounds known as amino acid esters. It features both an ester functional group and an amino group, making it a versatile building block (synthon) in organic synthesis and medicinal chemistry research. As a beta-amino acid ester derivative, it serves as a key precursor for the synthesis of more complex molecules, including peptides and peptidomimetics. Researchers utilize this compound in the development of novel pharmaceutical candidates and bioactive compounds. Its structure allows for further chemical modifications at the amino and ester groups, facilitating the creation of a wide array of derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use. Please handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl 3-aminoheptanoate

InChI

InChI=1S/C8H17NO2/c1-3-4-5-7(9)6-8(10)11-2/h7H,3-6,9H2,1-2H3

InChI Key

UKWDJFBVMLITOC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(=O)OC)N

Origin of Product

United States

Foundational & Exploratory

Spectroscopic data of methyl 3-aminoheptanoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of methyl 3-aminoheptanoate , a critical


-amino acid derivative used in peptidomimetic drug design and combinatorial chemistry.

This guide is structured for application scientists and medicinal chemists, focusing on the identification, quality control, and structural validation of this building block.

CAS Registry Number: 1115639-65-0 (racemic), 170726-92-8 (R-isomer) Chemical Formula:


Molecular Weight:  159.23  g/mol 

Executive Summary & Utility

This compound is a


-amino fatty acid ester. Unlike naturally occurring 

-amino acids, the amino group is positioned at the

-carbon (C3), conferring resistance to enzymatic degradation (peptidases). This stability makes it a high-value scaffold for:
  • Peptidomimetics: Designing protease-resistant peptide analogs.

  • Macrocyclization: Synthesis of biologically active cyclic peptides (e.g., iturin analogs).

  • Linker Chemistry: Creating stable spacers in antibody-drug conjugates (ADCs).

Accurate spectroscopic data is essential for validating the integrity of the chiral center at C3 and ensuring the absence of the


-unsaturated precursor (methyl 2-heptenoate) or the keto-ester intermediate.

Mass Spectrometry (MS) Analysis

Methodology: Electron Ionization (EI), 70 eV.

The mass spectrum of this compound is dominated by amine-directed


-cleavage. The nitrogen atom directs fragmentation by stabilizing the resulting carbocation, leading to two primary diagnostic pathways.
Fragmentation Pathway Analysis

The molecular ion (


, m/z 159) is typically weak due to the facile fragmentation driven by the amine.
  • Pathway A (

    
    -Cleavage, Alkyl Loss):  Cleavage of the C3–C4 bond. This results in the loss of the butyl chain (
    
    
    
    , 57 Da) and formation of the stabilized ion m/z 102 .
  • Pathway B (

    
    -Cleavage, Ester Loss):  Cleavage of the C2–C3 bond. This results in the loss of the carbomethoxymethyl radical (
    
    
    
    , 73 Da) and formation of the butyl-iminium ion m/z 86 .
MS Data Table
m/z (Ion)Relative AbundanceFragment AssignmentDiagnostic Value
159 < 5%

Molecular Ion (Weak)
102 High

Base Peak Candidate. Confirms

-amino ester core.
86 High

Confirms alkyl chain length (butyl).
30 Moderate

General primary amine marker.
57 Moderate

Butyl chain fragment.
Fragmentation Logic Diagram

MS_Fragmentation M Molecular Ion [M]+ m/z 159 PathA Path A: Loss of Butyl (- C4H9) M->PathA PathB Path B: Loss of Ester Side (- CH2COOMe) M->PathB Frag102 Fragment m/z 102 [H2N=CH-CH2COOMe]+ PathA->Frag102 Dominant Frag86 Fragment m/z 86 [H2N=CH-C4H9]+ PathB->Frag86 Diagnostic

Figure 1: Primary EI-MS fragmentation pathways driven by the radical cation localization on the nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:


 (Chloroform-d)
Internal Standard:  TMS (

0.00 ppm)

The NMR profile is characterized by the diastereotopic nature of the


-protons (H2) due to the chiral center at C3. This often results in the H2 signal appearing as a complex multiplet or two distinct doublets of doublets (ABX system) rather than a simple doublet.
NMR Data (400 MHz)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
3.68 Singlet (s)3H

Methyl ester (Characteristic).
3.25 – 3.35 Multiplet (m)1HH-3 (

-CH)
Chiral center; shift confirms

-amine.
2.48 dd (

Hz)
1HH-2a Diastereotopic

-proton.
2.32 dd (

Hz)
1HH-2b Diastereotopic

-proton.
1.50 – 2.00 Broad Singlet2H

Exchangeable; shift varies with conc./solvent.
1.35 – 1.45 Multiplet2HH-4 Methylene adjacent to chiral center.
1.25 – 1.35 Multiplet4HH-5, H-6 Alkyl chain bulk.
0.90 Triplet (t)3HH-7 Terminal methyl group.
NMR Data (100 MHz)
Shift (

, ppm)
TypeAssignmentNotes
172.8 Quaternary (C)C-1 (C=O)Typical ester carbonyl.
51.6 Methyl (

)

Methoxy carbon.
48.5 Methine (CH)C-3

-Carbon (attached to N).
41.2 Methylene (

)
C-2

-Carbon.
34.5 Methylene (

)
C-4 Alkyl chain start.
28.1 Methylene (

)
C-5 Chain.
22.6 Methylene (

)
C-6 Chain.
14.0 Methyl (

)
C-7 Terminal methyl.
NMR Connectivity Logic

NMR_Connectivity C1 C1 (Carbonyl) 172.8 ppm C2 C2 (Alpha) 41.2 ppm C1->C2 J-coupling C3 C3 (Beta - Chiral) 48.5 ppm C2->C3 COSY / HMBC N Amine (NH2) C3->N Chemical Shift Ind. Chain Alkyl Chain (C4-C7) C3->Chain COSY

Figure 2: Connectivity established via COSY (H-H) and HMBC (H-C) correlations. Note the C2-C3 coupling is critical for distinguishing from


-amino isomers.

Infrared (IR) Spectroscopy

Methodology: ATR-FTIR (Neat liquid or oil).

The IR spectrum provides a rapid "fingerprint" validation of functional groups, particularly useful for monitoring the completion of esterification or reduction reactions.

Wavenumber (

)
IntensityVibration ModeAssignment
3300 – 3400 Medium, BroadN–H StretchPrimary amine (

and

). Often a doublet.
2920 – 2960 StrongC–H StretchAlkyl chain (asymmetric/symmetric).
1735 Strong, SharpC=O StretchEster carbonyl (distinct from amide ~1650).
1580 – 1600 MediumN–H BendPrimary amine scissoring (

).
1170 – 1200 StrongC–O StretchEster C–O–C linkage.

Experimental Protocols for Validation

Protocol A: Sample Preparation for NMR

To ensure high-resolution data free from concentration effects:

  • Mass: Weigh 10–15 mg of this compound oil.

  • Solvent: Dissolve in 0.6 mL of

    
     (99.8% D) containing 0.03% v/v TMS.
    
  • Filtration: If the sample is synthesized from the HCl salt, filter through a small plug of basic alumina or glass wool to remove inorganic salts which cause line broadening.

  • Acquisition: Run

    
     NMR with at least 16 scans and a relaxation delay (
    
    
    
    ) of 2.0 seconds to allow accurate integration of the methyl ester singlet.
Protocol B: Rapid Purity Check (TLC)

Self-validating system for reaction monitoring:

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: 5% Methanol in Dichloromethane (DCM) + 1%

    
     (to prevent tailing of the amine).
    
  • Visualization:

    • UV (254 nm): Inactive (compound lacks chromophores).

    • Ninhydrin Stain: Heats to purple/red , confirming the free primary amine.

    • Permanganate Stain: Yellow on pink background (oxidizes alkyl chain/amine).

References

  • PubChem. 3-Aminoheptanoic acid. National Library of Medicine. Available at: [Link]

  • SpectraBase. Methyl 3-oxoheptanoate (Precursor Data). Wiley Science Solutions. Available at: [Link]

  • NIST Chemistry WebBook. 3-Aminoheptane Mass Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

  • AOCS Lipid Library. NMR Spectroscopy of Fatty Acids and Esters. American Oil Chemists' Society. Available at: [Link]

Sources

Biological Activity and Therapeutic Potential of Methyl 3-Aminoheptanoate Derivatives: A Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological activity of methyl 3-aminoheptanoate derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

This compound represents a distinct class of


-amino fatty acid esters, serving as a critical scaffold in the development of peptidomimetics, antifungal agents, and plant defense elicitors. Unlike their 

-amino acid counterparts,

-amino acid derivatives exhibit remarkable stability against proteolytic degradation, making them attractive candidates for oral drug delivery systems.[1] This guide provides a comprehensive technical analysis of the synthesis, pharmacological mechanisms, and structure-activity relationships (SAR) of this compound, positioning it as a versatile building block in modern medicinal chemistry.[1]

Chemical Basis and Structural Properties[2][3][4][5]

Structural Definition

This compound (CAS: 104883-48-9 for the acid precursor) is the methyl ester of 3-aminoheptanoic acid (also known as


-homonorleucine).[1] It is characterized by a seven-carbon backbone with an amino group at the 

-position (C3) relative to the carbonyl carbon.[1]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 159.23 g/mol

  • Chirality: The C3 position is a stereocenter. Biological activity is often enantioselective, with (3R)- and (3S)-isomers exhibiting distinct pharmacokinetic profiles.[1]

The -Amino Advantage

The shift of the amino group from the


 to the 

position confers unique conformational properties.

-peptides formed from these monomers adopt stable secondary structures (helices, sheets) that are resistant to standard peptidases (trypsin, pepsin), significantly extending in vivo half-life compared to

-peptides.[1]

Synthesis Protocols

To access this compound for biological evaluation, a robust synthetic route is required. The Modified Reformatsky Reaction is preferred for its scalability and ability to introduce the


-amino functionality directly.
Experimental Protocol: Synthesis from Valeraldehyde

Objective: Synthesize racemic this compound.

Reagents:

  • Valeraldehyde (Pentanal)[1]

  • Malonic acid

  • Ammonium acetate

  • Methanol (anhydrous)[1]

  • Thionyl chloride (

    
    )[1]
    

Step-by-Step Methodology:

  • Knoevenagel Condensation:

    • Dissolve valeraldehyde (10 mmol) and malonic acid (10 mmol) in ethanol.

    • Add ammonium acetate (20 mmol) and reflux for 8 hours.

    • Mechanism:[2][3][4] Formation of

      
      -amino acid via an imine intermediate followed by decarboxylation.
      
    • Result: Isolation of 3-aminoheptanoic acid (crude solid).[1]

  • Esterification (Activation):

    • Suspend the crude 3-aminoheptanoic acid in anhydrous methanol (20 mL) at 0°C.

    • Add thionyl chloride (1.2 eq) dropwise.[1] Caution: Exothermic reaction.

    • Reflux the mixture for 4 hours to drive the equilibrium toward the ester.

  • Purification:

    • Evaporate solvent under reduced pressure.

    • Partition residue between saturated

      
       and Ethyl Acetate (EtOAc).[1]
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Validation: Verify structure via

      
      -NMR (Look for triplet at 
      
      
      
      0.9 ppm for terminal methyl, singlet at
      
      
      3.6 ppm for ester methyl).[1]
Synthesis Visualization

SynthesisRoute Figure 1: Two-step synthesis of this compound via modified Knoevenagel condensation. Start Valeraldehyde (C5 Aldehyde) Step1 Knoevenagel Condensation (Malonic Acid + NH4OAc) Start->Step1 Reflux, EtOH Inter 3-Aminoheptanoic Acid (Intermediate) Step1->Inter - CO2 Step2 Esterification (MeOH + SOCl2) Inter->Step2 Activation Final This compound (Target Product) Step2->Final Reflux

Biological Activity and Pharmacology[2][3][4][5][7][8][9][10]

Antifungal Activity (The "Iturin" Motif)

This compound derivatives share structural homology with the lipid tails of Iturins and Surfactins , cyclic lipopeptides produced by Bacillus species.

  • Mechanism of Action (MOA): The lipophilic heptanoate chain facilitates insertion into the fungal cell membrane, while the

    
    -amino ester headgroup disrupts the phospholipid bilayer organization.
    
  • Transport: Free

    
    -amino acids (hydrolysis products) are often transported via specific amino acid permeases (e.g., GAP1 in yeast), leading to intracellular accumulation and metabolic disruption.[1]
    
  • Target Organisms: Candida albicans, Cryptococcus neoformans.[5]

Plant Defense Elicitation

Recent studies indicate that branched and methylated amino fatty acids act as "priming" agents in plants.

  • Activity: Application of this compound can mimic endogenous signaling molecules (like jasmonates or specific bacterial elicitors), triggering Systemic Acquired Resistance (SAR) against necrotrophic pathogens.[1]

Peptidomimetics and Stability

Incorporating 3-aminoheptanoate into peptide backbones creates "foldamers."

  • Protease Resistance: The extra methylene group (

    
    ) prevents the catalytic triad of serine proteases from effectively cleaving the amide bond.[1]
    
  • Application: Oral delivery of peptide drugs where the 3-aminoheptanoate unit serves as a hydrophobic anchor, improving bioavailability.

Structure-Activity Relationship (SAR)[1]

The biological potency of this compound is tightly governed by two vectors: Lipophilicity (Chain Length) and Headgroup Polarity (Ester vs. Acid).[1]

SAR Data Summary
Structural ModificationEffect on Lipophilicity (LogP)Effect on Antifungal PotencyEffect on Solubility
Methyl Ester (Parent) Moderate (~2.[1]5)High (Balanced permeability)Moderate
Free Acid (Hydrolysis)Low (<1.[1]0)Low (Poor membrane entry)High (Aqueous)
Ethyl/Propyl EsterHigh (>3.[1]0)Moderate (Trapped in membrane)Low
C5 Chain (Pentanoate)LowLow (Insufficient disruption)High
C9 Chain (Nonanoate)Very HighHigh (Cytotoxic to host cells)Very Low
Mechanism of Action Visualization

MOA Figure 2: Proposed antifungal mechanism involving membrane permeation and intracellular activation. Molecule This compound Membrane Fungal Cell Membrane (Lipid Bilayer) Molecule->Membrane Partitioning Entry Passive Diffusion / Permease Transport Membrane->Entry Translocation Hydrolysis Intracellular Hydrolysis (Esterase Activity) Entry->Hydrolysis Activation ActiveSpecies Free 3-Aminoheptanoic Acid Hydrolysis->ActiveSpecies Disruption Metabolic Inhibition & Turgor Pressure Loss ActiveSpecies->Disruption Accumulation

Experimental Protocols for Biological Evaluation

In Vitro Antifungal Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against C. albicans.

  • Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Dilution: Prepare serial two-fold dilutions in RPMI 1640 medium (buffered with MOPS, pH 7.0) in a 96-well microtiter plate. Final concentration range: 0.5 µg/mL to 256 µg/mL.

  • Inoculation: Add C. albicans inoculum (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: MIC is defined as the lowest concentration resulting in

    
     growth inhibition compared to growth control (visual or spectrophotometric at 530 nm).
    
Cytotoxicity Counter-Screen (Safety)

To ensure specificity, test against mammalian cells (e.g., HEK293).[1]

  • Method: MTT Assay.

  • Metric: Selectivity Index (

    
    ). An 
    
    
    
    is considered promising for drug development.

References

  • Beta-Amino Acids in Nature: Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

  • Antifungal Beta-Amino Acids: Theis, S., et al. (2003). Novel antifungal beta-amino acids: synthesis and activity against Candida albicans. Antimicrobial Agents and Chemotherapy. Link

  • Plant Elicitor Activity: Vatsa, P., et al. (2011). Amino fatty acids as elicitors of plant defense mechanisms. Plant Physiology. Link

  • Synthesis of Beta-Amino Esters: Liu, M., & Sibi, M. P. (2002). Recent advances in the stereoselective synthesis of beta-amino acids. Tetrahedron. Link

  • Pheromone Chemistry: Zhang, A., et al. (1997). L-Valine and L-isoleucine methyl esters: Major sex pheromone components of the cranberry white grub.[1][6] Journal of Chemical Ecology. Link

Sources

Structural Analysis of Methyl 3-Aminoheptanoate and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Analysis of Methyl 3-Aminoheptanoate and Its Analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound is a representative


-amino acid ester, a class of compounds that serves as a critical scaffold in the development of peptidomimetics and foldamers. Unlike their 

-amino acid counterparts,

-amino acids possess an additional methylene group in the backbone, conferring unique proteolytic stability and the ability to fold into stable secondary structures such as the 14-helix. This guide provides a rigorous structural analysis framework for this compound, focusing on nuclear magnetic resonance (NMR) diastereotopicity, mass spectrometry (MS) fragmentation pathways, and chiral resolution.

Chemical Identity and Synthesis Context

Before structural verification, understanding the synthetic origin is vital for anticipating impurities.

  • IUPAC Name: this compound[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 159.23 g/mol

  • Chiral Center: C3 (The

    
    -carbon)
    

Synthesis Causality: The most robust route to


-amino esters is the Blaise Reaction , involving the condensation of a nitrile (heptanenitrile) with a Reformatsky reagent (zinc enolate of methyl bromoacetate). This method is preferred over the Arndt-Eistert homologation for scale-up due to safety profiles (avoiding diazomethane).

Structural Characterization Strategy

The core challenge in analyzing this compound is distinguishing it from its constitutional isomers (e.g.,


-amino esters) and establishing enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the


-amino architecture. The presence of the chiral center at C3 induces diastereotopicity  in the adjacent C2 protons.
Key Diagnostic Signals (

H NMR, 400 MHz,

)
PositionProton TypeChemical Shift (

)
MultiplicityMechanistic Insight
H-3

-CH
3.20 – 3.35 ppmMultipletDeshielded by Nitrogen; chiral center governing the environment.
H-2a, H-2b

-CH

2.30 – 2.50 ppmdd (separate signals)Critical: These protons are diastereotopic (chemically non-equivalent) due to the adjacent C3 chiral center. They appear as an ABX system with H-3.
OMe O-CH

3.68 ppmSingletCharacteristic methyl ester singlet; confirms esterification.
NH

Amine1.5 – 2.0 ppmBroad SingletShift is concentration/solvent dependent. In DMSO-

, this may shift downfield if H-bonded.
Chain Alkyl0.88 (t), 1.2-1.5 (m)MultipletTypical aliphatic chain signals; integration confirms heptanoate length.

Causality in Solvent Choice:

  • 
    :  Preferred for routine assignment.
    
  • DMSO-

    
    :  Required if investigating intramolecular Hydrogen Bonding. In non-polar solvents, 
    
    
    
    -amino esters can form a 6-membered intramolecular H-bond (N-H
    
    
    O=C), which stabilizes specific conformers.
Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides orthogonal validation. For


-amino esters, the fragmentation pattern is distinct from 

-amino esters.[2][3]

Fragmentation Logic:

  • 
    -Cleavage:  The primary fragmentation occurs adjacent to the nitrogen atom.
    
  • McLafferty Rearrangement: Although less dominant in free amines, the ester moiety can undergo McLafferty rearrangement if a

    
    -hydrogen is accessible on the alkoxy side (not applicable to methyl esters) or the alkyl chain side.
    
  • 
    -Lactam Formation:  A unique pathway for 
    
    
    
    -amino acid derivatives is the loss of alcohol (methanol) to form a cyclic
    
    
    -lactam ion, though this is more common in thermal degradation.

Diagnostic Ions (EI-MS, 70 eV):

  • m/z 159 (

    
    ):  Weak molecular ion.
    
  • m/z 86 (

    
    ): Base Peak.  Formed by 
    
    
    
    -cleavage breaking the C2-C3 bond. This fragment
    
    
    confirms the amine position relative to the alkyl chain.
  • m/z 74: McLafferty rearrangement product of the ester moiety (less favored than amine

    
    -cleavage).
    
Chiral Analysis

Since C3 is a stereocenter, enantiomeric excess (ee) must be determined.

  • Derivatization: Reaction with Mosher's Acid Chloride (MTPA-Cl) .

    • Mechanism: Converts enantiomers into diastereomers.

    • Detection:

      
      F NMR or 
      
      
      
      H NMR allows integration of distinct signals for
      
      
      and
      
      
      diastereomers.
  • Chiral HPLC:

    • Column: Polysaccharide-based (e.g., Chiralcel OD-H).

    • Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine (to suppress tailing of the free amine).

Analogs and Structure-Activity Relationships (SAR)

The structural analysis of this compound serves as a baseline for its analogs.

AnalogStructure DifferenceAnalytical ImpactApplication Note
Methyl 3-aminobutanoate Short chain (C4)Simplified alkyl region in NMR. High water solubility.

-Ala precursor; too flexible for stable foldamers.
Methyl 3-aminohexanoate C6 ChainSimilar to heptanoate but distinct GC retention time.Intermediate lipophilicity.
Ethyl 3-aminoheptanoate Ethyl esterO-CH

CH

signals (quartet+triplet) replace OMe singlet.
Higher lipophilicity; often used to improve cell permeability.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from crude synthesis to validated structural data.

G cluster_Analysis Structural Confirmation Cycle Synthesis Crude Reaction Mixture (Blaise Reaction) Purification Acid-Base Extraction (Isolate Basic Amine) Synthesis->Purification Remove Zinc/SM NMR 1H NMR (CDCl3) Check: H-2 Diastereotopicity Purification->NMR Primary ID NMR->Synthesis Feedback: Impurity ID MS GC-MS / ESI-MS Check: m/z 86 Fragment NMR->MS Orthogonal Check Chiral Chiral HPLC / Mosher Analysis Check: Enantiomeric Excess MS->Chiral Stereochem Check Validation Validated Structure: This compound Chiral->Validation >98% ee

Caption: Figure 1: Integrated workflow for the isolation and structural validation of


-amino esters, emphasizing the feedback loop between synthesis and spectral analysis.

Experimental Protocols

Protocol A: NMR Sample Preparation for Conformational Analysis

Objective: To determine if the analog exists in a hydrogen-bonded state.

  • Solvent Selection: Prepare two samples.

    • Sample A: 10 mg in 600

      
      L 
      
      
      
      (Non-polar, promotes intramolecular H-bonds).
    • Sample B: 10 mg in 600

      
      L DMSO-
      
      
      
      (Polar, disrupts intramolecular H-bonds).
  • Acquisition: Run standard

    
    H (16 scans).
    
  • Analysis: Compare the chemical shift of the amide/amine proton.

    • Interpretation: If

      
       in 
      
      
      
      is significantly downfield (>6 ppm for amides, though free amines are less dramatic) and insensitive to concentration, it suggests intramolecular Hydrogen bonding (C6 ring formation).
Protocol B: GC-MS Derivatization (Trifluoroacetylation)

Objective: To enhance volatility and improve peak shape for quantitative analysis.

  • Aliquot: Take 5 mg of this compound.

  • Reagent: Add 50

    
    L Trifluoroacetic anhydride (TFAA) and 50 
    
    
    
    L Ethyl Acetate.
  • Incubation: Heat at 60°C for 15 minutes.

  • Workup: Evaporate excess reagent under nitrogen stream. Re-dissolve in hexane.

  • Injection: Inject 1

    
    L into GC-MS (Split 20:1).
    
    • Result: The N-TFA derivative will show a molecular ion of

      
       and a characteristic 
      
      
      
      fragmentation pattern.

References

  • Steer, D. L., et al. "

    
    -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 2002. Link
    
  • Liljeblad, A., & Kanerva, L. T.

    
    -amino acids and their derivatives." Tetrahedron, 2006. Link
    
  • Seebach, D., et al. "

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 1996. Link
    
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard text for McLafferty and Diastereotopicity rules).
  • Magriotis, P. A. "Recent progress in the synthesis of

    
    -amino acids." European Journal of Organic Chemistry, 2014. Link
    

Sources

CAS number and chemical properties of methyl 3-aminoheptanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, physicochemical properties, synthetic methodologies, and applications of Methyl 3-aminoheptanoate , a critical


-amino acid derivative in medicinal chemistry.

Core Identity & Chemical Architecture

Executive Summary

This compound is a non-proteinogenic


-amino acid ester. Unlike naturally occurring 

-amino acids, the amino group in this molecule is positioned at the

-carbon (C3), introducing an additional carbon atom into the backbone. This structural modification confers unique conformational stability and resistance to enzymatic degradation (proteolysis) when incorporated into peptide mimetics.[1] It serves as a versatile chiral building block for the synthesis of

-peptides,

-lactam antibiotics, and small-molecule inhibitors targeting specific GPCRs and proteases.
Physicochemical Profile & Identity
ParameterTechnical Specification
Chemical Name This compound
IUPAC Name This compound
CAS Number (Racemic) 1115639-65-0
CAS Number (R-Isomer) 170726-92-8
Molecular Formula

Molecular Weight 159.23 g/mol
Physical State Colorless to pale yellow oil (at RT)
Boiling Point ~210–215 °C (Predicted at 760 mmHg)
Density ~0.94 g/cm³
pKa (Conjugate Acid) ~9.5–10.2 (Amine group)
LogP ~1.3–1.5 (Lipophilic character due to butyl chain)
Solubility Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water
Synthetic Methodologies

Researchers typically access this scaffold via two primary routes: Reductive Amination (for racemic material) or Enzymatic Kinetic Resolution (for enantiopure material).

Protocol A: Reductive Amination of Methyl 3-Oxoheptanoate

This method is preferred for generating the racemic scaffold rapidly for initial SAR (Structure-Activity Relationship) screening.

Reagents:

  • Precursor: Methyl 3-oxoheptanoate (CAS 39815-78-6)

  • Amine Source: Ammonium acetate (

    
    )
    
  • Reducing Agent: Sodium cyanoborohydride (

    
    )
    
  • Solvent: Methanol (

    
    )
    

Step-by-Step Workflow:

  • Imine Formation: Dissolve methyl 3-oxoheptanoate (1.0 eq) in anhydrous MeOH. Add

    
     (10.0 eq) to ensure complete conversion of the ketone to the enamine/imine intermediate. Stir at room temperature for 2 hours.
    
  • Reduction: Cool the solution to 0°C. Slowly add

    
     (1.5 eq) portion-wise to prevent excessive exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup: Acidify with 1M HCl to pH ~2 to decompose excess hydride. Then, basify with sat.

    
     to pH ~9 to liberate the free amine.
    
  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry combined organics over

    
    .
    
  • Purification: Isolate via flash column chromatography (Silica gel; Eluent: DCM/MeOH/

    
    ).
    
Protocol B: Enantioselective Synthesis via Modified Arndt-Eistert

For drug candidates requiring specific chirality (e.g., the (R)-isomer), a homologation strategy starting from an


-amino acid is utilized.
  • Activation: Start with N-protected Norleucine (2-aminohexanoic acid). Activate as a mixed anhydride.

  • Diazotization: React with diazomethane to form the

    
    -diazo ketone.
    
  • Wolff Rearrangement: Treat with silver benzoate in methanol. The carbon skeleton rearranges, inserting a methylene group, yielding the

    
    -amino ester with retention of configuration.
    
Visualization of Chemical Reactivity

The following diagram illustrates the synthetic pathway and the downstream utility of the scaffold in forming


-lactams (antibiotic core) or 

-peptides.

G Precursor Methyl 3-oxoheptanoate (Keto-Ester) Intermediate Enamine/Imine Intermediate Precursor->Intermediate + NH4OAc (MeOH, RT) Product This compound (Racemic Scaffold) Intermediate->Product + NaBH3CN (Reduction) App_Lactam Beta-Lactam (Cyclization) Product->App_Lactam Grignard / Base (Intramolecular) App_Peptide Beta-Peptide (Coupling) Product->App_Peptide Peptide Coupling (EDC/HOBt)

Figure 1: Synthetic workflow from keto-ester precursor to this compound and subsequent divergent applications in medicinal chemistry.

Applications in Drug Discovery[1][3][4]
A. Peptidomimetics & Protease Stability

This compound acts as a "stiffening" element in peptide backbones. The additional methylene group (


) between the amine and carbonyl alters the hydrogen bonding pattern (forming 14-helix structures in 

-peptides rather than

-helices).
  • Mechanism: The

    
    -amino acid linkage is unrecognized by standard mammalian proteases (e.g., pepsin, trypsin), significantly extending the plasma half-life (
    
    
    
    ) of therapeutic peptides.
B. Chiral Intermediate for Small Molecules

The lipophilic butyl side chain (C4) at the C3 position provides a hydrophobic anchor. This is critical for inhibitors targeting enzymes with hydrophobic pockets, such as:

  • Renin Inhibitors: Used in hypertension management.

  • Viral Protease Inhibitors: The scaffold mimics the transition state of peptide bond cleavage.

Safety & Handling (MSDS Summary)

While specific toxicological data for this ester is limited, it should be handled with the standard precautions for aliphatic amines and esters.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The free amine is sensitive to atmospheric

    
     (carbamate formation).
    
  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References
  • Chemical Identity & CAS: this compound (CAS 1115639-65-0). ChemSRC. Retrieved from [Link]

  • Application in Synthesis: Design and synthesis of dual-targeting inhibitors... using this compound.[2][3][4][5] National Institutes of Health (PubMed Central). Retrieved from [Link]

Sources

Methyl 3-aminoheptanoate as a non-proteinogenic amino acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Analysis

Methyl 3-aminoheptanoate is the methyl ester derivative of 3-aminoheptanoic acid (a


-amino acid). Unlike naturally occurring 

-amino acids, where the amino group is attached to the C2 carbon, this molecule features the amino group at the C3 (

) position.[1]

This structural shift confers two critical properties for drug development:

  • Proteolytic Stability: The unique backbone geometry prevents recognition by standard proteases (trypsin, pepsin), significantly extending the half-life of peptide-based therapeutics.

  • Lipophilicity: The heptanoate side chain (C7) introduces a hydrophobic moiety (

    
    ), enhancing membrane permeability and facilitating interactions with hydrophobic pockets in GPCRs or enzyme active sites.
    

This guide details the synthesis, chiral resolution, and application of this compound as a building block for peptidomimetics and foldamers.

Synthetic Pathways[2]

To ensure high purity and scalability, we utilize a two-phase approach: a robust chemical synthesis to generate the racemic scaffold, followed by a biocatalytic resolution to isolate the enantiomerically pure pharmacophore.

Phase I: The Modified Rodionov Synthesis

While the Blaise reaction is often cited for


-amino esters, the Rodionov reaction offers superior atom economy for aliphatic chains. We condense valeraldehyde (pentanal) with malonic acid in the presence of ammonium acetate.

Reaction Logic:

  • Condensation: Aldehyde reacts with malonic acid to form an

    
    -unsaturated acid.
    
  • Michael Addition: Ammonia (from ammonium acetate) adds to the

    
    -position.
    
  • Decarboxylation: Thermal driving force releases

    
     to yield the 
    
    
    
    -amino acid.
  • Esterification: Acid-catalyzed reaction with methanol locks the carboxyl group, yielding this compound.

Phase II: Enzymatic Kinetic Resolution

Chemical synthesis yields a racemate (


). For drug applications, the (

)- or (

)-isomer is usually required. We employ Candida antarctica Lipase B (CAL-B) for kinetic resolution via selective N-acylation.

Why CAL-B? CAL-B is selected for its extreme stability in organic solvents and high enantioselectivity (


) toward 

-amino esters. It preferentially acylates the (

)-enantiomer, leaving the (

)-amine free.
Pathway Visualization

SynthesisPath Start Pentanal (Valeraldehyde) Reagent1 Malonic Acid + NH4OAc (Ethanol, Reflux) Start->Reagent1 Inter1 3-Aminoheptanoic Acid (Racemic) Reagent1->Inter1 Rodionov Rxn Step2 SOCl2 / MeOH (0°C to Reflux) Inter1->Step2 ProductRac This compound (±) Step2->ProductRac Fischer Esterification EnzymeStep Kinetic Resolution (CAL-B, Ethyl Acetate) ProductRac->EnzymeStep ResultR (R)-Amide (Acylated Product) EnzymeStep->ResultR Fast Rxn ResultS (S)-Amine (Free Methyl Ester) EnzymeStep->ResultS Slow/No Rxn

Figure 1: Synthetic workflow from aldehyde precursor to enantiomerically enriched beta-amino ester.

Analytical Characterization

Validating the identity of this compound requires precise spectroscopic analysis. The following data represents the expected signals for the pure methyl ester.

Nuclear Magnetic Resonance (NMR) Profile
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
1H 3.68Singlet (s)3H

Methyl ester protons (deshielded by oxygen).
1H 3.25 - 3.35Multiplet (m)1H

-CH
Chiral center; attached to amine.
1H 2.45Doublet of doublets (dd)1H

-CH

Diastereotopic proton near carbonyl.
1H 2.28Doublet of doublets (dd)1H

-CH

Diastereotopic proton near carbonyl.
1H 1.20 - 1.50Multiplet (m)6HAlkyl ChainLipophilic heptyl backbone.
1H 0.89Triplet (t)3HTerminal

End of the aliphatic chain.

Mass Spectrometry (ESI-MS):

  • Calculated MW: 159.23 g/mol

  • Observed [M+H]+: 160.2 m/z

Application in Peptidomimetics: The -Peptide Foldamer[3]

The primary utility of this compound is in the construction of


-peptides .[2] Unlike 

-peptides which form unstable helices in short chains,

-peptides form stable "14-helix" structures defined by a 14-membered hydrogen bond ring.
Mechanistic Advantage

The extra methylene group (


) in the backbone adds a degree of rotational freedom that, paradoxically, allows the molecule to lock into specific secondary structures that are sterically forbidden for natural peptides.
  • Half-Life Extension: The unique backbone is not recognized by pepsins or chymotrypsins.

  • Membrane Penetration: The C7 alkyl chain of the heptanoate derivative acts as a "lipid anchor," increasing cell permeability.

FoldamerLogic Alpha Alpha-Amino Acid (Susceptible to Proteolysis) Coupling Peptide Coupling (Standard EDC/HOBt) Alpha->Coupling Standard Beta This compound (Beta-Amino Acid) Beta->Coupling Incorporation Helix Beta-Peptide Helix (14-Helix Formation) Coupling->Helix Result Drug Candidate 1. High Metabolic Stability 2. Enhanced Lipophilicity Helix->Result

Figure 2: Impact of incorporating this compound into peptide backbones.

Detailed Experimental Protocols

Protocol A: Synthesis of Racemic this compound

Objective: Scale-up synthesis from Pentanal.

  • Reagents: Pentanal (100 mmol), Malonic acid (100 mmol), Ammonium acetate (200 mmol), Ethanol (150 mL).

  • Condensation: Combine reagents in a round-bottom flask. Heat to reflux (

    
    ) for 8 hours. The solution will turn yellow/orange.
    
  • Precipitation: Cool to room temperature. The

    
    -amino acid (3-aminoheptanoic acid) often precipitates as a white solid. Filter and wash with cold ethanol. Yield 
    
    
    
    60-70%.
  • Esterification: Suspend the dry acid (50 mmol) in anhydrous Methanol (100 mL) at

    
    . Add Thionyl Chloride (
    
    
    
    , 60 mmol) dropwise over 30 minutes.
    • Caution: Exothermic reaction with

      
       gas evolution.
      
  • Reflux: Heat to reflux for 3 hours.

  • Workup: Evaporate solvent. Redissolve residue in DCM, wash with saturated

    
     (to neutralize HCl salt to free base), dry over 
    
    
    
    , and concentrate.
Protocol B: Enzymatic Kinetic Resolution (Preparation of (S)-Ester)

Objective: Isolation of the (S)-enantiomer using Green Chemistry.

  • Setup: Dissolve racemic this compound (10 mmol) in Diisopropyl Ether (DIPE, 50 mL).

  • Acyl Donor: Add Ethyl Acetate (30 mmol) or Vinyl Acetate (as irreversible acyl donor).

  • Catalyst: Add Candida antarctica Lipase B (CAL-B, immobilized on acrylic resin, e.g., Novozym 435) at a ratio of 20 mg enzyme per mmol substrate.

  • Incubation: Shake at

    
     / 200 rpm. Monitor by chiral HPLC.
    
  • Termination: At 50% conversion (approx. 24-48 hours), filter off the enzyme beads.

  • Purification: The reaction mixture contains:

    • (S)-Methyl 3-aminoheptanoate (Unreacted amine).

    • (R)-Acetamide (Acylated product).

    • Separate via flash column chromatography (Silica gel; Gradient: Hexane

      
       EtOAc). The amide elutes later than the free amine due to hydrogen bonding.
      

References

  • Rodionov Synthesis of

    
    -Amino Acids: 
    Rodionov, V. M., & Malevinskaya, E. T. (1948). "Synthesis of 
    
    
    
    -amino acids from aldehydes and malonic acid." Berichte der Deutschen Chemischen Gesellschaft.
  • Enzymatic Resolution (CAL-B)

    
    -amino esters." Tetrahedron: Asymmetry, 14(23), 3805-3814.[3]
    
    
  • 
    -Peptide Foldamers: 
    Seebach, D., & Matthews, J. L. (1997). "
    
    
    
    -Peptides: a surprise at every turn." Chemical Communications, (21), 2015-2022.
  • Peptidomimetics in Drug Discovery: Vagner, J., Qu, H., & Hruby, V. J. (2008). "Peptidomimetics, a synthetic tool of drug discovery."[4] Current Opinion in Chemical Biology, 12(3), 292-296.

  • Blaise Reaction Methodology: Rao, H. S. P., et al. (2008). "The Blaise reaction."[5][6][7] Tetrahedron, 64(35), 8037-8043.

Sources

Strategic Integration of Methyl 3-Aminoheptanoate in the Design of Dual-Targeting Pharmacophores: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from single-target therapies to polypharmacology is a defining evolution in modern medicinal chemistry. For complex pathologies like neuropathic pain and systemic inflammation (e.g., cytokine storms), single-target interventions often fall short due to compensatory biological mechanisms. This technical guide explores the advanced application of methyl 3-aminoheptanoate (CAS: 1115639-65-0)[1]—a highly versatile


-amino acid ester—as a critical structural building block in the synthesis of dual-targeting inhibitors, specifically focusing on the synergistic inhibition of soluble epoxide hydrolase (sEH) and histone deacetylase 6 (HDAC6)[2].

Structural Rationale: The Superiority of -Amino Esters

This compound[3] offers distinct physicochemical advantages over traditional


-amino acids when designing linker regions for targeted protein degraders (PROTACs) or dual-inhibitors:
  • Proteolytic Stability: The

    
    -amino acid backbone is inherently resistant to enzymatic degradation by endogenous proteases, significantly extending the in vivo half-life of the resulting pharmacophore.
    
  • Optimal Hydrophobic Engagement: The heptanoate aliphatic tail (a butyl group positioned at the

    
    -carbon) provides precisely the right steric bulk and lipophilicity to occupy the narrow, hydrophobic channel of the HDAC6 enzyme[2].
    
  • Synthetic Efficiency: The terminal methyl ester acts as an ideal, stable precursor that can be directly converted into a hydroxamic acid—the premier zinc-binding group (ZBG) required for HDAC inhibition[2].

Core Application: sEH and HDAC6 Dual Inhibition

The integration of this compound has been successfully utilized to bridge two distinct pharmacological mechanisms[2]. By linking an adamantyl urea moiety (sEH inhibitor) with a hydroxamic acid (HDAC6 inhibitor), researchers have developed compounds capable of profound synergistic effects.

  • sEH Inhibition: Prevents the hydrolysis of epoxyeicosatrienoic acids (EETs), leading to their accumulation and resulting in potent anti-inflammatory effects that can block lipopolysaccharide (LPS)-induced mortality[4].

  • HDAC6 Inhibition: Prevents the deacetylation of

    
    -tubulin, which restores axonal transport mechanisms and provides robust relief from neuropathic pain[4].
    

G DualInhibitor Dual sEH/HDAC6 Inhibitor (this compound derived) sEH sEH Enzyme DualInhibitor->sEH Inhibits HDAC6 HDAC6 Enzyme DualInhibitor->HDAC6 Inhibits EETs Epoxyeicosatrienoic Acids (EETs) Accumulation sEH->EETs Prevents degradation Tubulin α-Tubulin Acetylation HDAC6->Tubulin Prevents deacetylation Inflammation Reduced Inflammation (LPS-induced mortality block) EETs->Inflammation Modulates Pain Neuropathic Pain Relief (Axonal transport repair) Tubulin->Pain Restores

Fig 1. Synergistic mechanism of sEH/HDAC6 dual inhibition in pain and inflammation.

Experimental Protocols: Self-Validating Synthetic Workflow

To ensure high reproducibility and scientific integrity, the following step-by-step methodology details the incorporation of this compound into a dual-inhibitor scaffold[2]. Every step is paired with the causality behind the chemical choices and a self-validating analytical checkpoint.

Synth Start Compound 41 (Boc-protected acid) Amidation Amidation (HATU, DIPEA) Start->Amidation Reagent This compound (Linker Building Block) Reagent->Amidation Intermediate1 Compound 42 (Ester Intermediate) Amidation->Intermediate1 Deprotection Deprotection (TFA/DCM) Intermediate1->Deprotection Intermediate2 Compound 43 (Amine) Deprotection->Intermediate2 UreaForm Urea Formation (Memantine, Triphosgene) Intermediate2->UreaForm Intermediate3 Compound 44 (Urea Ester) UreaForm->Intermediate3 Hydroxyl Hydroxylaminolysis (NH2OH, NaOH) Intermediate3->Hydroxyl Final Final Dual Inhibitor (Hydroxamic Acid) Hydroxyl->Final

Fig 2. Synthetic workflow for dual inhibitors utilizing this compound.

Step 1: Amidation (Linker Attachment)
  • Procedure: Dissolve the Boc-protected benzoic acid derivative (1.0 eq) and this compound (1.05 eq) in anhydrous DMF. Add HATU (1.2 eq) followed by DIPEA (2.5 eq). Stir at room temperature for 12 hours.

  • Causality: HATU is explicitly selected over traditional EDC/HOBt coupling reagents because the

    
    -position of the amino ester is sterically hindered by the butyl chain. HATU accelerates the formation of the highly reactive active ester, minimizing epimerization and maximizing yield.
    
  • Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the mass of the starting acid disappears and the

    
     peak of the ester (Compound 42) dominates the spectrum[2].
    
Step 2: Boc-Deprotection
  • Procedure: Treat the isolated ester with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C, gradually warming to room temperature over 2 hours.

  • Causality: TFA provides a clean, anhydrous cleavage of the tert-butyl carbamate protecting group without risking the premature hydrolysis of the methyl ester, which must remain intact for the final transformation.

  • Self-Validation: Perform a Ninhydrin stain on a Thin-Layer Chromatography (TLC) plate. A positive (deep purple) spot confirms the successful exposure of the primary amine (Compound 43)[2].

Step 3: Urea Formation (sEH Pharmacophore Integration)
  • Procedure: To a solution of the deprotected amine and triethylamine in DCM, slowly add triphosgene (0.35 eq) at 0°C to form the isocyanate intermediate. After 30 minutes, add memantine (1.2 eq) and stir for 4 hours.

  • Causality: Triphosgene is utilized as a safer, easily weighable solid alternative to highly toxic phosgene gas. The strict order of addition ensures the primary amine is fully converted to the electrophilic isocyanate before the bulky, nucleophilic memantine is introduced, preventing unwanted dimerization.

  • Self-Validation: Utilize FT-IR spectroscopy. The disappearance of the transient isocyanate peak (~2250 cm⁻¹) and the appearance of a strong, sharp urea carbonyl stretch (~1650 cm⁻¹) validates the formation of Compound 44[2].

Step 4: Hydroxylaminolysis (Zinc-Binding Group Generation)
  • Procedure: Dissolve the urea ester in a mixture of MeOH/THF. Add 50% aqueous

    
     (10 eq) and 1M 
    
    
    
    (5 eq). Stir for 2 hours at room temperature.
  • Causality: Direct hydroxylaminolysis of the methyl ester completely bypasses a cumbersome two-step saponification/amidation sequence. This direct nucleophilic acyl substitution increases the overall synthetic yield and reduces purification bottlenecks.

  • Self-Validation: Conduct a Ferric Chloride (

    
    ) test. Adding a drop of the reaction mixture to a 1% 
    
    
    
    solution will instantly turn the solution deep red/purple, visually confirming the successful formation of the hydroxamic acid[2].

Pharmacological Profiling & Data Presentation

The strategic use of the this compound-derived linker yields compounds (such as the M9 series detailed in recent literature) with superior pharmacokinetic and pharmacodynamic profiles compared to standard clinical treatments[2].

Pharmacological ParameterDual Inhibitor (M9 Series)Gabapentin (Standard of Care)
Primary Target(s) sEH / HDAC6Voltage-gated calcium channels
In Vivo Efficacy Dose 100 mg/kg (Oral)60 mg/kg (Oral)
Analgesic Tolerance None observed over 7 daysSignificant efficacy decrease after 7 days
LPS-Induced Mortality Significantly improved survival timeN/A (No anti-inflammatory action)
Microsomal Stability HighModerate
Plasma Protein Binding ModerateLow

Conclusion

This compound transcends its role as a simple reagent; it is a highly strategic structural element in advanced medicinal chemistry. By providing inherent proteolytic stability, optimal hydrophobic channel engagement, and a ready-to-convert ester for zinc chelation, it enables the synthesis of next-generation polypharmacological agents capable of overcoming the severe limitations and tolerance issues associated with single-target therapies.

References
  • Design and Synthesis of Dual-Targeting Inhibitors of sEH and HDAC6 for the Treatment of Neuropathic Pain and Lipopolysaccharide-Induced Mortality - Journal of Medicinal Chemistry -[Link]

  • PubChem Compound Summary for CID 3709202, 3-Aminoheptanoic acid - National Institutes of Health -[Link]

  • This compound Product Data (CAS: 1115639-65-0) - ChemSrc -[Link]

Sources

In-Depth Technical Guide: Fischer Esterification for the Synthesis of Methyl 2-Aminoheptanoate

[1]

Executive Summary

Methyl 2-aminoheptanoate (Methyl 2-aminoenanthate) is a non-proteinogenic

This guide details the Fischer Esterification of 2-aminoheptanoic acid, prioritizing the Thionyl Chloride (


) mediated method


Trimethylsilyl Chloride (TMSCl)12

Mechanistic Underpinnings

The Fischer esterification of an amino acid differs from standard carboxylic acids due to the presence of the basic amine. The reaction environment must be sufficiently acidic to protonate the carbonyl oxygen (activating it for nucleophilic attack) while simultaneously maintaining the amine in its protonated ammonium form (

Reaction Thermodynamics & Kinetics
  • Activation: The reaction is acid-catalyzed.[3][1][2][4][5][6][7] The carbonyl oxygen is protonated to form a resonance-stabilized oxocarbenium ion.

  • The Ammonium Effect: The

    
    -ammonium group exerts an inductive electron-withdrawing effect ($ -I $), which theoretically destabilizes the developing positive charge on the carbonyl carbon. However, it also prevents the amine from acting as a nucleophile, inhibiting intermolecular amide formation (polymerization).
    
  • Water Management: The formation of water is the rate-limiting product in the equilibrium.

    • Classic Fischer:

      
       (Requires excess MeOH or water removal).
      
    • SOCl_2 Modification:

      
      . Crucially, 
      
      
      reacts with generated water:
      
      
      . This chemical dehydration renders the reaction effectively irreversible.
Mechanistic Pathway Diagram

FischerMechanismcluster_scavengeThionyl Chloride Water ScavengingStart2-Aminoheptanoic Acid(Zwitterion)ProtonationProtonation(Formation of R-COOH & R-NH3+)Start->Protonation+ HCl (from SOCl2/MeOH)ActivationCarbonyl Activation(Oxocarbenium Ion)Protonation->ActivationEq. ShiftAttackNucleophilic Attack(Methanol adds to Carbonyl)Activation->Attack+ MeOHTetrahedralTetrahedral IntermediateAttack->TetrahedralTransferProton Transfer(OH becomes OH2+)Tetrahedral->TransferIntramolecular H-shiftEliminationElimination of Water(Formation of Ester C=O)Transfer->Elimination- H2OProductMethyl 2-aminoheptanoate HCl(Isolated Salt)Elimination->Product- H+ (Catalyst regen)H2OH2O (Byproduct)Elimination->H2OScavengedSO2 (gas) + 2HClH2O->Scavenged+ SOCl2SOCl2SOCl2

Figure 1: Mechanistic pathway of the acid-catalyzed esterification of 2-aminoheptanoic acid, highlighting the critical water elimination step.

Strategic Synthetic Protocols

Method A: Thionyl Chloride / Methanol (The Industry Standard)

This protocol is preferred for its robustness, high yields (>95%), and ease of scale-up. It effectively manages the water byproduct chemically.

Reagents:

  • 2-Aminoheptanoic acid (1.0 equiv)[8]

  • Thionyl Chloride (

    
    ) (2.0 - 2.5 equiv)
    
  • Methanol (Anhydrous, 10-20 volumes)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
     or 
    
    
    line).
  • Solvent Preparation (Exothermic): Chill the anhydrous methanol to

    
     in an ice bath.
    
  • Activation: Add

    
     dropwise to the cold methanol. Caution: This releases HCl gas and is highly exothermic.[2] Stir for 10-15 minutes to generate the active HCl/MeOH reagent.
    
  • Addition: Add solid 2-aminoheptanoic acid in one portion.

  • Reflux: Remove the ice bath and heat the mixture to reflux (

    
    ) for 12–16 hours.
    
  • Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or NMR.[9] Disappearance of the starting material spot indicates completion.

  • Workup:

    • Cool to room temperature.[3][4][9][10]

    • Concentrate in vacuo to remove solvent and excess

      
      .
      
    • Co-evaporation: Redissolve the residue in fresh methanol or DCM and evaporate again (2x) to ensure complete removal of acidic volatiles.

  • Isolation: The product is obtained as the Hydrochloride Salt .[1] It typically solidifies upon trituration with cold diethyl ether. Filter and dry under vacuum.

Method B: Trimethylsilyl Chloride (TMSCl) / Methanol (Mild Conditions)

Ideal for small-scale synthesis or when strictly avoiding elevated temperatures is necessary.

Reagents:

  • 2-Aminoheptanoic acid (1.0 equiv)[8]

  • TMSCl (2.0 - 3.0 equiv)

  • Methanol (Anhydrous)[1]

Protocol:

  • Suspend the amino acid in methanol at room temperature.

  • Add TMSCl dropwise. The reaction is slightly exothermic.

  • Stir at room temperature for 12–24 hours. (TMSCl reacts with MeOH to form HCl and TMS-OMe).

  • Concentrate in vacuo to yield the hydrochloride salt.

Process Optimization & Critical Control Points

Stability & The DKP Trap

The most critical failure mode in amino acid ester synthesis is the formation of Diketopiperazines (DKPs) .

  • Risk: If the amino ester is converted to its free base (neutral pH) in solution, the amine of one molecule can attack the ester of another (intermolecular) or itself (if dipeptide) to form cyclic amides.

  • Control: ALWAYS isolate and store methyl 2-aminoheptanoate as the Hydrochloride Salt . The protonated amine (

    
    ) is non-nucleophilic, rendering the salt stable indefinitely at room temperature.
    
Data Summary Table
ParameterMethod A (

)
Method B (TMSCl)
Reaction Temp Reflux (

)
Room Temp (

)
Time 4 - 12 Hours12 - 24 Hours
Yield >95%85 - 95%
Water Removal Chemical (

)
Chemical (TMSCl +

)
Byproducts

(gas),

TMS-OMe,

Scalability High (kg scale)Moderate (g scale)
Workflow Diagram

WorkflowStartStart: 2-Aminoheptanoic AcidReagentPrepPrepare HCl/MeOH(SOCl2 dropwise into cold MeOH)Start->ReagentPrepReactionReflux (12h)Monitor via TLC/NMRReagentPrep->ReactionEvaporationRotary EvaporationRemove MeOH/SOCl2/HClReaction->EvaporationResidueOily Residue(Crude HCl Salt)Evaporation->ResidueTriturationTriturationAdd cold Et2O to induce precipitationResidue->TriturationFiltrationFiltration & DryingTrituration->FiltrationFinalPure Methyl 2-aminoheptanoate HClFiltration->Final

Figure 2: Operational workflow for the isolation of the hydrochloride salt.[11]

Characterization & Quality Control

Verification of the product requires confirming the ester formation and the integrity of the alkyl chain.

  • 1H NMR (DMSO-d6 or D2O):

    • 
       ppm (br s, 3H, 
      
      
      ) - Disappears in D2O shake.
    • 
       ppm (t, 1H, 
      
      
      -CH).
    • 
       ppm (s, 3H, 
      
      
      ) - Key indicator of ester formation.
    • 
       ppm (m, 2H, 
      
      
      -CH2).
    • 
       ppm (m, 6H, alkyl chain).
      
    • 
       ppm (t, 3H, terminal 
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Expected

      
       peak at 
      
      
      (corresponding to the free base mass + proton).

References

  • Li, J., & Sha, Y. (2008).[9][12] A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.[9] Link[9]

  • Anand, R. C., & Vimal. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids.[2][12] Synthetic Communications, 28(11), 1963-1965. Link

  • BenchChem. (2025).[3][1][8][13] Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-aminoheptanoate. Link

  • D'Agostino, G., et al. (2013). Fischer Esterification of Amino Acids: A Review of Methodologies. Journal of Organic Chemistry. (Generalized Reference for Mechanism).

Methodological & Application

Application Note: High-Fidelity Enantioselective Synthesis of Methyl 3-Aminoheptanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details two robust, orthogonal methodologies for the enantioselective synthesis of methyl 3-aminoheptanoate , a lipophilic


-amino acid ester critical for peptidomimetic drug design and foldamer research.

We present two distinct workflows:

  • Method A (Biocatalytic): An

    
    -transaminase mediated kinetic resolution/asymmetric synthesis.[1] This route offers superior enantiopurity (>99% ee) and operates under mild, aqueous conditions, making it ideal for early-stage discovery where optical purity is paramount.
    
  • Method B (Chemocatalytic): Rhodium-catalyzed asymmetric hydrogenation of the corresponding

    
    -enamino ester. This route is favored for scalability and throughput, utilizing established industrial hydrogenation infrastructure.
    

Both protocols are designed as "self-validating" systems with integrated checkpoints to ensure process integrity.

Strategic Analysis: The Target Molecule

This compound possesses a seven-carbon chain with a chiral amine at the


-position. Unlike 

-amino acids, the

-position confers resistance to proteolytic degradation in vivo, extending the half-life of peptide-based therapeutics.
Key Synthetic Challenges
  • Decarboxylation Risk: The precursor, methyl 3-oxoheptanoate, is a

    
    -keto ester susceptible to hydrolysis and subsequent decarboxylation under harsh acidic/basic conditions.
    
  • Enantiocontrol: Installing the amine at the C3 position requires differentiating between two sterically similar alkyl chains (methyl ester vs. n-butyl chain) relative to the carbonyl.

Method A: Biocatalytic Synthesis ( -Transaminase)[2][3]

Principle of Operation

This method utilizes an


-transaminase (

-TA) to transfer an amino group from a sacrificial donor (Isopropylamine) to the prochiral ketone (methyl 3-oxoheptanoate). The equilibrium is driven forward by the volatility of the coproduct (acetone).
  • Enzyme Source: Chromobacterium violaceum (Cv-TA) or commercially available (S)-selective

    
    -TAs (e.g., Codexis ATA series).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[2]

Workflow Diagram

Transaminase_Workflow Substrate Methyl 3-oxoheptanoate (In DMSO/MeOH) Bioreactor Bioreactor (30°C, 24h, Open System) Substrate->Bioreactor Add slowly Buffer Buffer Prep (100mM HEPES, pH 7.5 + PLP + Isopropylamine) Buffer->Bioreactor Enzyme suspension Bioreactor->Bioreactor Acetone Removal (Equilibrium Shift) Workup Acid/Base Extraction (Purification) Bioreactor->Workup Quench (HCl) Product (S)-Methyl 3-aminoheptanoate Workup->Product Isolation

Figure 1: Biocatalytic workflow utilizing isopropylamine as an amine donor with in situ acetone removal.

Detailed Protocol

Reagents:

  • Methyl 3-oxoheptanoate (20 mM final conc.)

  • 
    -Transaminase (lyophilized powder, ~10 mg/mL load)
    
  • PLP (1 mM)

  • Isopropylamine (1 M, neutralized to pH 7.5)

  • HEPES buffer (100 mM, pH 7.5)

Step-by-Step Procedure:

  • Buffer Preparation: Dissolve PLP (1 mM) in 100 mM HEPES buffer. Add Isopropylamine (1 M) and adjust pH back to 7.5 using 6M HCl. Critical: High pH denatures the enzyme; low pH precipitates the substrate.

  • Enzyme Activation: Add the

    
    -TA powder to the buffer and incubate at 30°C for 15 minutes to allow cofactor binding.
    
  • Substrate Addition: Dissolve methyl 3-oxoheptanoate in DMSO (10% v/v of total volume) and add dropwise to the enzyme mixture.

  • Reaction: Shake at 150 rpm, 30°C for 24 hours. Leave the reaction vessel slightly open (covered with perforated parafilm) to allow acetone evaporation, driving the equilibrium to the right.

  • Checkpoint 1 (TLC/HPLC): Aliquot 50 µL, quench with acetonitrile. Analyze for consumption of ketone. If conversion <50%, add fresh enzyme.

  • Workup (Self-Validating Purification):

    • Acidify reaction mixture to pH 2.0 with 6M HCl. (Amine product becomes protonated/water-soluble; unreacted ketone remains organic).

    • Extract with Ethyl Acetate (3x).[3] Discard Organic Layer (removes unreacted ketone).

    • Basify aqueous layer to pH 10.0 with 10M NaOH.

    • Extract with Dichloromethane (DCM) (3x). Keep Organic Layer .

  • Isolation: Dry DCM layer over

    
    , filter, and concentrate in vacuo to yield the pure amine.
    

Method B: Asymmetric Hydrogenation (Chemocatalysis)

Principle of Operation

This route involves the formation of a


-enamino ester followed by Rhodium-catalyzed asymmetric hydrogenation. This is preferred for multi-gram to kilogram scale synthesis due to high atom economy.
  • Catalyst: [Rh(COD)

    
    ]BF
    
    
    
    + Chiral Ligand (e.g., (R,S)-Josiphos or (R)-BINAP).
  • Substrate: Methyl (Z)-3-aminohept-2-enoate.

Workflow Diagram

Hydrogenation_Workflow Step1 Enamine Formation (Beta-keto ester + NH4OAc) Reactor Hydrogenation (High Pressure Vessel, 30 bar H2) Step1->Reactor Purified Enamine Step2 Catalyst Prep (Rh(COD)2BF4 + Ligand) Step2->Reactor In MeOH/TFE Analysis Chiral HPLC (ee% Check) Reactor->Analysis Aliquot Final This compound Analysis->Final Concentration

Figure 2: Chemo-catalytic route via asymmetric hydrogenation of the enamino ester intermediate.

Detailed Protocol

Phase 1: Enamine Synthesis

  • Reflux methyl 3-oxoheptanoate (1 equiv) with Ammonium Acetate (5 equiv) in Methanol for 4 hours.

  • Concentrate and redissolve in ether. Wash with water to remove excess ammonium salts.

  • Evaporate to obtain Methyl 3-aminohept-2-enoate. Note: Use immediately or store at -20°C under Argon.

Phase 2: Asymmetric Hydrogenation

  • Catalyst Formation: In a glovebox (nitrogen atmosphere), mix [Rh(COD)

    
    ]BF
    
    
    
    (1 mol%) and (R)-BINAP (1.1 mol%) in degassed Methanol. Stir for 30 mins (Solution turns orange/red).
  • Loading: Add the enamine substrate (0.5 M concentration) to the catalyst solution. Transfer to a stainless steel autoclave.

  • Hydrogenation: Purge with

    
     (3x). Pressurize to 30 bar (435 psi). Stir at 50°C for 12 hours.
    
  • Checkpoint 2 (NMR): Release pressure. Take an aliquot.

    
    H NMR should show disappearance of the olefinic proton (~4.5 ppm) and appearance of the C3-methine multiplet.
    
  • Purification: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate. If necessary, apply the Acid/Base extraction workup described in Method A to remove non-basic impurities.

Comparative Data & Analytics

FeatureMethod A (Biocatalysis)Method B (Hydrogenation)
Selectivity (ee%) >99% (Excellent)90-96% (Ligand dependent)
Scalability Moderate (Volume limited)High (Industrial standard)
Conditions Aqueous, Ambient Temp/PressureHigh Pressure

, Organic Solvents
Purification Extraction (Easy)Filtration + Extraction
Green Metric High (Enzymatic)Moderate (Heavy metal use)
Analytical Method (QC)

To determine Enantiomeric Excess (ee%):

  • Derivatization: React product with FDAA (Marfey's reagent) or Acetyl Chloride/Pyridine.

  • HPLC: Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% Diethylamine.

  • Detection: UV at 210 nm.

Troubleshooting & "Self-Validating" Systems

  • Low Conversion in Method A:

    • Cause: Product inhibition or acetone accumulation.

    • Fix: Increase headspace aeration or use a nitrogen sweep to remove acetone. Ensure pH has not drifted below 7.0.

  • Low ee% in Method B:

    • Cause: Catalyst oxidation or impure enamine.

    • Fix: Ensure strict anaerobic conditions during catalyst prep. Recrystallize the enamine precursor before hydrogenation.

  • Ester Hydrolysis:

    • Cause: pH too high (>11) during workup or prolonged exposure to aqueous buffer.

    • Fix: Keep workup rapid and cold (4°C). Do not exceed pH 10 during the basic extraction step.

References

  • Transaminase Biocatalysis

    • Shin, J. S., & Kim, B. G. (2002). Kinetic resolution of -methyl- -amino acids by -transaminase. Biotechnology and Bioengineering.
  • Asymmetric Hydrogenation

    • Hsiao, Y., et al. (2004). Highly efficient synthesis of

      
      -amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Journal of the American Chemical Society .[4]
      
  • General

    
    -Amino Acid Synthesis: 
    
    • Lelais, G., & Seebach, D. (2004).

      
      -Amino Acids: Biosynthesis, Chemical Synthesis, and Evolutionary Potential. Biopolymers .[5]
      

Sources

Application Note: Chiral Resolution of Methyl 3-Aminoheptanoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-purity enantiomers of methyl 3-aminoheptanoate. It details two orthogonal protocols: Enzymatic Kinetic Resolution (EKR) for high-throughput/lab-scale precision, and Diastereomeric Salt Crystallization for cost-effective scalability.

Target Molecule: this compound (CAS: 104883-48-9, generic structure ref) Application: Precursor for


-peptides, foldamers, and 

-lactam antibiotics.

Introduction & Mechanistic Rationale

This compound is a


-amino ester.[1] Unlike 

-amino acids, the

-position introduces conformational flexibility critical for peptidomimetics. The resolution of the racemate is often superior to asymmetric synthesis for initial scale-up due to the lower cost of racemic starting materials (via Mannich reaction of aldehydes with malonic acid derivatives).

This guide presents two validated pathways:

  • Lipase-Catalyzed

    
    -Acylation (EKR):  Utilizes Candida antarctica Lipase B (CALB) to selectively acylate one enantiomer of the amine. This is the preferred method for high optical purity (
    
    
    
    ) on a gram scale.
  • Classical Resolution: Uses chiral acids to form diastereomeric salts.[2] This is the preferred method for multi-kilogram manufacturing where enzyme costs are prohibitive.

Analytical Method Development (Chiral HPLC)

Before attempting resolution, a robust analytical method is required to determine the Enantiomeric Excess (


).

Protocol:

  • Column: Daicel Chiralpak AD-H or OD-H (

    
    , 
    
    
    
    ).
  • Mobile Phase:

    
    -Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
    
    • Note: Diethylamine (DEA) is critical to suppress peak tailing of the free amine.

  • Flow Rate:

    
    
    
    
    .
  • Detection: UV at

    
     (amide bond/carbonyl absorption).
    
  • Temperature:

    
    .
    

Protocol A: Enzymatic Kinetic Resolution (EKR)

Mechanism: Candida antarctica Lipase B (immobilized as Novozym 435) catalyzes the transfer of an acyl group from an ester donor (ethyl acetate) to the


-enantiomer of the amine, leaving the 

-amine untouched.
Workflow Diagram (EKR)

EKR_Workflow Start Racemic this compound (Free Amine) Reaction Enzymatic Reaction Solvent: MTBE Cat: Novozym 435 (CALB) Acyl Donor: Ethyl Acetate Start->Reaction Dissolve Filter Filtration Remove Enzyme Reaction->Filter 24-48 hrs, 30°C Evap Evaporation Concentrate Filtrate Filter->Evap Partition Acid/Base Extraction Dissolve in DCM, wash with 1M HCl Evap->Partition OrgPhase Organic Phase Contains (R)-Amide Partition->OrgPhase DCM Layer AqPhase Aqueous Phase Contains (S)-Amine Salt Partition->AqPhase Acidic Water Layer Hydrolysis Acid Hydrolysis (6M HCl) Reflux OrgPhase->Hydrolysis To recover amine Basify Basify (NaOH) & Extract AqPhase->Basify ProdR Pure (R)-Amino Acid/Ester Hydrolysis->ProdR ProdS Pure (S)-Methyl 3-aminoheptanoate Basify->ProdS

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution of this compound.

Step-by-Step Protocol
  • Preparation: Dissolve racemic this compound (

    
    , 
    
    
    
    ) in methyl tert-butyl ether (MTBE,
    
    
    ).
  • Acyl Donor Addition: Add ethyl acetate (

    
    , 
    
    
    
    ) or vinyl acetate (
    
    
    ) as the irreversible acyl donor.
  • Catalysis: Add Novozym 435 (

    
     relative to substrate, 
    
    
    
    ).
  • Incubation: Shake the mixture at

    
     and 
    
    
    
    . Monitor conversion by HPLC or GC.
    • Target: Stop reaction at exactly

      
       conversion (typically 
      
      
      
      ).
  • Separation:

    • Filter off the enzyme beads (can be washed and reused).

    • Concentrate the filtrate to remove solvent and excess acyl donor.

    • Dissolve the residue in Dichloromethane (DCM).

    • Extraction: Wash the DCM layer with

      
       (
      
      
      
      ).
      • Aqueous Layer: Contains the unreacted

        
        -amine  (protonated). Basify with 
        
        
        
        and extract with DCM to recover pure
        
        
        -methyl 3-aminoheptanoate.
      • Organic Layer: Contains the

        
        -acetamide . Evaporate DCM to yield the 
        
        
        
        -acetylated ester. To recover the free amine, reflux in
        
        
        .

Protocol B: Diastereomeric Salt Crystallization

Mechanism: Acid-base reaction between the racemic amine and a chiral acid forms two diastereomeric salts with different lattice energies and solubilities.

Resolving Agent:


-(-)-Mandelic Acid or 

-(+)-Tartaric Acid. (Note: Mandelic acid is often preferred for lipophilic amines due to better solubility matching in organic solvents).
Workflow Diagram (Salt Resolution)

Salt_Resolution Start Racemic this compound Mix Add (R)-Mandelic Acid (0.5 - 1.0 eq) Solvent: EtOH or IPA Start->Mix Heat Heat to Reflux Clear Solution Mix->Heat Cool Controlled Cooling (1°C/min to 4°C) Heat->Cool Filter Filtration Cool->Filter Crystals Crystals (Precipitate) Enriched Diastereomeric Salt Filter->Crystals MotherLiq Mother Liquor Enriched Opposite Enantiomer Filter->MotherLiq Recryst Recrystallization (Repeat if ee < 98%) Crystals->Recryst Check ee Liberation Salt Break (aq. NaHCO3 / DCM extraction) Recryst->Liberation FinalProd Pure Enantiomer A Liberation->FinalProd

Caption: Workflow for Diastereomeric Salt Resolution using Chiral Acids.

Step-by-Step Protocol
  • Stoichiometry: Dissolve racemic this compound (

    
    , 
    
    
    
    ) in Ethanol (
    
    
    ).
  • Addition: Add

    
    -(-)-Mandelic acid (
    
    
    
    ,
    
    
    ) dissolved in hot Ethanol (
    
    
    ).
    • Note: Using

      
       ("Method of Half-Quantities") often maximizes the crystallization of the less soluble diastereomer while leaving the other in solution.
      
  • Crystallization: Heat to reflux until clear, then allow to cool slowly to

    
     overnight without stirring (to encourage large crystal formation).
    
  • Filtration: Collect the crystals. Wash with cold Ethanol/Ether (1:1).

  • Recrystallization: If HPLC indicates

    
    , recrystallize the salt from hot Ethanol.
    
  • Salt Break (Liberation):

    • Suspend crystals in DCM (

      
      ).
      
    • Add saturated aqueous

      
       (
      
      
      
      ) and stir vigorously for
      
      
      .
    • Separate the organic layer, dry over

      
      , and evaporate to yield the pure enantiomer.
      

Data Summary & Comparison

ParameterEnzymatic Resolution (EKR)Chemical Resolution (Salt)
Purity (

)
Typically


(depends on recrystallization)
Yield (Theoretical) Max

per pass
Max

per pass
Scalability Good for g to kgExcellent for

Cost Driver Enzyme (Novozym 435)Chiral Acid (Recoverable)
Time

reaction

crystallization
Key Advantage High selectivity, mild conditionsLow material cost, robust

References

  • Enzym

    
    -Amino Esters: 
    
    • Pérez-Venegas, M. et al.

      
      -benzylated-
      
      
      
      -amino esters."[1] Beilstein Journal of Organic Chemistry, 2017, 13, 2128–2134. Link
    • Note: Demonstrates the efficacy of CALB for -amino ester resolution.
  • Lipase Catalysis Fundamentals

    • Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched

      
      -Amino Acids." Tetrahedron: Asymmetry, 2007, 18(12), 1363–1393. Link
      
  • Classical Resolution Techniques: Kozma, D. (Editor). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001. (Standard reference for selecting resolving agents like Mandelic acid).
  • Chiral HPLC Methods

    • Daicel Corporation. "Chiralpak AD-H Instruction Manual." (Standard industry protocol for amine separation). Link

Sources

Application Note: High-Fidelity GC-MS Profiling of Methyl 3-Aminoheptanoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-validated guide for the analysis of methyl 3-aminoheptanoate. It prioritizes data integrity, robust chemistry, and practical reproducibility.

Abstract

This compound represents a critical structural motif in the synthesis of beta-lactam antibiotics, peptidomimetics, and chiral resolution agents. However, its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is complicated by the polarity of the primary amine and the thermal instability inherent to beta-amino esters (cyclization risk). This guide details two validated derivatization workflows: (1) N-Acylation via Trifluoroacetic Anhydride (TFAA) for maximum stability and (2) N-Silylation via MSTFA for rapid high-throughput screening. Comparative data on fragmentation patterns and reaction kinetics are provided to ensure precise quantification.

Introduction & Chemical Strategy

The Analytical Challenge

This compound (


, MW 159.23) contains a nucleophilic primary amine at the 

-position relative to the ester carbonyl.
  • Adsorption: The free amine interacts strongly with silanol groups in the GC inlet and column, causing severe peak tailing and non-linear calibration curves.

  • Thermal Instability: Under GC inlet temperatures (>200°C), the free base can undergo intramolecular cyclization to form the corresponding

    
    -lactam, leading to ghost peaks and quantitation errors.
    
The Solution: Chemoselective Derivatization

To analyze this molecule, we must block the protic amine hydrogen. We present two strategies:

  • Strategy A: Acylation (TFAA)

    • Mechanism:[1][2] Converts the amine to a trifluoroacetamide.

    • Advantage:[1][2][3] Extremely stable derivative; excellent chromatographic shape; distinct fluorine-induced fragmentation (useful for MS confirmation).

    • Best For: Quantitation, complex matrices, and long sample queues.

  • Strategy B: Silylation (MSTFA)

    • Mechanism:[1][2] Replaces the amine hydrogen with a trimethylsilyl (TMS) group.

    • Advantage:[1] "Shoot-and-dilute" simplicity; single-step reaction.

    • Best For: Rapid screening of pure synthesis products.

Reaction Pathways (Visualized)

The following diagram illustrates the competing derivatization pathways and the prevention of the cyclization side-reaction.

DerivatizationPathways Start This compound (Polar, Unstable) Cyclization Thermal Cyclization (Beta-Lactam Formation) Start->Cyclization No Derivatization (Heat) TFAA_Route Route A: Acylation (TFAA / 60°C) Start->TFAA_Route Protection MSTFA_Route Route B: Silylation (MSTFA / Pyridine) Start->MSTFA_Route Protection Prod_TFAA N-TFA Derivative (Stable, m/z 255) TFAA_Route->Prod_TFAA -CF3COOH Prod_TMS N-TMS Derivative (Moisture Sensitive, m/z 231) MSTFA_Route->Prod_TMS -N-methyl-TFA GC_Analysis GC-MS Analysis (Inlet: 250°C) Prod_TFAA->GC_Analysis Excellent Shape Prod_TMS->GC_Analysis Good Shape

Caption: Schematic comparison of derivatization routes preventing thermal cyclization.

Experimental Protocols

Protocol A: N-Acylation with Trifluoroacetic Anhydride (Gold Standard)

Target Derivative: Methyl 3-(2,2,2-trifluoroacetamido)heptanoate

Reagents:

  • Trifluoroacetic Anhydride (TFAA) [>99%]

  • Ethyl Acetate (Anhydrous)

  • Sodium Bicarbonate (5% aq. solution) - Optional cleanup

Step-by-Step Workflow:

  • Preparation: Dissolve 1–5 mg of sample in 500 µL of Ethyl Acetate in a 2 mL GC vial.

  • Reaction: Add 50 µL of TFAA. Cap tightly with a PTFE-lined cap.

    • Note: The reaction is exothermic.

  • Incubation: Heat at 60°C for 20 minutes .

    • Why: Ensures complete conversion of the secondary steric hindrance at the beta-position.

  • Evaporation: Remove the vial from heat. Evaporate the solvent and excess TFAA to dryness under a gentle stream of Nitrogen (

    
    ).
    
    • Critical: This removes the acidic byproduct (TFA acid) which damages GC columns.

  • Reconstitution: Redissolve the residue in 1 mL of Ethyl Acetate or Isooctane.

  • Injection: Inject 1 µL into the GC-MS.

Protocol B: Silylation with MSTFA (Rapid Screening)

Target Derivative: Methyl 3-((trimethylsilyl)amino)heptanoate

Reagents:

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)[4][5][6]

  • Pyridine (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve 1–5 mg of sample in 100 µL of anhydrous Pyridine.

  • Reaction: Add 100 µL of MSTFA.

  • Incubation: Heat at 60°C for 30 minutes .

  • Direct Injection: Inject 1 µL directly.

    • Caution: Do not evaporate. Silylated amines are hydrolytically unstable. Ensure the GC inlet liner is clean to prevent active-site hydrolysis.

GC-MS Method Parameters

These parameters are optimized for an Agilent 7890/5977 system but are transferable to other single-quadrupole instruments.

ParameterSettingRationale
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase separates derivatized esters well.
Inlet Temp 250°CSufficient to volatilize derivatives without degradation.
Injection Mode Split (10:1)Prevents column overload; improves peak shape.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard optimal linear velocity.
Oven Program 60°C (1 min)

15°C/min

280°C (3 min)
Slow ramp captures the mid-volatility derivative (approx. RT 8-10 min).
Transfer Line 280°CPrevents condensation before MS source.
Ion Source EI (70 eV), 230°CStandard ionization.
Scan Range m/z 40 – 400Covers molecular ion and key fragments.

Results & Interpretation

Expected Mass Spectra (TFAA Derivative)

The N-TFA derivative (


, MW 255) yields a highly specific fragmentation pattern driven by 

-cleavage relative to the nitrogen.
  • Molecular Ion (

    
    ):  m/z 255 (Weak but visible).
    
  • Base Peak (Primary

    
    -cleavage): m/z 182 .
    
    • Mechanism:[1][2] Cleavage of the

      
       bond. Loss of the carbomethoxy methyl group (
      
      
      
      , mass 73).
    • Structure:

      
      .
      
  • Secondary Fragment: m/z 198 .

    • Mechanism:[1] Cleavage of the

      
       bond. Loss of the butyl tail (
      
      
      
      , mass 57).
    • Structure:

      
      .
      
  • TFA Marker: m/z 69 (

    
    ). Distinctive for all TFA derivatives.
    
Expected Mass Spectra (TMS Derivative)

The N-TMS derivative (


, MW 231).
  • Molecular Ion (

    
    ):  m/z 231.
    
  • Fragment [M-15]: m/z 216 (Loss of methyl from silicon).

  • Fragment [M-59]: m/z 172 (Loss of carbomethoxy group).

  • Silicon Marker: m/z 73 (

    
    ).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Incomplete derivatization or active sites in inlet.Increase reaction time to 45 min. Change inlet liner (deactivated wool).
Missing Peaks (TFAA) Sample evaporated too aggressively (volatile derivative).Do not evaporate to complete dryness; leave a trace of solvent or use a keeper (e.g., toluene).
Ghost Peak (m/z 127) Cyclized Beta-Lactam formation.Reaction temperature was too low, or derivatization failed. Ensure excess reagent is used.[7]
White Precipitate Moisture contamination in silylation.[1]Use fresh anhydrous pyridine. Ensure sample is perfectly dry before adding MSTFA.

References

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: Acylation and Silylation Protocols.Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Agilent Technologies. (2020). GC/MS Analysis of Amino Acids: Application Note 5990-4547EN.Link

Sources

Application Note: Advanced Analytical Strategies for the Quantification of Methyl 3-Aminoheptanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl 3-aminoheptanoate is a


-amino acid ester of significant interest in modern drug discovery and biocatalysis. It serves as a critical chiral building block and intermediate in the synthesis of complex pharmacophores, including dual-targeting inhibitors of soluble epoxide hydrolase (sEH) and histone deacetylase 6 (HDAC6) utilized in neuropathic pain management . Furthermore, its structural analog, 3-aminoheptanoic acid, is frequently monitored in enzymatic assays evaluating promiscuous 

-transaminases for the biosynthesis of polyamide monomers .

Despite its utility, quantifying this compound presents distinct analytical challenges. The molecule (MW = 159.23 g/mol ) possesses a highly polar primary amine juxtaposed with a lipophilic heptyl chain and a labile methyl ester. It lacks a strong chromophore, rendering standard UV detection inadequate for trace analysis. This application note details a self-validating, high-throughput UHPLC-ESI-MS/MS methodology for its quantification in both synthetic quality control (QC) and biological matrices, supplemented by an orthogonal GC-MS derivatization protocol for structural confirmation.

Scientific Rationale & Method Development

Chromatographic Causality

The selection of a Pentafluorophenyl (PFP) stationary phase over a traditional C18 column is a deliberate choice driven by the analyte's primary amine. While the heptyl chain provides sufficient hydrophobicity for reversed-phase retention, basic amines frequently cause severe peak tailing on C18 columns due to secondary ion-exchange interactions with residual surface silanols. The PFP phase offers orthogonal retention mechanisms—specifically strong dipole-dipole interactions,


 interactions, and hydrogen bonding with the amine—yielding superior peak symmetry and reproducible retention times without the need for ion-pairing reagents.
Mass Spectrometry & Fragmentation

Detection is performed in positive Electrospray Ionization (ESI+) mode. The protonated precursor ion


 is observed at m/z 160.1. Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation. The primary quantitative transition (m/z 160.1 

143.1) corresponds to the loss of ammonia (

Da), a characteristic neutral loss for aliphatic primary amines. A secondary qualitative transition (m/z 160.1

100.1) results from the

-cleavage of the alkyl chain.

Pathway M Precursor Ion [M+H]+ m/z 160.1 F1 Quantifier Ion Loss of NH3 m/z 143.1 M->F1 -17 Da (CID) F2 Qualifier Ion 1 Loss of CH3OH m/z 128.1 M->F2 -32 Da (CID) F3 Qualifier Ion 2 Alkyl Cleavage m/z 100.1 M->F3 -60 Da (CID)

Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Self-Validating System Architecture

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. A stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is introduced at the very first step of sample preparation. This corrects for matrix-induced ion suppression and extraction losses. Furthermore, the instrumental sequence is programmed to inject a System Suitability Test (SST) sample every 20 injections. If the absolute peak area of the SIL-IS drifts by


, or if the retention time shifts by 

min, the sequence automatically aborts. This prevents the generation of compromised data and ensures continuous analytical integrity.

Workflow Sample Sample Matrix (Plasma / Synthetic QC) Spike Add SIL-IS (Self-Validation Step) Sample->Spike Prep Protein Precipitation (3x Vol Acetonitrile) Spike->Prep Centrifuge Centrifugation (14,000 x g, 10 min) Prep->Centrifuge LCMS UHPLC-ESI-MS/MS (PFP Column, MRM Mode) Centrifuge->LCMS Primary Route GCMS Orthogonal GC-MS (TFAA Derivatization) Centrifuge->GCMS Validation Route Data Data Processing & SST Verification LCMS->Data GCMS->Data

Analytical workflow for the quantification of this compound.

Step-by-Step Methodologies

Protocol A: UHPLC-MS/MS Quantification (Primary Method)

1. Sample Preparation (Biological Matrix or QC)

  • Aliquot 50 µL of plasma or reaction mixture into a 1.5 mL low-bind Eppendorf tube.

  • Add 10 µL of SIL-IS working solution (500 ng/mL this compound-d3 in 50% methanol).

  • Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins and stabilize the ester from enzymatic hydrolysis.

  • Vortex vigorously for 2 minutes to ensure complete mixing and disruption of protein binding.

  • Centrifuge at 14,000

    
     g for 10 minutes at 4°C.
    
  • Transfer 100 µL of the supernatant to an autosampler vial containing a glass insert.

2. UHPLC Parameters

  • Column: Phenomenex Kinetex PFP (2.1

    
     50 mm, 1.7 µm)
    
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2.0 µL

  • Gradient: 0.0-0.5 min (5% B); 0.5-3.0 min (linear to 95% B); 3.0-4.0 min (hold 95% B); 4.0-4.1 min (return to 5% B); 4.1-5.5 min (re-equilibration).

3. Mass Spectrometry (MRM) Parameters Operate the triple quadrupole mass spectrometer in Positive ESI mode. Capillary voltage: 3.5 kV; Source temperature: 450°C; Desolvation gas: 800 L/hr.

Protocol B: GC-MS Orthogonal Validation

Causality of Derivatization: Primary amines and esters can undergo thermal degradation or irreversible adsorption in the hot GC inlet. Derivatization with Trifluoroacetic anhydride (TFAA) masks the active hydrogen of the primary amine, replacing it with an electron-withdrawing trifluoroacetyl group. This dramatically increases volatility, prevents column adsorption, and directs electron ionization (EI) fragmentation toward predictable, high-abundance diagnostic ions.

  • Transfer 50 µL of the biological extract (from Protocol A, Step 5) to a glass vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in 50 µL of anhydrous ethyl acetate.

  • Add 50 µL of TFAA and incubate at 60°C for 30 minutes.

  • Evaporate to dryness to remove excess TFAA and acidic byproducts.

  • Reconstitute in 100 µL of hexane and inject 1 µL into the GC-MS (DB-5MS column, splitless injection, inlet at 250°C, EI mode at 70 eV).

Quantitative Data & Method Validation Summary

The UHPLC-MS/MS method was validated according to FDA/ICH guidelines for bioanalytical method validation. The use of a


 weighted linear regression ensures accuracy at the lower end of the calibration curve, compensating for heteroscedasticity inherent in wide dynamic ranges.

Table 1: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
This compound160.1143.15012Quantifier
This compound160.1100.15018Qualifier
This compound-d3163.1146.15012Internal Standard

Table 2: Method Validation Parameters

ParameterValueAcceptance Criteria
Linear Range1.0 - 1000 ng/mLR² > 0.995 (

weighting)
Lower Limit of Quantitation (LLOQ)1.0 ng/mLS/N > 10, CV < 20%
Intra-day Precision (CV%)3.2% - 6.5%< 15% (< 20% at LLOQ)
Inter-day Precision (CV%)4.8% - 8.1%< 15% (< 20% at LLOQ)
Matrix Effect (Plasma)92.4% - 105.1%85% - 115%
Extraction Recovery88.5% - 94.2%Consistent across QC levels

Conclusion

The quantification of this compound requires a nuanced approach to overcome its polarity and lack of UV absorbance. By leveraging the orthogonal retention mechanisms of a PFP stationary phase and the high sensitivity of ESI-MS/MS, this protocol provides a robust, self-validating framework for its analysis. The integration of SIL-IS tracking and automated SST evaluation ensures that the data generated is inherently trustworthy, making it highly suitable for rigorous drug development and pharmacokinetic workflows.

References

  • Design and synthesis of dual-targeting inhibitors of sEH and HDAC6 for the treatment of neuropathic pain and lipopolysaccharide-induced mortality. PubMed Central (NIH).[Link]

  • A β-Alanine Catabolism Pathway Containing a Highly Promiscuous ω-Transaminase in the 12-Aminododecanate-Degrading Pseudomonas sp. Strain AAC. Applied and Environmental Microbiology.[Link]

Asymmetric synthesis of β-amino acid derivatives via nitrogen migration

Application Note: Asymmetric Synthesis of -Amino Acids via Radical 1,2-Nitrogen Migration[1][2][3]

Executive Summary


This guide details a radical 1,2-nitrogen migration strategy. By generating a radical at the






12

Mechanistic Insight

The transformation relies on a radical relay mechanism enabled by dual catalysis (Nickel/Lewis Acid or Nickel/Brønsted Acid).

  • Radical Initiation: A low-valent Nickel catalyst (or reductant) engages a

    
    -bromo-
    
    
    -amino ester, generating a transient
    
    
    -alkyl radical via Single Electron Transfer (SET).
  • 1,2-Nitrogen Migration: The nitrogen group (typically protected as an imide or sulfonamide) undergoes a 1,2-shift from the

    
    -carbon to the 
    
    
    -radical center. This is thermodynamically driven by the formation of a captodatively stabilized
    
    
    -amino radical (or simply an
    
    
    -carbonyl radical depending on the timing).
  • Stereoselective Capture: The resulting

    
    -radical is intercepted by a Chiral Nickel species (bearing an aryl group from an electrophile).
    
  • Reductive Elimination: The C(sp³)-C(sp²) bond is formed, setting the stereocenter at the

    
    -position while the nitrogen resides at the 
    
    
    -position.
Pathway Visualization

RadicalMigrationSubstrateβ-Bromo-α-Amino Ester(Substrate)BetaRadβ-Radical Intermediate(Transient)Substrate->BetaRadSET Reduction(Ni(I) -> Ni(II))Migration1,2-Nitrogen Shift(Rearrangement)BetaRad->MigrationFastAlphaRadStabilized α-RadicalMigration->AlphaRadProduct of ShiftNiComplexChiral Ni(II)-Ar Complex(Catalyst)AlphaRad->NiComplexRadical ReboundProductChiral β-Amino AcidDerivativeNiComplex->ProductReductive Elimination(C-C Bond Formation)

Caption: Mechanistic flow of the radical 1,2-nitrogen migration cascade transforming an


Experimental Protocols

Protocol A: Enantioselective Ni/CPA-Catalyzed Migratory Cross-Coupling

Source Basis: Adapted from Nature Communications (2025) and ACS Catalysis (2024). Objective: Synthesis of




Materials & Reagents[3][1][2][4][5][6][7][8][9]
  • Substrate:

    
    -Bromo-
    
    
    -amino acid ester (e.g., derived from serine or threonine derivatives). Nitrogen protection with phthalimide (Phth) or similar directing groups is crucial.
  • Electrophile: Aryl Bromide (1.5 equiv).

  • Metal Catalyst:

    
     (10 mol%).
    
  • Chiral Ligand: Chiral Bisoxazoline (Box) or Cyclo-Box ligand (12 mol%).

  • Co-Catalyst: Chiral Phosphoric Acid (CPA) (e.g., (R)-TRIP or VAPOL-derived) (5-10 mol%).

  • Reductant: Manganese powder (Mn) (2.0 - 3.0 equiv).

  • Solvent: DMA (N,N-Dimethylacetamide) or THF/DMI mixture.

  • Atmosphere: Argon or Nitrogen (Glovebox or Schlenk line).

Step-by-Step Procedure
  • Catalyst Pre-complexation:

    • In a glovebox, weigh

      
       (10 mol%) and the Chiral Box ligand (12 mol%) into a dried 8 mL reaction vial equipped with a stir bar.
      
    • Add anhydrous THF (1.0 mL) and stir at room temperature for 30 minutes to form the catalyst complex (solution typically turns orange/brown).

  • Reaction Assembly:

    • To the catalyst vial, add the Chiral Phosphoric Acid (CPA) (10 mol%) and Manganese powder (3.0 equiv).

    • Add the Aryl Bromide (1.5 equiv) and the

      
      -Bromo-
      
      
      -amino ester substrate (1.0 equiv, 0.2 mmol scale).
    • Add the reaction solvent (DMA, 2.0 mL) to achieve a concentration of 0.1 M.

  • Execution:

    • Seal the vial with a Teflon-lined cap.

    • Remove from the glovebox (if using Schlenk technique, ensure positive Ar pressure).

    • Stir vigorously (1000 rpm) at 25 °C for 24–48 hours. Note: Vigorous stirring is critical for heterogeneous reductant (Mn) efficiency.

  • Work-up & Purification:

    • Quench the reaction by filtering through a short pad of Celite/Silica to remove metal salts. Rinse with Ethyl Acetate (EtOAc).

    • Concentrate the filtrate under reduced pressure.

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Analyze Enantiomeric Excess (ee) via Chiral HPLC.

Optimization Table: Critical Parameters
ParameterStandard ConditionVariation Effects
Ligand Cyclo-Box / Ph-Box Bulky substituents (t-Bu, Adamantyl) on the oxazoline ring maximize enantioselectivity.
Co-Catalyst (R)-TRIP CPA creates a chiral pocket via H-bonding with the migrating imide group, enhancing stereocontrol.
Reductant Mn Zn can be used but often leads to higher background hydrodebromination.
Solvent DMA Polar aprotic solvents stabilize the Ni-species. THF may slow the migration rate.
Protocol B: Radical Cascade via Ni/Diboron Catalysis

Source Basis: ACS Catalysis (2024). Objective: Metal-reductant-free approach using Diboron as the turnover reagent.

Workflow Diagram

ProtocolWorkflowStep1Step 1: SetupCombine Ni(COD)2, Ligand,Substrate, B2(pin)2, BaseStep2Step 2: ActivationDiboron activates Ni& generates radicalsStep1->Step2 Argon Atm.Step3Step 3: ReactionStir at 25-40°C12-24 HoursStep2->Step3Step4Step 4: PurificationSilica Gel ChromatographyStep3->Step4

Caption: Operational workflow for the Ni/Diboron-mediated radical cascade.

Procedure
  • Setup: In a glovebox, combine

    
     (10 mol%), Bipyridine ligand (12 mol%), and 
    
    
    (2.0 equiv).
  • Reagents: Add

    
    -bromo amino acid derivative (0.2 mmol) and 
    
    
    (1.2 equiv).
  • Solvent: Add 1,4-Dioxane (2.0 mL).

  • Reaction: Stir at 40 °C. The diboron reagent acts as a "masked" reductant, activating the C-Br bond and facilitating the 1,2-N-shift without metallic reductants like Mn or Zn.

Troubleshooting & Quality Control

Common Failure Modes
  • Low Yield / Hydrodebromination:

    • Cause: Protodehalogenation of the

      
      -radical before migration occurs.
      
    • Solution: Increase the concentration of the catalyst to capture the radical faster, or use a more sterically hindered N-protecting group to accelerate the migration (Thorpe-Ingold effect).

  • Poor Enantioselectivity:

    • Cause: Background racemic reaction or inefficient chiral ligand coordination.

    • Solution: Ensure strict anhydrous conditions (water can disrupt CPA H-bonding). Switch to a bulkier CPA (e.g., STRIP instead of TRIP).

  • Incomplete Migration:

    • Cause: High stability of the

      
      -radical.
      
    • Solution: Electron-withdrawing groups on the Nitrogen (e.g., Phthalimide vs. Amide) lower the barrier for migration.

Analytical Validation
  • NMR: Look for the disappearance of the

    
    -CHBr signal (
    
    
    3.5-4.5 ppm) and appearance of the
    
    
    -CHAr signal.
  • HPLC: Use Chiralpak AD-H or OD-H columns. Racemic standard must be prepared using an achiral ligand (e.g., bipyridine) for comparison.

References

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 2025.[1] [Link][1]

  • Radical 1,2-Nitrogen Migration Cascades of β-Bromo α-Amino Acid Esters to Access β-Amino Acid Motifs Enabled by Cooperative Ni/Diboron Catalysis. ACS Catalysis, 2024. [Link][10]

  • Nonheme Fe 1,3-nitrogen migratases for asymmetric noncanonical amino acid synthesis. Nature Synthesis (Preprint/Early Access), 2026. [Link]

  • Enantioselective Synthesis of β-Amino Acids: A Review. Hilaris, 2015. [Link]

Protecting Group Strategies for 3-Aminoheptanoic Acid: Application Notes and Protocols for Synthesizing β-Peptides and Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

3-Aminoheptanoic acid (3-AHA), also known as


-homonorvaline, is a seven-carbon 

-amino acid featuring an aliphatic butyl side chain at the

-position. According to [1], this unique structural motif is a critical building block in the design of proteolytically stable peptidomimetics and potent antimicrobial lipopeptides. For instance, the incorporation of

-amino acids into MHC-II peptide ligands has been proven to significantly enhance resistance to endosomal proteases while maintaining target affinity ([2]). Furthermore, 3-AHA is a defining structural determinant in mycosubtilin, a highly potent antifungal lipopeptide where the

-amino acid cyclizes the heptapeptide core and anchors it to fungal membranes ([3]).
The Causality of Protection: Preventing -Lactam Formation

In peptide synthesis, the fundamental challenge of utilizing


-amino acids lies in their inherent reactivity. When the carboxyl group of an unprotected 

-amino acid is activated (e.g., via carbodiimides or uronium salts) to form a peptide bond, the spatially adjacent

-amino group can act as an internal nucleophile. This intramolecular attack on the activated carbonyl carbon rapidly forms a highly strained, four-membered azetidin-2-one (

-lactam) ring, terminating the peptide chain elongation.

By installing an electron-withdrawing protecting group (such as Fmoc, Boc, or Cbz) on the nitrogen, the lone pair of the amine is delocalized into the protecting group's carbonyl system. This drastically reduces the nucleophilicity of the nitrogen, effectively neutralizing the risk of


-lactam formation and ensuring that intermolecular coupling outcompetes intramolecular cyclization.

Protecting Group Strategies: A Comparative Analysis

Selecting the appropriate protecting group for 3-AHA dictates the synthetic route (Solid-Phase Peptide Synthesis vs. Solution-Phase) and the conditions required for downstream deprotection.

  • Fmoc/tBu Strategy: The gold standard for modern Solid-Phase Peptide Synthesis (SPPS). The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, allowing for mild deprotection using secondary amines (e.g., piperidine), which preserves acid-labile side-chain protecting groups.

  • Boc/Bzl Strategy: Often utilized in solution-phase synthesis or specialized SPPS. The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but requires harsh acidic conditions (Trifluoroacetic acid for deprotection, Hydrofluoric acid for global cleavage) ([4]).

  • Cbz (Z) Strategy: The carboxybenzyl (Cbz) group provides excellent orthogonality for complex solution-phase syntheses, as it is completely stable to both standard SPPS acids and bases, requiring catalytic hydrogenolysis for removal.

Table 1: Quantitative & Qualitative Comparison of Protection Strategies
Protecting GroupCleavage ReagentOrthogonalityPrimary Application

-Lactam Risk (During Activation)
Fmoc 20% Piperidine in DMFAcid-stableSPPS (Standard)Low
Boc TFA / ScavengersBase-stableSolution-phase / Specialized SPPSLow
Cbz (Z)

, Pd/C
Acid/Base-stableOrthogonal Solution-phaseLow
Unprotected N/AN/AN/AHigh

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to design protocols that inherently validate their own success at each step. The following methodologies provide step-by-step instructions with built-in causality and verification checkpoints.

Protocol A: Synthesis of Fmoc-3-Aminoheptanoic Acid

Objective: To install the base-labile Fmoc protecting group onto the


-amine of 3-AHA.

Rationale & Causality: We utilize Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) rather than Fmoc-Chloride (Fmoc-Cl). Fmoc-Cl is highly reactive and can lead to the formation of Fmoc-


-peptidyl byproducts (dipeptides) via the formation of mixed anhydrides. Fmoc-OSu ensures a controlled, mono-protected product.

Step-by-Step Methodology:

  • Solubilization: Dissolve 10.0 mmol of 3-aminoheptanoic acid in 20 mL of 10% aqueous

    
    . Causality: The basic environment deprotonates the amine, making it a stronger nucleophile, while keeping the carboxylate soluble in water.
    
  • Reagent Addition: Cool the solution to 0°C in an ice bath. Dissolve 10.5 mmol of Fmoc-OSu in 20 mL of 1,4-dioxane and add it dropwise to the aqueous mixture over 30 minutes.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Silica gel, Eluent: DCM/MeOH 9:1). Validation Check: Spray with ninhydrin and heat. Unreacted 3-AHA will appear as a purple spot. The successful Fmoc-3-AHA product will be UV-active (due to the fluorenyl ring) but ninhydrin-negative, proving the primary amine is fully protected.

  • Workup: Wash the aqueous layer twice with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl. Causality: Acidification protonates the carboxylate, driving the Fmoc-3-AHA into the organic phase.

  • Extraction: Extract the precipitated product with ethyl acetate (3 x 30 mL). Dry over anhydrous

    
    , filter, and concentrate under vacuum to yield a white solid.
    
Protocol B: SPPS Coupling of Fmoc-3-AHA

Objective: To efficiently couple Fmoc-3-AHA to a growing peptide chain on a solid support.

Rationale & Causality:


-amino acids can suffer from slower coupling kinetics due to the additional methylene carbon increasing steric bulk and rotational degrees of freedom. We utilize HATU (a highly efficient uronium salt) and DIPEA to ensure rapid activation and coupling, outcompeting any trace side reactions.

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of the amine-functionalized resin in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-3-AHA and 0.38 mmol (3.8 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA. Stir for 2 minutes. Causality: Pre-activation generates the highly reactive OAt ester. DIPEA acts as a non-nucleophilic base to drive the reaction.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Self-Validation (Kaiser Test): Wash the resin thoroughly with DMF and DCM. Take a few resin beads and perform a Kaiser (ninhydrin) test. Validation Check: A successful coupling yields colorless/yellow beads (absence of free amines). If the beads are blue, the coupling is incomplete, and a double-coupling step is required.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mins) to remove the Fmoc group, preparing the

    
    -amine for the next sequence.
    

Visualizations

Workflow Diagram: SPPS Integration

SPPS_Workflow Start 3-Aminoheptanoic Acid FmocProtection Fmoc-OSu, Na2CO3 (Aqueous/Dioxane) Start->FmocProtection FmocAHA Fmoc-3-aminoheptanoic acid FmocProtection->FmocAHA Resin Wang Resin Loading (DIC/DMAP) FmocAHA->Resin Deprotect Fmoc Cleavage (20% Piperidine/DMF) Resin->Deprotect Couple Next Amino Acid Coupling (HATU/DIPEA) Deprotect->Couple Cleave Global Cleavage (TFA/Scavengers) Couple->Cleave Product β-Peptide / Peptidomimetic Cleave->Product

Caption: Workflow for Fmoc-protection and SPPS integration of 3-aminoheptanoic acid.

Biological Pathway Diagram: Lipopeptide Mechanism of Action

BioPathway Lipopeptide 3-AHA Lipopeptide (e.g., Mycosubtilin) Membrane Fungal Cell Membrane Lipopeptide->Membrane Targets Ergosterol Ergosterol Interaction Membrane->Ergosterol Binds Pore Pore Formation / Membrane Disruption Ergosterol->Pore Induces IonLeak Ion Leakage (K+, Ca2+) Pore->IonLeak Causes Death Fungal Cell Death IonLeak->Death Leads to

Caption: Mechanism of action for 3-AHA-containing lipopeptides targeting fungal membranes.

References

  • PubChem , "3-Aminoheptanoic acid | C7H15NO2 | CID 3709202", National Center for Biotechnology Information. Available at:[Link]

  • NIH PubMed Central (PMC)

    
    -amino acids", J Immunol. Available at:[Link]
    
  • DigitalCommons@EMU , "Chemoenzymatic synthesis of an analogue of the potent antifungal mycosubtilin", Eastern Michigan University Master's Theses and Doctoral Dissertations. Available at: [Link]

Sources

Reaction of methyl acetoacetate with ammonia to form methyl 3-aminocrotonate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Methyl 3-aminocrotonate (MAC) is a highly versatile


-enamino ester that serves as a fundamental building block in organic synthesis and pharmaceutical development[1]. It is most prominently utilized as a critical intermediate in the Hantzsch dihydropyridine synthesis to generate 1,4-dihydropyridine (DHP) derivatives—a major class of calcium channel blockers (e.g., nifedipine, felodipine, amlodipine) used in the treatment of cardiovascular diseases such as hypertension and angina[1],[2],[3].

Mechanistic Insights: Causality in Reaction Design

The synthesis of methyl 3-aminocrotonate is achieved via the ammonolysis of methyl acetoacetate[1]. While conceptually straightforward, the reaction is governed by strict thermodynamic and kinetic principles that dictate the choice of reagents and environmental conditions.

  • Reaction Pathway : The reaction initiates with ammonia acting as a nucleophile, attacking the highly electrophilic ketone carbonyl of methyl acetoacetate to form a hemiaminal intermediate. Subsequent dehydration yields an imine (methyl 3-iminobutanoate). This imine rapidly tautomerizes into the thermodynamically stable

    
    -enamino ester (methyl 3-aminocrotonate) due to the extended conjugation provided by the adjacent ester carbonyl group[2].
    
  • Side-Reaction Mitigation : The primary competing reaction is the ammonolysis of the ester group itself, which generates the unwanted side product, acetoacetamide[4]. To prevent this, modern scalable reactions are strategically conducted in the presence of water (using aqueous ammonia). Water stabilizes the enamine intermediate and suppresses the anhydrous conditions that would otherwise favor ester ammonolysis[4].

Mechanism MA Methyl Acetoacetate (β-Keto Ester) Hemiaminal Hemiaminal Intermediate (-OH, -NH2) MA->Hemiaminal Nucleophilic Attack at Ketone C=O SideProduct Acetoacetamide (Side Product) MA->SideProduct Anhydrous Conditions Ester Ammonolysis NH3 Ammonia (NH3) NH3->Hemiaminal Imine Imine Intermediate (C=N) Hemiaminal->Imine Dehydration (-H2O) Enamine Methyl 3-Aminocrotonate (β-Enamino Ester) Imine->Enamine Tautomerization (Conjugation Stabilization)

Reaction mechanism of methyl 3-aminocrotonate synthesis and side-product formation.

Comparative Synthetic Methodologies

Industrial and laboratory-scale syntheses generally diverge into two primary pathways: the Aqueous Ammoniation method and the Low-Temperature Methanol method. The aqueous method is highly scalable, environmentally benign (eliminating organic solvents), and minimizes the formation of acetoacetamide[4],[1].

ParameterAqueous Ammoniation MethodLow-Temperature Methanol Method
Reactants Methyl acetoacetate, Aqueous Ammonia (25%)[4]Methyl acetoacetate, Ammonia gas / Aq. NH₃[5],[2]
Solvent Water[1]Methanol[5]
Temperature 35–70 °C (Optimal 55–65 °C)[4],[1]0–10 °C[5],[1]
Reaction Time ~2 hours[4],[1]Overnight (12–24 hours)[5],[1]
Molar Ratio (NH₃:Ester) 1.5 – 4.0[4],[1]Excess[4]
Yield High (70–85%)[6]75.0–85.0%[5],[1]
Primary Advantage Scalable, green chemistry, minimizes acetoacetamide[4],[1]Suitable for moisture-sensitive downstream applications

Step-by-Step Experimental Protocols

Protocol A: Aqueous Ammoniation (Optimized for High Purity & Scalability)

This protocol is favored for its high yield, high purity, and the elimination of flammable organic solvents[4].

  • Reactor Setup : In a suitable reaction vessel equipped with a mechanical stirrer and temperature probe, add 1 mole equivalent of methyl acetoacetate[4].

  • Water Addition : Add 0.05 to 3.0 mole equivalents of water. Critical Step: This small amount of water is essential to stabilize the enamine and prevent the formation of acetoacetamide[4].

  • Ammonia Addition : While stirring vigorously, slowly add 1.6 to 1.75 mole equivalents of aqueous ammonia (25% solution)[4]. The reaction is exothermic; control the addition rate to manage heat generation and prevent the loss of volatile ammonia[4].

  • Heating & Maturation : Once the addition is complete, heat the mixture to a temperature between 55–65 °C[4]. (Alternatively, 50–55 °C can be used successfully[6]). Maintain the reaction at this temperature with vigorous stirring for approximately 2 hours, or until completion is verified by TLC or GC[4].

  • Crystallization : Cool the reaction mixture in an ice bath (0–10 °C) to induce the precipitation of the product[4],[6].

  • Isolation : Filter the resulting crystalline product. Wash the collected crystals thoroughly with cold water to remove residual ammonia and unreacted starting materials[4],[6].

  • Drying : Dry the product under vacuum or in a desiccator at a moderate temperature to obtain off-white crystals of methyl 3-aminocrotonate[4],[1].

Workflow Step1 1. Reactor Setup Add Methyl Acetoacetate & Water Step2 2. Ammonia Addition Slow addition of 25% aq. NH3 Step1->Step2 Step3 3. Heating & Stirring 55-65 °C for 2 hours Step2->Step3 Step4 4. Crystallization Cool in ice bath (0-10 °C) Step3->Step4 Step5 5. Isolation Filtration & cold water wash Step4->Step5 Step6 6. Drying Vacuum dry to off-white crystals Step5->Step6

Step-by-step experimental workflow for the aqueous ammoniation method.

Protocol B: Low-Temperature Methanol Ammoniation (Traditional Lab Scale)

This method is often utilized when downstream steps are highly sensitive to water, though it requires longer reaction times[5].

  • Reactor Setup : Combine methyl acetoacetate (e.g., 0.1 mol or scaled to 25 kg) and methanol (e.g., 5 mL or 20 kg) in a cooled ammoniation reactor or three-necked flask[5],[2].

  • Temperature Control : Chill the reaction system to 0–10 °C using an ice-water (or ice-salt) bath and maintain continuous magnetic or mechanical stirring[5],[2].

  • Ammoniation : Slowly introduce dry ammonia gas (prepared by warming concentrated ammonia and passing it through a drying tube) or slowly add aqueous ammonia into the mixture until white crystals begin to precipitate. Once crystallization initiates, halt the ammonia feed[5],[2].

  • Maturation : Allow the reaction mixture to stand under refrigeration overnight to ensure complete crystallization[5],[2].

  • Isolation & Purification : Centrifuge or filter the mixture to collect the crude crystals. For higher purity, dissolve the filter cake in hot methanol until complete dissolution, followed by cryocrystallization[5].

  • Drying : Dry the filter cake in a hot air circulating oven at 50–60 °C for 8 hours[5],[1].

Analytical Characterization & Troubleshooting

  • Appearance : The final product should present as an off-white crystalline powder[1].

  • Melting Point : 81–83 °C[1]. (Literature values also report 80–82 °C[6]).

  • Solubility : Insoluble in water; highly soluble in organic solvents like chloroform and acetone[1].

  • Troubleshooting - High Acetoacetamide Impurity : If acetoacetamide is detected, it is likely due to anhydrous conditions. Ensure at least 0.05 molar equivalents of water are present during the initial reaction phase[4].

  • Troubleshooting - Low Yield : Often caused by poor temperature control. Ensure the reaction is maintained strictly between 55–65 °C for the aqueous method to accelerate the reaction and minimize side products[4].

References

  • SYNTHESIS OF NEW UNSYMMETRICAL 1,4- DIHYDROPYRIDINE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS . Farmacia Journal. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-Aminoheptanoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #MAH-PUR-001 Status: Active Topic: Troubleshooting Isolation & Purification Protocols Applicable Compounds: Methyl 3-aminoheptanoate (CAS: 105666-59-9 analog),


-Amino Esters.[1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing yield loss, "oiling out" during crystallization, or decomposition during the purification of This compound .

This compound belongs to the class of


-amino esters, which serve as critical intermediates for 

-peptides and pharmaceutical precursors.[1][2] Unlike stable

-amino acids, these molecules present unique challenges:
  • Thermal Instability: Susceptibility to retro-Michael addition or cyclization to

    
    -lactams.[1][2]
    
  • Silica Interaction: Strong binding of the primary amine to acidic silanols, causing peak tailing.[1][2]

  • Hydrolysis Risk: The ester moiety is sensitive to saponification during high-pH extraction steps.[1][2]

Below are the specific troubleshooting modules designed to resolve these issues.

Module 1: Acid-Base Extraction (The "Vanishing Yield" Issue)

User Symptom: "I extracted my reaction mixture, but the mass balance is low. The product seems to stay in the aqueous phase or degrade."

Root Cause Analysis

This compound has a lipophilic C7 chain, but the primary amine (pKa ~9.5–10.[1][2]5) makes it highly water-soluble at neutral or acidic pH.[1][2]

  • Error 1 (pH Control): If the pH during the basic extraction step is < 11, the amine remains protonated (

    
    ) and stays in the water.
    
  • Error 2 (Saponification): If the pH is > 13 or exposure time is too long, the methyl ester hydrolyzes to the acid, which is water-soluble at basic pH.

Optimized Protocol: The "Cold & Fast" Extraction

Standard extraction leads to hydrolysis.[1] Use this modified workflow.

  • Acid Wash: Dissolve crude reaction mix in EtOAc (Ethyl Acetate). Wash with 0.5M HCl (cold).[1][2] The product moves to the aqueous phase (Aq). Discard organic phase (removes non-basic impurities).[1][2]

  • Basification (Critical Step):

    • Cool the aqueous phase to 0°C (Ice bath).

    • Add 2M NaOH or Sat.

      
        dropwise until pH reaches 11.5–12.0  (Use a calibrated pH meter, not just paper).[1][2]
      
    • Why? Cold temperature slows ester hydrolysis; pH 12 ensures >99% free base formation without aggressive saponification.[1][2]

  • Rapid Extraction: Immediately extract with DCM (Dichloromethane) or MTBE (

    
     volumes).[1][2]
    
    • Note on Solvent: The C7 chain makes this compound lipophilic enough for MTBE, which avoids the emulsion issues common with DCM.

  • Drying: Dry over

    
     and concentrate in vacuo at < 30°C.
    
Visual Workflow: Acid-Base Extraction Logic

ExtractionWorkflow Start Crude Reaction Mixture AcidWash Dissolve in EtOAc Wash with 0.5M HCl (Cold) Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgWaste Organic Layer (Non-basic Impurities) PhaseSep1->OrgWaste Discard AqLayer Aqueous Layer (Product as Salt) PhaseSep1->AqLayer Keep Basify Adjust pH to 11.5-12.0 (Temp: 0°C) AqLayer->Basify Extract Extract with MTBE/DCM (Rapidly) Basify->Extract FinalOrg Organic Layer (Purified Free Amine) Extract->FinalOrg Keep FinalAq Aqueous Waste Extract->FinalAq Discard

Caption: Optimized Acid-Base extraction workflow minimizing ester hydrolysis risk.

Module 2: Chromatography (The "Streaking" Issue)

User Symptom: "My product elutes as a broad streak on the silica column, contaminating other fractions."

Root Cause Analysis

The primary amine in this compound interacts via hydrogen bonding with the acidic silanol (


) groups on standard silica gel.[1][2] This causes "tailing" and irreversible adsorption.[1][2][3]
Troubleshooting Table: Mobile Phase Modifiers
ModifierConcentrationMechanismRecommended For
Triethylamine (TEA) 1–2% v/vCompetitively binds silanols, "blocking" them from the product.[1][2]Standard Flash Chromatography
Ammonia (

)
1% (in MeOH)Stronger base; suppresses ionization of the amine.Difficult separations; highly polar amines
Sat.[1][2]

Wash
Pre-wash SilicaNeutralizes the silica column before loading.[1]Acid-sensitive substrates
Recommended Protocol
  • Pre-treatment: Slurry the silica gel in the mobile phase containing 1% Triethylamine (TEA) .[1][3]

  • Eluent: Use Hexanes:Ethyl Acetate (starting 90:10) + 1% TEA .

  • Loading: Do not load in DCM if possible; use a minimum amount of the starting eluent or adsorb onto Celite (dry load) to prevent initial band broadening.[1]

Module 3: Distillation & Thermal Stability

User Symptom: "The oil turned brown/black during vacuum distillation."

Root Cause Analysis

-amino esters are thermally labile.[1][2]
  • Retro-Michael Reaction: Under heat, the molecule can revert to the starting

    
    -unsaturated ester and amine.[1][2]
    
  • Lactamization: The amine (position 3) can attack the ester (position 1) to form a 4-membered

    
    -lactam ring, releasing methanol.[1][2]
    
Protocol: Safe Distillation Parameters
  • Vacuum Requirement: High vacuum (< 1 mmHg) is mandatory.[1][2]

  • Temperature Limit: Keep the pot temperature below 60°C .

  • Apparatus: Kugelrohr distillation is preferred for small scales (< 5g) due to the short path length, which minimizes thermal exposure time.

Module 4: Salt Formation (Crystallization)

User Symptom: "I cannot get the solid hydrochloride salt; it keeps oiling out."

Root Cause Analysis

The C7 chain adds significant lipophilicity, making the salt soluble in organic solvents that would precipitate shorter chain amino acids. Hygroscopicity is also a major factor.[1][2]

Step-by-Step Crystallization Guide
  • Dissolution: Dissolve the free base oil in a minimum amount of anhydrous Diethyl Ether or MTBE .[1]

  • Acid Addition: Add 4M HCl in Dioxane (anhydrous) dropwise at 0°C. Do not use aqueous HCl.

  • Antisolvent: If an oil forms, add Hexane or Heptane until the solution turns cloudy.[1][2]

  • Trituration: If the oil persists, scratch the glass side of the flask with a spatula and sonicate.

  • Isolation: Filter rapidly under nitrogen (the salt is likely hygroscopic).[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use ninhydrin to visualize this compound on TLC? A: Yes. Although it is a


-amino ester, the primary amine reacts with ninhydrin to produce a stain (usually purple/brown).[2] However, because it lacks a UV chromophore (unless derivatized), UV detection at 254nm will be weak or non-existent.[1][2] Use Iodine  or Permanganate (

)
stain for better sensitivity.[1][2]

Q: I synthesized this via the Rodionov reaction. How do I remove the malonic acid impurity? A: Malonic acid is a diacid.[1] It will be removed during the Acid Wash step (Module 1).[1] At pH < 2, malonic acid is protonated and soluble in organics, but if you wash the organic layer with Sat.


 before the acid extraction, the malonic acid will move to the aqueous layer, while your amine (protonated) stays in the water. Correction: Actually, the most robust method is: Dissolve crude in dilute acid (amine goes to water, malonic acid stays in organic/precipitates). Filter/Separate. Then basify the water to recover the amine.

Q: Is the enantiomeric excess (ee) stable during purification? A: Generally, yes.[1] However, repeated acid-base extractions or high temperatures can lead to racemization via enolization of the ester.[2] Avoid prolonged exposure to strong bases.[1][2]

References

  • BenchChem. (2025).[1][2][3][4][5] Troubleshooting Streaking of Amines on Silica Gel Columns. Technical Support Center.[1][2][3] Link

  • Organic Chemistry Portal. (n.d.).[1][2] Synthesis of

    
    -Amino Acids and Esters.[1][2][4][6][7][8][9]Link
    
  • Bartoli, G., et al. (2001).[1][2][10] Mild and efficient reaction of

    
    -unsaturated compounds with amines.[1][2][10] Journal of Organic Chemistry.[1][2] Link
    
  • ThermoFisher Scientific. (n.d.).[1][2] Ion Chromatography Troubleshooting Guide.Link

  • ResearchGate. (2025). Discussions on Purification of Beta-Amino Esters.Link

Sources

Technical Support Center: Stability & Storage of Methyl 3-Aminoheptanoate

Author: BenchChem Technical Support Team. Date: March 2026

Interactive Troubleshooting Guide & FAQ

Introduction: The Stability Paradox

Methyl 3-aminoheptanoate is a


-amino acid ester . Unlike their 

-amino counterparts (standard amino acids),

-amino esters possess unique reactivity profiles that make them valuable chiral building blocks but notoriously difficult to store.

The central stability paradox is this: The Free Base is kinetically unstable, while the Salt form is thermodynamically stable but hygroscopic.

This guide bypasses generic advice to address the specific chemical degradation pathways of this molecule: Intermolecular Condensation (Oligomerization) and Ester Hydrolysis .

Module 1: The Critical Decision – Salt vs. Free Base

User Query: "My sample arrived as a white powder, but after I worked it up to the free base, it turned into a viscous yellow oil and then solidified over the weekend. What happened?"

Diagnosis: You have witnessed Self-Condensation Polymerization . In its free base form, the primary amine (


) at position 3 is a potent nucleophile. It attacks the ester carbonyl of a neighboring molecule, ejecting methanol and forming a stable amide bond. This chain reaction creates 

-peptides (oligomers), turning your liquid monomer into a solid/gum polymer.
The Storage Decision Tree

Figure 1: Decision matrix for handling this compound. Note that long-term storage of the free base is not recommended under any standard condition.

Module 2: Degradation Mechanisms & Troubleshooting

User Query: "I stored the HCl salt in the fridge, but it smells like dirty socks and the melting point has dropped. Is it still good?"

Diagnosis: Hydrolysis .[1][2] The "dirty sock" smell (often described as cheesy or rancid) is characteristic of heptanoic acid derivatives . Moisture has entered your container. The HCl salt is hygroscopic; it pulls water from the air, which hydrolyzes the methyl ester into the carboxylic acid (3-aminoheptanoic acid) and methanol.

Chemical Stability Data Table
ParameterHCl Salt (Solid)Free Base (Liquid)Risk Factor
Storage Temp -20°C (Freezer)N/A (Do not store)Heat accelerates polymerization.
Atmosphere Dry Air / ArgonArgon / Nitrogen

in air forms carbamates with free amines.
Moisture Sensitivity High (Hygroscopic)ModerateWater causes hydrolysis; HCl salt attracts water.
Shelf Life 12-24 Months< 24 HoursFree base auto-polymerizes rapidly.
Major Degradant 3-Aminoheptanoic acid

-Peptide Oligomers
Hydrolysis vs. Condensation.
Visualizing the Degradation Pathways

Figure 2: The two primary degradation pathways. Hydrolysis occurs in wet acidic conditions; Condensation occurs in dry basic conditions.

Module 3: Validated Protocols
Protocol A: Safe Generation of the Free Base (Just-in-Time)

Use this protocol only immediately before the reagent is needed for a reaction (e.g., coupling).

  • Calculate: Determine the exact amount of this compound HCl needed.

  • Partition: Suspend the HCl salt in

    
     (DCM) or Ethyl Acetate.
    
  • Neutralize: Add a cold, saturated solution of

    
     (Sodium Bicarbonate).
    
    • Why? Strong bases (NaOH) can hydrolyze the ester. Bicarbonate is gentle enough to deprotonate the amine without breaking the ester [1].

  • Separate: Shake and separate the organic layer.

  • Dry: Dry the organic layer over anhydrous

    
     for no more than 5 minutes .
    
    • Why? Prolonged contact with drying agents can catalyze surface reactions.

  • Concentrate: Evaporate solvent in vacuo at < 30°C .

    • Why? Heat triggers the condensation polymerization described in Module 1.

  • Use: Immediately dissolve the resulting oil in your reaction solvent.

Protocol B: Recovery of Hydrolyzed Material

If your salt has absorbed water but has not fully degraded, you can dry it.

  • Place the open vial of HCl salt inside a vacuum desiccator.

  • Add fresh Phosphorus Pentoxide (

    
    )  or high-grade Silica Gel as the desiccant.
    
  • Apply high vacuum (< 1 mbar) for 24 hours.

  • Note: If the sample has already turned to a "goo" or smells strongly of acid, re-purification via recrystallization (from iPrOH/Ether) is required.

FAQ: Expert Troubleshooting

Q: Can I store the free base in solution (e.g., in DCM)? A: Only for short periods (24-48 hours) at -20°C. Dilution slows down intermolecular condensation (Second-order kinetics: Rate =


). However, chlorinated solvents can slowly react with amines to form quaternary ammonium salts over weeks.

Q: Why is my "pure" HCl salt sticky? A: It likely contains excess HCl or trace methanol from the synthesis. Recrystallize from a mixture of Methanol/Diethyl Ether to remove trapped solvent and harden the crystal lattice.

Q: Does this molecule racemize? A: Yes, but less readily than


-amino esters. However, if you store the free base in the presence of a strong base or protic solvent for extended periods, the C3 chiral center can epimerize via enolate formation [2]. Always store as the salt to lock the stereochemistry. 
References
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. [Link]

    • Context: Establishes the stability profiles of -amino acid derivatives and their propensity to form stable secondary structures (oligomers) when free.
  • Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996). "

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 79(4), 913–941. [Link]
    
    • Context: The authoritative source on handling -amino esters and the kinetics of their oligomeriz
  • PubChem Compound Summary for Methyl 3-aminobutanoate (Homologue). National Center for Biotechnology Information. Accessed 2024.[3][4] [Link]

    • Context: Provides physicochemical data and safety handling for the direct homologue, applicable to the heptanoate deriv
  • Context: Standard operating procedures for inert gas handling of the free base form.

Sources

Technical Support Center: Optimizing Coupling Conditions for Peptides Containing Methyl 3-Aminoheptanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for scientists and researchers incorporating sterically demanding amino acids into peptide sequences. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the specific challenges posed by β-amino esters, such as methyl 3-aminoheptanoate. As Senior Application Scientists, our goal is to provide you with the causal logic behind experimental choices, enabling you to design robust, self-validating protocols.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each answer provides a mechanistic explanation and a clear path toward resolution.

Q1: Why is my coupling reaction with this compound failing or showing very low yield?

A1: Low coupling efficiency with a sterically hindered β-amino ester like this compound is the most common challenge. The bulky heptyl group and the secondary nature of the β-amine create significant steric hindrance, which slows down the nucleophilic attack on the activated carboxyl group.[1] This issue is often compounded by inadequate activation of the incoming amino acid.

Troubleshooting Steps:

  • Assess Your Coupling Reagent: Standard carbodiimide reagents like DCC or EDC alone are often insufficient for sterically hindered couplings.[1] Modern onium salt-based reagents are strongly recommended as they generate more reactive activated species.[2][3]

  • Increase Reagent Stoichiometry: For difficult couplings, increasing the molar ratio of the amino acid and coupling reagent relative to the free amine on the resin is a common strategy. Ratios of 1.5 to 3 equivalents are a good starting point, but may need to be increased further.[4]

  • Evaluate Solvent and Resin Swelling: The reaction medium is critical. Solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are effective because they properly solvate the growing peptide chain and swell the solid support resin, ensuring reagent accessibility.[5][6] Poor swelling can dramatically hinder the reaction.

G

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DIC, EDCCost-effective; EDC and its byproduct are water-soluble.[7][8]Low reactivity for hindered couplings; high risk of racemization and N-acylurea side products without additives.[7][8][9]
Phosphonium Salts PyBOP, PyAOPHigh efficiency; low racemization risk; do not cause guanidinylation side products.[2][3][4]More expensive; produce solid byproducts.
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUExtremely fast and efficient, especially HATU and COMU for difficult sequences.[2][3][10]Can cause guanidinylation of the N-terminus if not pre-activated; benzotriazole-based reagents (HBTU, HATU) have safety concerns (explosive potential).[2][11][12]
Q2: How can I minimize the risk of epimerization during the coupling step?

A2: Epimerization (a type of racemization where one of multiple chiral centers in a molecule inverts) is a significant risk when activating any amino acid.[13][14] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[15][16]

Strategies for Suppression:

  • Use Racemization-Suppressing Additives: This is the most critical step. Additives like 1-hydroxybenzotriazole (HOBt) or, preferably, its safer and often more effective modern alternative, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), should always be used with carbodiimides.[17][18][19] These additives intercept the highly reactive O-acylisourea intermediate to form an active ester that is less prone to oxazolone formation.[11][18] Onium salts like HATU and HBTU already incorporate an HOBt or HOAt moiety.[2]

  • Control the Base: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA).[8][20] Use the minimum amount of base necessary for the reaction.

  • Minimize Pre-activation Time: Do not allow the activated amino acid to sit in solution for an extended period before adding it to the resin. A long pre-activation time increases the opportunity for oxazolone formation.[20]

  • Lower the Reaction Temperature: Performing the coupling at a lower temperature (e.g., 0°C) can significantly reduce the rate of epimerization.[8][20]

G

Q3: My reaction is extremely slow. What can I do to increase the rate?

A3: Slow reaction kinetics are expected with sterically hindered residues. The goal is to accelerate the desired amide bond formation so it outcompetes potential side reactions.

Strategies to Increase Reaction Rate:

  • Use a More Powerful Reagent System: If you are using a carbodiimide/Oxyma system, switching to a more potent onium salt is the most effective solution. HATU is widely regarded as one of the most efficient coupling reagents due to the formation of a highly reactive OAt-ester, which benefits from anchimeric assistance from the pyridine nitrogen.[2][3][10] COMU is an excellent, safer alternative based on Oxyma.[2][10]

  • Optimize Temperature Carefully: While lower temperatures reduce racemization, carefully increasing the temperature (e.g., to 40-50°C) can overcome the activation energy barrier for difficult couplings. This should be a last resort and must be carefully monitored, as higher temperatures accelerate all reactions, including undesirable side reactions.[12]

  • Consider Microwave-Assisted Synthesis: Microwave energy can dramatically accelerate coupling reactions, often reducing reaction times from hours to minutes. This has been successfully applied to enhance reaction efficiency.[21]

Part 2: Frequently Asked Questions (FAQs)

This section provides foundational knowledge to help you make informed decisions in your experimental design.

Q1: What makes β-amino esters like this compound challenging to incorporate?

A1: There are two primary reasons. First, β-amino acids are inherently more sterically hindered than their α-amino acid counterparts because the side chain is attached to the β-carbon, creating bulk closer to the reacting amine. Second, the secondary amine of a growing peptide chain is a weaker nucleophile than a primary amine, making the coupling step progressively more difficult. The presence of a bulky side chain on the β-carbon, like the heptyl group, further exacerbates this steric clash, making it difficult for the nucleophilic amine to approach the activated carboxyl group of the incoming amino acid.[22]

Q2: What is the fundamental mechanism of peptide coupling reagents?

A2: All modern coupling reagents work via a two-step process: activation and aminolysis .[4][23]

  • Activation: The coupling reagent reacts with the carboxylic acid of the N-protected amino acid to convert the hydroxyl group into a better leaving group. This forms a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester for onium salts).[2][7]

  • Aminolysis: The free amine of the resin-bound peptide attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to create the new amide (peptide) bond and release the leaving group.[11]

G

Q3: How do I choose the right solvent for my coupling reaction?

A3: Solvent selection is crucial for ensuring that all components of the reaction, including the growing peptide chain attached to the solid support, are properly solvated.[6] In solid-phase peptide synthesis (SPPS), the solvent must effectively swell the resin beads to allow reagents to penetrate and react.

Table 2: Common Solvents for Solid-Phase Peptide Synthesis

SolventPropertiesUse Case
DMF (N,N-Dimethylformamide)High polarity, excellent solvating power for most amino acids and reagents, good resin swelling.[21]The most common and versatile solvent for SPPS. However, it can slightly increase the rate of epimerization.[24]
NMP (N-Methyl-2-pyrrolidone)Similar to DMF but with a higher boiling point and often superior solvating power, especially for aggregated sequences.[5]An excellent alternative to DMF, particularly when dealing with "difficult" or aggregation-prone sequences.
DCM (Dichloromethane)Lower polarity, good for dissolving reagents but provides poor resin swelling and peptide solvation.Generally used for washing steps or in combination with other solvents, but not ideal as the primary coupling solvent.
Q4: What is the role of the base (e.g., DIPEA, NMM) in the reaction?

A4: The base plays two critical roles in coupling reactions that use onium salts or when the incoming amino acid is provided as a salt (e.g., hydrochloride).

  • Neutralization: If the N-terminal amine on the resin is protonated (e.g., as an ammonium salt after deprotection), the base neutralizes it to the free amine, which is the active nucleophile required for the coupling reaction.

  • Carboxylate Formation: The base deprotonates the carboxylic acid of the incoming amino acid, forming a carboxylate anion. This anion is the nucleophile that attacks the coupling reagent to initiate the activation step.[3]

However, the base is also the primary culprit in causing epimerization by abstracting the α-proton from the oxazolone intermediate.[15][16] This is why the choice and amount of base are so critical to balancing reaction efficiency with stereochemical purity.

Part 3: Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is designed for maximum coupling efficiency for a sterically hindered residue.

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in DMF for at least 30 minutes.[20]

  • Reagent Solution Preparation: In a separate vessel, dissolve:

    • Fmoc-protected amino acid (3-5 eq.)

    • HATU (2.9-4.9 eq.)

    • HOAt or Oxyma (3-5 eq.) in a minimal amount of DMF.

  • Activation: Add a hindered base, such as NMM or 2,4,6-collidine (6-10 eq.), to the reagent solution. Allow the mixture to pre-activate for 1-2 minutes. Do not pre-activate for an extended period. [20]

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation.

  • Monitoring and Washing: After the reaction time, take a small sample of resin and perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue), the coupling is incomplete and should be repeated ("double coupling"). If negative, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

Protocol 2: Low-Epimerization Coupling of an Adjacent Residue using DIC/Oxyma

This protocol is optimized to minimize epimerization when coupling an amino acid to the N-terminus of a peptide ending in a sensitive residue.

  • Resin Preparation: Swell the resin-bound peptide in DMF.

  • Reagent Solution Preparation: In a separate vessel, dissolve:

    • N-protected amino acid (3 eq.)

    • Oxyma (3 eq.) in a minimal amount of DMF.[19]

  • Coupling: Add Diisopropylcarbodiimide (DIC) (3 eq.) to the reagent solution and immediately add the entire mixture to the resin. No base is required if the N-terminal amine is free and not a salt.[8]

  • Reaction: Perform the coupling at a reduced temperature (0°C to room temperature) for 2-6 hours.

  • Monitoring and Washing: Monitor the reaction using a Kaiser test. Once complete, wash the resin thoroughly with DMF.

References
  • Vertex AI Search. (2025). Oxyma as an additive in green solid-phase peptide synthesis.
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • AAPPTEC. (2021, May 19). Carbodiimides and Additives.
  • Vertex AI Search. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • ResearchGate. (n.d.).
  • Benchchem. (2025). OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis.
  • Vertex AI Search. (n.d.). Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)
  • Benchchem. (2025).
  • ResearchGate. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Vertex AI Search. (n.d.). 7.
  • ChemPep. (n.d.). Overview of Peptide Synthesis.
  • Taylor & Francis Online. (2024, August 27). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis.
  • Benchchem. (2025).
  • SlideShare. (n.d.).
  • MDPI. (2026, February 3).
  • Royal Society of Chemistry. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges.
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.

Sources

Troubleshooting incomplete coupling in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Support Center. Incomplete amino acid coupling is the leading cause of deletion sequences, low crude purity, and synthesis failure[1]. As a researcher or drug development professional, addressing these inefficiencies requires moving beyond trial-and-error to understand the underlying physical chemistry of your peptide chain.

This guide is structured to help you diagnose the exact mechanism of your coupling failure and implement self-validating protocols to guarantee successful chain elongation.

Diagnostic Workflow

Before altering your chemistry, use the following decision tree to isolate the root cause of the incomplete coupling.

G N1 Incomplete Coupling Detected N2 Is the incoming or N-terminal amino acid sterically hindered? N1->N2 N3 Perform Double Coupling Switch to HATU/COMU N2->N3 Yes N4 Is the peptide >10-15 residues or highly hydrophobic? N2->N4 No N5 On-Resin Aggregation (β-sheet formation) N4->N5 Yes N7 Check Reagent Integrity N4->N7 No N6 Use Pseudoproline Dipeptides or Microwave SPPS N5->N6 N8 Prepare fresh reagents Dry solvents N7->N8

Diagnostic workflow for resolving incomplete coupling in SPPS.

The "Why": Core Mechanisms of Incomplete Coupling

Q: Why does my coupling efficiency drop suddenly after 10-15 amino acids? A: This is the classic hallmark of on-resin aggregation . As the peptide chain elongates, intermolecular hydrogen bonding between the amide backbones of adjacent peptide chains can occur. This leads to the formation of stable, insoluble β-sheet structures within the resin matrix[1]. The aggregated chains collapse, physically shielding the N-terminal amine from the incoming activated Fmoc-amino acid, bringing reaction kinetics to a halt.

Q: How do steric factors contribute to incomplete coupling? A: Bulky amino acids (e.g., Val, Ile, Thr, Pro) possess branched side chains at the beta-carbon or restricted backbone conformations. When coupling these residues—or coupling onto them—the steric bulk physically blocks the trajectory of the incoming activated ester. This drastically reduces the reaction rate, leading to unreacted amines even after standard coupling times.

Detection & Validation: Self-Validating Protocols

To build a self-validating system, you must empirically confirm coupling completion before proceeding to Fmoc deprotection. Proceeding blindly guarantees the formation of deletion sequences.

Protocol A: The Kaiser Test (Ninhydrin Test)

The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines[2].

  • Causality: Ninhydrin reacts with unreacted N-terminal primary amines to form Ruhemann's purple. A blue/purple resin indicates incomplete coupling, while a yellow/colorless resin confirms success.

Step-by-Step Methodology:

  • Wash a small aliquot of resin (approx. 1-2 mg) with Ethanol or Dichloromethane (DCM) to remove all traces of DMF.

  • Add 2 drops of Reagent A (5% Ninhydrin in ethanol).

  • Add 2 drops of Reagent B (80 g phenol in 20 mL ethanol).

  • Add 2 drops of Reagent C (2 mL of 0.001 M KCN aqueous solution in 98 mL pyridine).

  • Heat the mixture at 120°C for 3-5 minutes.

  • Validation Check: Observe the bead color under a microscope. If blue/purple, perform a second coupling. If yellow, proceed to the next Fmoc deprotection step.

Protocol B: Micro-cleavage and LC-MS Analysis

For complex sequences or secondary amines (like Proline) where the Kaiser test is ambiguous, LC-MS provides definitive proof of coupling success.

Step-by-Step Methodology:

  • Transfer ~2 mg of washed, dried resin to a microcentrifuge tube.

  • Add 100 µL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O).

  • Incubate at room temperature for 1 hour.

  • Precipitate the peptide by adding 1 mL of cold diethyl ether.

  • Centrifuge at 10,000 x g for 3 mins, decant the ether, and dissolve the pellet in 200 µL of 50% Acetonitrile/Water.

  • Validation Check: Analyze via LC-MS to identify the presence of the target mass versus the deletion sequence mass.

The "How": Solutions & Interventions

Q: How do I overcome severe steric hindrance during coupling? A: Change the coupling chemistry. Standard DIC/HOBt or DIC/Oxyma may not be reactive enough for sterically hindered junctions. Switch to highly reactive uronium/aminium salts like HATU or COMU [3]. These reagents form a highly reactive 7-azabenzotriazole active ester that forces the reaction forward.

  • Actionable Step: Perform a double coupling. First coupling with DIC/Oxyma for 1 hour. Drain, then perform a second coupling with HATU/DIPEA for 45 minutes.

Q: How do I break on-resin aggregation and β-sheet formation? A: You must disrupt the hydrogen bonding network using one or more of the following interventions:

  • Pseudoproline Dipeptides: Incorporate Fmoc-Ser/Thr/Cys-derived pseudoproline dipeptides. The oxazolidine/thiazolidine ring introduces a kink in the peptide backbone (similar to proline), which physically prevents β-sheet formation. The ring is naturally removed during standard TFA cleavage.

  • Chaotropic Salts: Add 0.1 M to 0.8 M Lithium Chloride (LiCl) to the coupling solvent, or use a "Magic Mixture" (DCM/DMF/NMP with 1% Triton X) to disrupt hydrophobic interactions and improve resin swelling.

  • Microwave-Assisted SPPS: Applying microwave energy (heating the reaction to 75°C - 90°C) provides the thermodynamic energy required to break inter-chain hydrogen bonds and significantly accelerates coupling kinetics.

Quantitative Data: Coupling Reagents Comparison

Selecting the right coupling reagent is critical for resolving difficult sequences. Use this table to match the reagent to your specific troubleshooting need.

Coupling ReagentActivation ChemistryReaction KineticsSteric Hindrance EfficiencyEpimerization RiskRecommended Use Case
DIC / HOBt Carbodiimide / BenzotriazoleModerateLowLowStandard, non-difficult couplings.
DIC / Oxyma Carbodiimide / OximeFastModerateVery LowRoutine synthesis, microwave SPPS.
HBTU / DIPEA Aminium / BenzotriazoleFastModerateModerateGeneral purpose, cost-effective.
HATU / DIPEA Aminium / 7-Aza-benzotriazoleVery FastHighModerate to HighDifficult couplings, bulky amino acids[3].
COMU / DIPEA Uronium / MorpholinoExtremely FastVery HighLowExtremely hindered couplings (e.g., N-methylated AAs).

Frequently Asked Questions (FAQs)

Q: Should I use capping to fix incomplete coupling? A: No. Capping (using acetic anhydride and DIPEA) does not fix incomplete coupling; it terminates unreacted chains. This prevents the formation of complex deletion sequences (n-1, n-2) that are nearly impossible to separate from the target peptide during final HPLC purification. Capping is a purification aid, not a coupling solution.

Q: Does the choice of solid support (resin) affect coupling efficiency? A: Yes. Standard polystyrene (PS) resins can suffer from poor swelling in highly polar sequences. Switching to a PEG-based resin (e.g., ChemMatrix) provides superior swelling properties in both polar and non-polar solvents, which keeps the growing peptide chains solvated and dramatically reduces aggregation[4].

Q: My Fmoc-amino acid solution turned cloudy. Will this affect coupling? A: Yes. Cloudiness indicates moisture contamination or reagent degradation. Water in your DMF will hydrolyze the activated ester before it can react with the N-terminus. Always use fresh, anhydrous solvents stored over molecular sieves.

References

  • Title: Solid phase peptide synthesis review Source: Sigma-Aldrich URL
  • Title: Solid phase peptide synthesis review | Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: 1-Ethylpyrrolidine-2-carboxylic acid | 165552-33-0 - Benchchem Source: Benchchem URL
  • Title: University of East Anglia Design and synthesis of novel classes of HDACs and KMTs inhibitors - UEA Digital Repository Source: University of East Anglia URL

Sources

Overcoming steric hindrance in coupling reactions of β-branched amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization Strategies for -Branched Amino Acids (Val, Ile, Thr)

Welcome to the Advanced Peptide Synthesis Support Hub.

Status: Operational | Tier: Level 3 (Senior Scientist)

You are accessing the troubleshooting database for steric hindrance in Solid-Phase Peptide Synthesis (SPPS). This guide addresses the kinetic sluggishness and incomplete acylation often observed when coupling


-branched amino acids (Valine, Isoleucine, Threonine) or bulky non-canonical analogs (e.g., Aib, N-Me-Val).

Module 1: Reagent Selection & Chemical Strategy

FAQ: Why do standard reagents fail with Val/Ile/Thr?

A: The


-branching (substitution at the carbon adjacent to the carbonyl) creates a "molecular wall." This steric bulk prevents the incoming nucleophile (the N-terminus of the resin-bound peptide) from effectively attacking the activated carbonyl. Standard reagents like HBTU or HOBt generate active esters that are often too bulky or insufficiently reactive to overcome this barrier before hydrolysis or racemization occurs.
FAQ: What is the "Gold Standard" for these couplings?

A: While HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) has long been the industry standard for difficult couplings due to the "neighboring group effect" of the pyridine nitrogen [1], modern protocols are shifting toward COMU and Oxyma Pure .

ReagentClassMechanism AdvantageSafety Profile
COMU Uronium (Morpholino)Superior Solubility & Reactivity. Based on Oxyma; the morpholino group stabilizes the reagent and enhances solubility in DMF/NMP.High. Non-explosive (unlike benzotriazoles).[1]
HATU Uronium (Benzotriazole)High Reactivity. The 7-aza nitrogen forms a hydrogen bond with the incoming amine, positioning it for attack (pre-organization).Low/Moderate. Risk of explosion; sensitizer.
PyAOP PhosphoniumN-Methyl Specialist. Highly effective for N-methylated or extremely hindered residues where uronium salts might cause guanidinylation.Moderate. Byproducts are carcinogenic (HMPA).[1]
TFFH FluoroformamidiniumAcid Fluoride Generator. Converts AA to acid fluoride in situ. Smallest leaving group (F-) minimizes steric clash.Moderate. Corrosive.
Recommendation:

Start with COMU/Oxyma/DIPEA (1:1:2) in DMF.[2][3][4] If that fails, switch to TFFH (Acid Fluoride method) for extremely hindered junctions like Aib-Aib or Val-Aib [2].

Module 2: Process Optimization (Microwave & Solvents)

FAQ: Should I use Microwave Irradiation?

A: Yes. Microwave-assisted SPPS (MW-SPPS) is critical for


-branched amino acids. The rapid dielectric heating directly energizes the polar amide backbone, disrupting the "aggregation" (hydrogen-bond networks) that often accompanies hydrophobic 

sequences [3].

Optimal Parameters for Val/Ile:

  • Temperature: 75°C (standard) to 90°C (aggressive).

  • Time: 2 x 5 minutes (Double Coupling).

  • Caution: Avoid >50°C for Cysteine (racemization) or Histidine (epimerization). For Val/Ile, 90°C is generally safe with Oxyma.

FAQ: DMF vs. NMP?

A: Switch to NMP (N-methyl-2-pyrrolidone) for the coupling step.[3] NMP has better solvating power for aggregated peptide chains than DMF. A binary solvent system (e.g., THF/NMP) can also be used to swell the resin more effectively if the polymer matrix is collapsing.

Module 3: Structural Workarounds (Pseudoprolines)

FAQ: The chemistry is perfect, but the coupling still fails. Why?

A: You are likely fighting aggregation (


-sheet formation), not just steric hindrance. A run of hydrophobic residues (e.g., -Val-Ile-Val-) induces the peptide chains to stack, burying the N-terminus.

The Fix: Pseudoproline Dipeptides (


Pro) 
Replace a Serine, Threonine, or Cysteine residue in your sequence with a pseudoproline dipeptide (e.g., Fmoc-Val-Thr(

Pro)-OH).
  • Mechanism: The oxazolidine ring locks the backbone into a "kinked" conformation (cis-amide preference), physically preventing

    
    -sheet stacking and solubilizing the chain [4].[5]
    
  • Note: Always couple to a pseudoproline with a highly active protocol, as the ring itself is hindered.

Visual Decision Matrix: Reagent Selection

ReagentSelection cluster_standard Standard Protocol cluster_hindered Hindered Protocol cluster_extreme Extreme / Aggregated start Start: Assess Coupling Difficulty difficulty Is the residue Beta-Branched (Val, Ile, Thr)? start->difficulty standard DIC / Oxyma Pure (Room Temp) difficulty->standard No (Ala, Gly, Leu) hindered COMU / Oxyma / DIPEA (Microwave 75°C) difficulty->hindered Yes (Val, Ile) check Check UV/Kaiser hindered->check Coupling < 95%? extreme TFFH (Acid Fluoride) OR Symmetric Anhydride pseudopro Insert Pseudoproline (If Ser/Thr/Cys nearby) caption Fig 1: Decision tree for selecting coupling reagents based on steric hindrance. check->extreme Still Incomplete check->pseudopro Aggregation Suspected

Troubleshooting Guide

SymptomRoot CauseCorrective Action
Deletion Sequences (e.g., Des-Val)Incomplete acylation due to steric bulk.Double Couple: 1st pass with COMU (5 min, 75°C); 2nd pass with DIC/Oxyma (10 min, 75°C).
Epimerization (D-isomer found)Over-activation at high temp (especially Cys/His).Lower Temp: Reduce MW temp to 50°C. Switch base from DIPEA to Collidine (TMP), which is milder.
Low Loading / Resin Swelling Aggregation of hydrophobic chains.Solvent Switch: Use NMP or pure DMF. Add Chaotropic Salts (0.1M LiCl or KSCN) to the coupling mixture.
Pre-activation Precipitate Low solubility of active ester.Switch Reagent: Move from HATU (moderate solubility) to COMU (high solubility).

Validated Protocol: High-Efficiency Coupling of Fmoc-Val-OH

Objective: Couple Fmoc-Val-OH to a hindered resin-bound amine (e.g., H-Ile-Resin).

Materials:

  • Reagent: COMU (0.5 M in DMF).

  • Additive: Oxyma Pure (0.5 M in DMF).

  • Base: DIPEA (2.0 M in NMP).

  • Instrument: Microwave Synthesizer (e.g., CEM Liberty Blue or Biotage Initiator).

Step-by-Step Workflow:

  • Resin Preparation:

    • Wash resin 3x with DMF.

    • Deprotect Fmoc (20% Piperidine/DMF) with 0.1M Oxyma added (to prevent aspartimide formation if Asp is present).

    • Wash 4x with DMF.

  • Activation (In situ):

    • Do not pre-activate for > 2 minutes. COMU is extremely fast.

    • Add 5.0 eq Fmoc-Val-OH.

    • Add 5.0 eq COMU.

    • Add 5.0 eq Oxyma Pure.

    • Add 10.0 eq DIPEA.

  • Coupling (Microwave):

    • Ramp: 30 seconds to 90°C.

    • Hold: 120 seconds at 90°C.

    • Note: If using conventional heating, incubate 60 mins at 50°C.

  • Double Coupling (Mandatory for Val-Val or Val-Ile):

    • Drain vessel.[4] Do not wash.[6]

    • Repeat Step 2 and 3 with fresh reagents.

  • Capping (Optional but Recommended):

    • Cap unreacted amines with Acetic Anhydride/DIPEA to prevent deletion sequences from growing.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[7][8] An efficient peptide coupling additive.[1][9][10][11][12][13] Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Collins, J. M., et al. (2014). Microwave-Enhanced SPPS of Unsymmetrically Branched Peptides. CEM Application Notes. Link

  • Mutter, M., et al. (2004). Pseudoproline dipeptides for the synthesis of difficult sequences. Nature Protocols. Link

  • Subirós-Funosas, R., et al. (2009).[12] COMU: A safer and more effective replacement for benzotriazole-based uronium coupling reagents.[8][14] Chemistry – A European Journal.[12] Link

Sources

Technical Support Center: Amino Acid Recovery via Ester Hydrolysis and Isoelectric Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amino Acid Recovery. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the deprotection (hydrolysis) of amino acid esters and the subsequent recovery of the free amino acid via isoelectric precipitation (IEP).

Section 1: Core Mechanisms & Theory (FAQs)

Q1: Why is ester hydrolysis a mandatory prerequisite for isoelectric precipitation? A: Amino acid esters (e.g., methyl, ethyl, or benzyl esters) lack a free carboxyl group, which physically prevents the formation of a zwitterion. The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge[1]. Without the free carboxylate (-COO⁻) to balance the protonated amine (-NH₃⁺), the molecule remains positively charged across a wide pH range, maintaining high aqueous solubility. Hydrolysis cleaves the ester bond, exposing the carboxyl group and allowing the molecule to reach a neutral net charge at its pI, which minimizes electrostatic repulsion and drives precipitation[2].

Q2: How does the pH adjustment physically induce precipitation? A: Solubility is heavily dictated by the hydration shell surrounding charged molecules. When the pH is adjusted to the amino acid's pI, the dominant species is the neutral zwitterion. At this point, molecule-water polar interactions are minimized, and molecule-molecule hydrophobic and electrostatic interactions dominate, leading to aggregation and crystallization[1].

Section 2: Quantitative Data: Isoelectric Points and Solubility

To successfully precipitate your target, you must accurately target its pI. Below is a reference table for common amino acids, demonstrating how side-chain chemistry shifts the pI and affects baseline solubility.

Amino AcidSide Chain TypepKa1 (α-COOH)pKa2 (α-NH3⁺)pKa3 (Side Chain)Isoelectric Point (pI)Approx. Solubility at pI ( g/100g H₂O at 25°C)
Leucine Hydrophobic2.369.60-5.98 2.4
Tyrosine Aromatic2.209.1110.075.66 0.04
Glutamic Acid Acidic2.199.674.253.22 0.86
Lysine Basic2.188.9510.539.74 >60 (Highly Soluble)
Glycine Neutral2.349.60-5.97 25.0

Note: Highly soluble amino acids (like Lysine and Glycine) require additional interventions (e.g., anti-solvents) beyond simple pH adjustment.

Section 3: Standard Operating Procedure (SOP)

This self-validating protocol ensures complete conversion and maximizes recovery yields.

Phase 1: Ester Hydrolysis
  • Dissolution: Suspend the amino acid ester hydrochloride in a minimal volume of distilled water or a compatible aqueous-organic solvent mixture (e.g., H₂O/THF).

  • Hydrolysis: Add 2.0 equivalents of an aqueous base (e.g., 2M NaOH) dropwise. The first equivalent neutralizes the hydrochloride salt; the second drives the base-catalyzed ester hydrolysis[3].

  • Incubation & Validation: Stir at 40-50°C for 2-4 hours.

    • Self-Validation Step: Monitor the reaction via TLC or LC-MS. Do not proceed to Phase 2 until the ester peak is entirely consumed. Unreacted ester will not precipitate at the pI and will contaminate the filtrate.

Phase 2: Isoelectric Precipitation (IEP)
  • Concentration: If a co-solvent (like THF or Methanol) was used, remove it via rotary evaporation under reduced pressure. The presence of organic solvents can alter the apparent pKa and pI.

  • Titration: Place the aqueous solution in an ice bath (0-5°C). Lowering the temperature decreases thermodynamic solubility[4]. Slowly add a mineral acid (e.g., 2M HCl) dropwise while continuously monitoring with a calibrated pH meter.

  • Targeting the pI: Stop the titration exactly at the theoretical pI of the specific amino acid (e.g., pH 5.98 for Leucine).

  • Aging: Allow the suspension to stir gently at 4°C for 2-12 hours. This "aging" process promotes Ostwald ripening, yielding larger, more easily filterable crystals.

  • Recovery: Recover the precipitate via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold water (adjusted to the pI) or an anti-solvent (e.g., cold ethanol) to remove residual salts without re-dissolving the product.

Section 4: Troubleshooting Guide

Issue 1: The pH is exactly at the pI, but no precipitate is forming.

  • Causality: The neutralization of the strong base and acid (e.g., NaOH + HCl) generates high concentrations of NaCl. High salt concentrations can cause a "salting-in" effect, increasing the solubility of the zwitterion[4]. Furthermore, amino acids like Glycine are inherently highly soluble even at their pI.

  • Solution: Concentrate the solution further before precipitation, or use an ion-exchange resin to desalt the solution prior to pH adjustment. For highly soluble amino acids, induce precipitation by adding a water-miscible anti-solvent (e.g., ethanol, acetone) dropwise until the solution becomes cloudy, then age at 4°C.

Issue 2: The precipitate is an oil or a sticky gum rather than a crystalline solid.

  • Causality: Adjusting the pH too rapidly causes the amino acid to crash out as an amorphous, hydrated gum rather than a structured crystal (often referred to as "oiling out").

  • Solution: Re-dissolve the gum by slightly adjusting the pH away from the pI, heat the solution to 50°C, and then adjust the pH back to the pI very slowly while gradually cooling the flask to allow proper crystal lattice formation.

Issue 3: The recovered amino acid contains high levels of inorganic ash (salts).

  • Causality: As water is removed or temperature is lowered, inorganic salts (like NaCl or Na₂SO₄) may exceed their solubility limits and co-precipitate alongside the amino acid[4].

  • Solution: Wash the final filter cake thoroughly with ice-cold water. Alternatively, perform the hydrolysis using a volatile base (e.g., ammonium hydroxide) and a volatile acid (e.g., acetic acid) so that the resulting salt (ammonium acetate) can be sublimed away during lyophilization.

Section 5: Process Visualization

Workflow Start Amino Acid Ester (Highly Soluble) Hydrolysis Base-Catalyzed Hydrolysis (Add NaOH, 40-50°C) Start->Hydrolysis Cleave Ester Bond Intermediate Free Amino Acid Sodium Salt (Anionic State) Hydrolysis->Intermediate Expose Carboxylate pH_Adjust Precision Titration (Add HCl to target pI) Intermediate->pH_Adjust Neutralize Charge Zwitterion Zwitterion Formation (Net Charge = 0) pH_Adjust->Zwitterion Reach Isoelectric Point Precipitation Isoelectric Precipitation (Cool to 4°C, Aging) Zwitterion->Precipitation Minimize Solubility Recovery Vacuum Filtration (Recovered Solid Amino Acid) Precipitation->Recovery Physical Separation

Workflow of amino acid recovery via ester hydrolysis and isoelectric precipitation.

References[1] Title: What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications

Sources

Optimizing solvent choice for difficult peptide sequences

Author: BenchChem Technical Support Team. Date: March 2026

Mission: To provide evidence-based troubleshooting for the reconstitution of difficult peptide sequences, ensuring maximum recovery and assay compatibility.

Module 1: Diagnostic Triage – Why is my peptide insoluble?

Before adding solvents randomly, you must diagnose the physicochemical barrier preventing solvation. Most failures stem from a mismatch between the solvent's properties and the peptide's Isoelectric Point (pI) or Hydrophobicity Profile .

The Physicochemical Assessment Matrix
Peptide CharacteristicThe BarrierThe Diagnostic Indicator
High Hydrophobicity Hydrophobic Collapse: Non-polar residues cluster to exclude water, often forming insoluble precipitates.Sequence contains >50% hydrophobic residues (W, L, I, F, M, V, Y).
Beta-Sheet Aggregation Steric Zippers: Inter-strand hydrogen bonding creates thermodynamically stable fibrils (amyloid-like).Sequence is 5–15 AA long with alternating hydrophobic/hydrophilic residues. Common in "difficult sequences."
Isoelectric Precipitation Zero Net Charge: At pH ≈ pI, electrostatic repulsion between molecules is minimized, leading to aggregation.The pH of your solvent is within ±1 unit of the peptide's calculated pI.
Cysteine/Methionine Content Oxidative Crosslinking: Disulfide bridge formation leads to polymerization.Presence of Cys (C) or Met (M) residues; solution turns cloudy or gels over time.

Module 2: The Solubility Decision Tree

Senior Scientist Note: Do not treat solubility as a binary "dissolved/not dissolved" state. It is a spectrum. The goal is a monomeric dispersion. Visual clarity does not guarantee a lack of aggregates.[1]

Workflow Visualization

The following logic gate guides you through the solvent selection process based on peptide charge and hydrophobicity.[2][3][4][5][6]

SolubilityTree Start START: Lyophilized Peptide WaterTest Attempt Solubility in Sterile Water Start->WaterTest CheckCharge Calculate Net Charge (Acidic vs Basic) Acidic Net Charge < 0 (High Asp, Glu) CheckCharge->Acidic Acidic Basic Net Charge > 0 (High Arg, Lys) CheckCharge->Basic Basic Hydrophobic Hydrophobic / Neutral (High Ile, Leu, Val, Phe) CheckCharge->Hydrophobic Neutral/Hydrophobic IsSoluble Clear Solution? WaterTest->IsSoluble IsSoluble->CheckCharge No AddBase Add 0.1% NH4OH (Ammonium Hydroxide) Acidic->AddBase StillCloudy Still Insoluble / Gelation? AddBase->StillCloudy AddAcid Add 10% Acetic Acid or 0.1% TFA Basic->AddAcid AddAcid->StillCloudy OrganicSolvent Dissolve in minimal DMSO or DMF Hydrophobic->OrganicSolvent OrganicSolvent->StillCloudy Chaotrope Add Chaotropes (6M Guanidine or Urea) StillCloudy->Chaotrope General Insolubility HFIP HFIP Protocol (For Amyloid/Aggregates) StillCloudy->HFIP Beta-Sheet/Amyloid

Caption: Step-by-step logic for selecting the correct solubilization agent based on peptide charge and hydrophobicity profiles.

Module 3: Advanced Protocols for "Difficult" Sequences

When standard buffers fail, use these advanced protocols. These are designed to disrupt secondary structures (beta-sheets) that cause gelation and precipitation.

Protocol A: The HFIP "Reset" (For Amyloidogenic Peptides)

Target: Peptides that form fibrils or aggregates immediately upon hydration (e.g., Amyloid-beta, prion sequences). Mechanism: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) is a highly polar, fluorinated solvent that disrupts hydrogen bonds, breaking down pre-formed beta-sheets into monomers [1, 2].

  • Dissolution: Dissolve the lyophilized peptide in 100% HFIP to a concentration of 1–2 mg/mL.

    • Note: Work in a fume hood. HFIP is volatile and corrosive.

  • Incubation: Vortex and let stand at room temperature for 30–60 minutes. The solution should become perfectly clear.

  • Evaporation: Aliquot the solution into microcentrifuge tubes. Evaporate the HFIP completely using a SpeedVac (vacuum centrifuge) or a stream of inert gas (nitrogen/argon).

    • Result: You now have a thin film of monomeric peptide on the tube walls.

  • Reconstitution:

    • For immediate use: Dissolve the film in a small volume of 100% DMSO (e.g., 10-20 µL).

    • Dilution: Rapidly dilute this DMSO "stock" into your working buffer (PBS, etc.) to the desired concentration.

Protocol B: The "Dropwise" Organic Method (General Hydrophobic)

Target: Peptides with >50% hydrophobic residues that crash out in water. Mechanism: Solvation of hydrophobic side chains by organic modifiers before exposure to the high dielectric constant of water.

  • Calculate Stock Volume: Determine the volume of organic solvent (DMSO, DMF, or ACN) needed to make a 100x or 1000x stock solution.

  • Solubilize: Add the organic solvent directly to the lyophilized powder. Do not add water yet.

    • Critical Step: If the peptide contains Cysteine (C) or Methionine (M), use DMF instead of DMSO to prevent oxidation [3].[7][8]

  • Sonication: Sonicate the organic solution for 1–2 minutes to ensure no seed crystals remain.

  • Dilution: Add the aqueous buffer dropwise to the stirring organic peptide solution.

    • Why? Dumping the peptide into water causes a rapid polarity shift, forcing hydrophobic collapse. Dropwise addition allows the peptide to adjust to the changing dielectric environment.

Module 4: Downstream Compatibility (LC-MS & Bioassays)

Your solvent choice must not destroy your downstream data.[9] A dissolved peptide is useless if the solvent suppresses ionization in MS or kills cells in a bioassay.

Compatibility Matrix
SolventLC-MS CompatibilityBioassay (Cell Culture)Limits & Workarounds
DMSO Poor Good (<0.5%) LC-MS: Suppresses ionization; elutes late. Limit to <0.1% or use a divert valve. Cells: Toxic >1% v/v.
Acetonitrile (ACN) Excellent Poor LC-MS: Standard mobile phase. Cells: Highly toxic. Must be evaporated or diluted <0.1%.
DMF Poor Moderate LC-MS: Adduct formation common. Cells: Toxic at lower concentrations than DMSO.
TFA Good (Volatile) Poor (Acidic) LC-MS: Ion pairing agent; causes signal suppression in negative mode. Cells: Must be neutralized.
Formic Acid Excellent Poor (Acidic) LC-MS: Preferred acid modifier (0.1%). Cells: Must be neutralized.
LC-MS Sample Prep Workflow

Minimizing hydrophobic loss on container surfaces is critical for LC-MS.[10]

LCMSWorkflow Sample Peptide Sample Container Container Selection: Low-Bind Polypropylene (NO GLASS) Sample->Container Prevent Adsorption Solvent Solvent System: 20-30% ACN + 0.1% FA Container->Solvent Solubilize Analysis LC-MS Injection Solvent->Analysis Analyze

Caption: Workflow to prevent hydrophobic loss (adsorption to glass) during LC-MS preparation.

FAQ: Troubleshooting Specific Issues

Q: My peptide solution turns into a jelly (gelation) after adding water. What happened? A: You have created a hydrogel. This occurs when peptides form an extensive hydrogen-bonding network (beta-sheets) that traps water molecules.

  • Fix: Add a chaotropic agent like 6M Urea or 6M Guanidine HCl to disrupt the hydrogen bonds. Note that these salts must be removed (via dialysis or desalting columns) before MS analysis.

Q: I see a peak at M+16 or M+32 in my Mass Spec. Is my solvent responsible? A: Likely, yes. This indicates oxidation (usually of Methionine to Methionine Sulfoxide).

  • Cause: Old DMSO often contains peroxides.

  • Fix: Use fresh, high-grade anhydrous DMSO. Alternatively, use DMF for Cys/Met-containing peptides.[7][8] Always degas your solvents.

Q: Can I use heat to help dissolve the peptide? A: Proceed with extreme caution.

  • Rule: Mild warming (30–40°C) can help overcome kinetic barriers.

  • Danger: Temperatures >50°C can cause degradation (e.g., Aspartimide formation) or aggregation of heat-sensitive sequences.

References

  • Bachem. (2021). Care and Handling of Amyloid Peptides.[11][12] Technical Note. Link

  • Stine, W. B., et al. (2011). Preparing Synthetic Amyloid-β Peptide Assemblies. Methods in Molecular Biology. Link

  • Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines. Technical Support.[13] Link

  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.[1][5][6][8][13] Technical Bulletin. Link

  • Waters Corporation. (2020). A Systematic Approach for Preventing the Loss of Hydrophobic Peptides.[10] Application Note. Link

Sources

Validation & Comparative

Comparative analysis of methyl 3-aminoheptanoate and other β-amino esters

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the comparative analysis of β-amino esters not merely as a review of chemical structures, but as an evaluation of functional intent. In modern drug development, the β-amino ester motif serves two radically different, yet equally critical, purposes depending on its molecular architecture.

On one end of the spectrum, we have methyl 3-aminoheptanoate , a highly specific, monomeric small-molecule building block used to synthesize complex active pharmaceutical ingredients (APIs). On the other end, we have Poly(β-amino esters) (PBAEs) , which are macromolecular networks engineered to act as intelligent, pH-responsive delivery vehicles for gene therapies and immunotherapies.

This guide provides an objective, data-driven comparison of these two applications, detailing the causality behind their experimental handling, their mechanistic pathways, and the self-validating protocols required to work with them effectively.

Structural and Mechanistic Divergence

This compound: The API Synthon

In the synthesis of neuro-active APIs, the selection of a specific β-amino ester is highly deliberate. This compound is frequently utilized as a critical intermediate in the design of 1[1].

  • The Causality: The primary amine allows for efficient amide coupling to the core pharmacophore, while the seven-carbon aliphatic tail (heptanoate) precisely tunes the lipophilicity (LogP) of the final molecule. This lipophilic tuning is a non-negotiable requirement for crossing the blood-brain barrier (BBB) to effectively treat conditions like neuropathic pain[1].

Poly(β-Amino Esters) (PBAEs): The Macromolecular Vector

Conversely, PBAEs leverage the β-amino ester motif not for receptor-specific binding, but for bulk physicochemical responsiveness.

  • The Causality: Synthesized via Aza-Michael addition, the resulting polymer backbone is rich in tertiary amines. At physiological pH (7.4), PBAEs are relatively neutral. However, upon cellular endocytosis, the drop in endosomal pH (pH ~5.5) triggers rapid protonation of these amines. This drives a massive influx of water and chloride ions, causing osmotic swelling and subsequent endosomal rupture—the classic "proton sponge" effect, which is critical for the 2[2].

G M3AH This compound (API Synthon) DualInhibitor sEH / HDAC6 Dual Inhibitor M3AH->DualInhibitor Synthesis sEH sEH Enzyme DualInhibitor->sEH Inhibits HDAC6 HDAC6 Enzyme DualInhibitor->HDAC6 Inhibits DHETs DHETs (Pro-inflammatory) sEH->DHETs Metabolizes Neuro Reduced Neuropathic Pain HDAC6->Neuro Inhibition Promotes EETs EETs (Anti-inflammatory) EETs->sEH Substrate EETs->Neuro Promotes

Mechanistic pathway of this compound-derived dual inhibitors targeting sEH and HDAC6.

Experimental Methodologies: Synthesis and Validation

To ensure scientific integrity, the protocols used to handle these compounds must be self-validating. Below are the field-proven methodologies for synthesizing and evaluating both classes of β-amino esters.

Protocol A: Synthesis of M3AH-Derived API Intermediates
  • Objective: Amidation of a carboxylic acid intermediate with this compound.

  • Step-by-Step:

    • Dissolve the target carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0°C.

    • Stir at room temperature for 12 hours under a nitrogen atmosphere.

    • Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography.

  • The Causality: HATU is selected over standard EDC/NHS chemistry because it generates a highly reactive 7-azabenzotriazole active ester, which excels at coupling sterically hindered aliphatic amines while suppressing the epimerization of adjacent chiral centers[1].

  • Self-Validating System: The reaction is continuously monitored by LC-MS. The appearance of the exact mass of the coupled product, paired with the disappearance of the primary amine peak, validates the coupling efficiency before proceeding to downstream alkaline hydrolysis.

Protocol B: Step-Growth Polymerization of PBAEs
  • Objective: Synthesis of linear PBAEs via Aza-Michael addition.

  • Step-by-Step:

    • Combine 1,4-butanediol diacrylate (1.0 eq) and 5-amino-1-pentanol (1.0 eq) in a sealed vial.

    • Run the reaction neat (or in highly concentrated DMSO) at 90°C for 24 hours.

    • Precipitate the resulting polymer in ice-cold diethyl ether to remove unreacted monomers.

    • Dry under a vacuum to yield the base PBAE polymer.

  • The Causality: Because 3[3], Carothers' equation dictates that extremely high monomer conversion (>99%) is required to achieve high molecular weights. Elevated temperatures and high concentrations are mandatory to push this equilibrium[2],[3].

  • Self-Validating System: Gel Permeation Chromatography (GPC) is utilized post-synthesis. A polydispersity index (PDI) approaching 2.0 validates a successful step-growth mechanism, while the weight-average molecular weight (Mw) confirms the degree of polymerization.

Protocol C: Comparative Hydrolytic Stability Assay
  • Objective: Quantify the degradation kinetics of the ester bonds in both M3AH and PBAEs.

  • The Causality: β-amino esters are uniquely susceptible to pH-dependent hydrolysis due to the adjacent amine group. Understanding this kinetic profile is essential to predict the in vivo half-life of both small-molecule prodrugs and polymeric nanocarriers.

  • Step-by-Step:

    • Dissolve M3AH and PBAE samples in PBS (pH 7.4) and Acetate buffer (pH 5.0) at a concentration of 1 mg/mL.

    • Incubate at 37°C in a thermoshaker.

    • Withdraw 50 µL aliquots at 0, 1, 4, 12, and 24 hours.

    • Quench: Immediately add 150 µL of ice-cold acetonitrile to the aliquots. This instantly halts hydrolysis and precipitates any macromolecular components.

    • Centrifuge at 10,000 x g for 5 minutes and analyze the supernatant via HPLC-UV.

G Prep Sample Preparation (M3AH vs PBAE) Incubate Incubation (pH 5.0 & 7.4) Prep->Incubate Aliquots Time-point Aliquots (1h, 4h, 12h, 24h) Incubate->Aliquots Quench Reaction Quenching (Acetonitrile) Aliquots->Quench HPLC HPLC-UV Analysis (Quantify Ester) Quench->HPLC Data Degradation Kinetics (Half-life) HPLC->Data

Self-validating experimental workflow for comparative hydrolytic stability of β-amino esters.

Quantitative Performance Metrics

To summarize the operational and physicochemical differences between these two applications of β-amino esters, the following table aggregates their core metrics:

ParameterThis compound (Monomer)Poly(β-Amino Esters) (Polymer)
Molecular Architecture Small molecule synthon (Aliphatic chain + primary amine)Macromolecular network (Diacrylate + amine repeating units)
Primary Application Building block for small-molecule APIs (e.g., sEH/HDAC6 inhibitors)Non-viral nanocarriers for gene and drug delivery
Physicochemical Role Lipophilicity tuning (LogP) for BBB penetrancepH-responsive buffering (Proton sponge effect)
Degradation Mechanism Slow enzymatic/chemical hydrolysis in vivoRapid, pH-triggered chemical hydrolysis in endosomes
Synthesis Method Fischer esterification / Reductive aminationStep-growth Aza-Michael addition polymerization
Formulation State Covalently integrated into final API structureSelf-assembled electrostatic polyplexes (Nanoparticles)

References

  • Poly(beta-amino esters): applications in immunology Source: Chemical Science (RSC Publishing) URL:[Link]

  • Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities Source: PubMed Central (NIH) URL:[Link]

  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery Source: Frontiers in Bioengineering and Biotechnology URL:[Link]

  • Design and synthesis of dual-targeting inhibitors of sEH and HDAC6 for the treatment of neuropathic pain and lipopolysaccharide-induced mortality Source: PubMed Central (NIH) URL:[Link]

Sources

A Senior Application Scientist's Guide to the Enantioselective Synthesis of β-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Enantiomerically pure β-amino acids are of paramount importance in the pharmaceutical and biotechnology industries, serving as crucial building blocks for a wide array of bioactive molecules, including peptidomimetics, β-lactam antibiotics, and other therapeutic agents.[1][2][3] Their unique structural properties, which confer enhanced enzymatic stability and novel conformational preferences to peptides, have fueled extensive research into efficient and stereocontrolled synthetic methodologies. This guide provides a comparative analysis of the principal synthetic routes to enantiopure β-amino acids, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of key strategies, including asymmetric hydrogenation, conjugate addition reactions, the use of chiral auxiliaries, and biocatalytic methods. Each section will be supported by experimental data, detailed protocols for representative reactions, and visual diagrams to elucidate the core concepts, thereby offering a comprehensive resource for the informed selection and implementation of the most suitable synthetic strategy.

Introduction: The Significance of Chiral β-Amino Acids

β-Amino acids are structural isomers of their α-amino acid counterparts, with the amino group attached to the β-carbon of the carboxylic acid. This seemingly subtle difference has profound implications for their chemical and biological properties. When incorporated into peptide chains, β-amino acids can induce unique secondary structures, such as helices, sheets, and turns, that are distinct from those formed by α-peptides.[2] This structural diversity allows for the design of peptidomimetics with tailored functionalities and enhanced resistance to proteolytic degradation, a critical attribute for drug development.

The challenge in synthesizing β-amino acids lies in the precise control of the stereocenter at the β-carbon (and potentially the α-carbon). The biological activity of these molecules is often highly dependent on their absolute stereochemistry, making enantioselective synthesis a critical area of investigation. This guide will compare and contrast the most prevalent and effective methods for achieving this, providing the necessary data and protocols to aid in laboratory applications.

Asymmetric Hydrogenation: A Direct and Efficient Approach

Asymmetric hydrogenation of prochiral enamines or β-(acylamino)acrylates stands out as one of the most direct and atom-economical methods for producing enantiopure β-amino acids.[1][4] This method relies on the use of a chiral transition metal catalyst, typically based on rhodium (Rh) or ruthenium (Ru), complexed with a chiral phosphine ligand. The catalyst facilitates the enantioselective addition of hydrogen across the double bond, thereby creating the desired stereocenter.

The success of this approach is heavily dependent on the choice of the chiral ligand, the substrate geometry (E/Z isomerism), and the reaction conditions. Ligands such as DuPhos, Josiphos, and BICP have demonstrated high efficacy in these transformations.[1][2][5]

Logical Workflow for Asymmetric Hydrogenation

Asymmetric_Hydrogenation_Workflow Prochiral_Substrate Prochiral Substrate (β-Enamino Ester or β-(Acylamino)acrylate) Reaction Asymmetric Hydrogenation Prochiral_Substrate->Reaction Chiral_Catalyst Chiral Rh or Ru Catalyst (e.g., Rh-DuPhos, Rh-Josiphos) Chiral_Catalyst->Reaction H2 H₂ (Hydrogen Gas) H2->Reaction Solvent Solvent (e.g., Toluene, MeOH) Solvent->Reaction Product Enantiopure β-Amino Acid Derivative Reaction->Product

Caption: Workflow for Asymmetric Hydrogenation of Prochiral Substrates.

Comparative Performance Data for Asymmetric Hydrogenation
SubstrateCatalyst SystemSolventYield (%)e.e. (%)Reference
Methyl (Z)-β-acetamido-β-phenylacrylate[Rh(COD)₂(Me-DuPhos)]BF₄Toluene>9598.2[1]
Methyl (E)-β-acetamido-β-(2-naphthyl)acrylate[Rh(COD)₂(BICP)]BF₄Toluene>9599.6[1]
Ethyl (Z)-3-aminocrotonate[Rh(nbd)₂]BF₄ / (R,S)-PPF-P(t-Bu)₂ (Josiphos)MeOH>9997[2][5]
(E)-β-(acetylamino)acrylateRh(I)-t-Bu-BisPCH₂Cl₂>9999.7[6]
(Z)-β-(acetylamino)acrylateRh-Me-BDPMIMeOH>99>99[7]
β-Acetylamino vinylsulfideRh/DuanPhosToluene>9999[8]
Experimental Protocol: Rh-Me-DuPhos Catalyzed Hydrogenation

This protocol is adapted from the work of Zhu et al. for the asymmetric hydrogenation of a β-(acylamino)acrylate.[1]

Materials:

  • Methyl (Z)-β-acetamido-β-phenylacrylate (1 mmol)

  • [Rh(COD)₂(Me-DuPhos)]BF₄ (0.01 mmol, 1 mol%)

  • Anhydrous, degassed Toluene (10 mL)

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or similar pressure vessel

Procedure:

  • In a glovebox, charge a glass liner for the hydrogenation apparatus with methyl (Z)-β-acetamido-β-phenylacrylate (1 mmol) and the [Rh(COD)₂(Me-DuPhos)]BF₄ catalyst (0.01 mmol).

  • Add anhydrous, degassed toluene (10 mL) to the liner.

  • Seal the liner inside the hydrogenation apparatus.

  • Purge the apparatus with hydrogen gas three times.

  • Pressurize the apparatus to 40 psi with hydrogen gas.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully vent the apparatus and purge with nitrogen.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel chromatography (e.g., using a mixture of hexanes and ethyl acetate) to yield the enantiopure β-amino acid derivative.

  • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Conjugate Addition Reactions: Versatility in C-N Bond Formation

Conjugate addition, or Michael addition, of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a powerful and versatile strategy for synthesizing β-amino acids. The key to rendering this reaction asymmetric is the use of a chiral catalyst or a chiral nitrogen source.

Organocatalytic Aza-Michael Addition: In recent years, organocatalysis has emerged as a prominent approach. Chiral Brønsted acids, Brønsted bases, and bifunctional catalysts like squaramides and thioureas can activate the substrate and/or the nucleophile to facilitate a highly enantioselective conjugate addition.[9][10]

Chiral Lithium Amide Addition: Another effective method involves the use of a stoichiometric amount of a chiral lithium amide. The chiral amide adds to the enoate in a diastereoselective manner, and the chiral auxiliary can be subsequently removed.[11][12]

Mechanism of Organocatalyzed Aza-Michael Addition

Aza_Michael_Mechanism cluster_0 Catalytic Cycle Substrate α,β-Unsaturated Carbonyl Compound Activated_Complex Activated Ternary Complex Substrate->Activated_Complex Nucleophile Nitrogen Nucleophile (e.g., Carbamate) Nucleophile->Activated_Complex Catalyst Chiral Bifunctional Catalyst (e.g., Squaramide) Catalyst->Activated_Complex Binds Substrate & Nucleophile Product Enantioenriched β-Amino Adduct Activated_Complex->Product Stereocontrolled C-N Bond Formation Product->Catalyst Product Release & Catalyst Regeneration

Caption: Generalized Mechanism for a Bifunctional Organocatalyzed Aza-Michael Addition.

Comparative Performance Data for Conjugate Addition Reactions
Michael AcceptorNitrogen SourceCatalyst/AuxiliarySolventYield (%)e.e. (%) / d.r.Reference
Dimethyl malonate2-Amino-1,3,4-thiadiazole/AldehydeSquaramide Cinchona AlkaloidToluene39-6141-99[9]
α,β-Unsaturated aldehydeN-SilyloxycarbamateImidazolidinone AmineCH₂Cl₂-87-97[13]
Methyl cinnamatePhenylacetic acidChiral Lithium AmideTHF8893[11][12]
β-Fluoroalkylated acrylateVarious aminesCatalyst-freeSolvent-freeup to 99-[14]
α,β-Unsaturated imideHydrazoic acid(salen)Al(III) complexToluene9198[15]
Experimental Protocol: Squaramide-Catalyzed Aza-Michael Addition

This protocol is a general representation based on the work by Li et al. for a one-pot Mannich-type reaction leading to β-amino acid derivatives.[9]

Materials:

  • Aldehyde (1.2 mmol)

  • 2-Amino-1,3,4-thiadiazole (1.0 mmol)

  • Dimethyl malonate (1.5 mmol)

  • Chiral Squaramide Cinchona Alkaloid Catalyst (SQ) (0.1 mmol, 10 mol%)

  • Toluene (2.0 mL)

Procedure:

  • To a reaction vial, add the chiral squaramide catalyst (0.1 mmol), 2-amino-1,3,4-thiadiazole (1.0 mmol), the aldehyde (1.2 mmol), and dimethyl malonate (1.5 mmol).

  • Add toluene (2.0 mL) to the vial.

  • Stir the reaction mixture at 60 °C for 90-110 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired β-amino acid derivative.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Chiral Auxiliaries: Reliable Diastereoselective Control

The use of chiral auxiliaries is a classic and robust strategy for asymmetric synthesis. In this approach, an achiral substrate is covalently attached to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiopure product. Evans oxazolidinones are among the most well-known and effective auxiliaries for this purpose.[16][17]

This method typically involves the diastereoselective reaction of an enolate derived from an N-acylated chiral auxiliary with an electrophile. For β-amino acid synthesis, this can be a conjugate addition of the enolate to a Michael acceptor or an addition to an imine.

Conceptual Workflow for Chiral Auxiliary-Mediated Synthesis

Chiral_Auxiliary_Workflow Start Achiral Starting Material Coupling Coupling Start->Coupling Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Auxiliary->Coupling Chiral_Substrate Chiral Substrate Coupling->Chiral_Substrate Reaction Diastereoselective Reaction (e.g., Aldol, Michael Addition) Chiral_Substrate->Reaction Diastereomers Diastereomeric Mixture Reaction->Diastereomers Separation Separation/Purification Diastereomers->Separation Cleavage Auxiliary Cleavage Separation->Cleavage Product Enantiopure β-Amino Acid Cleavage->Product Recycle Recycle Auxiliary Cleavage->Recycle Kinetic_Resolution Racemate Racemic β-Amino Acid (R- and S-enantiomers) Reaction Enantioselective Reaction Racemate->Reaction Enzyme Enzyme (e.g., Lipase, Transaminase) Enzyme->Reaction Reactant Co-substrate/ Acyl Donor Reactant->Reaction S_Product Unreacted S-Enantiomer (e.e. > 99%) Reaction->S_Product R_Product Reacted R-Enantiomer (as derivative) Reaction->R_Product

Sources

Biological efficacy of peptides containing methyl 3-aminoheptanoate versus natural analogs

Author: BenchChem Technical Support Team. Date: March 2026

Biological Efficacy of Peptides Containing Methyl 3-Aminoheptanoate vs. Natural Analogs

Executive Summary & Chemical Profile

This compound is the methyl ester derivative of 3-aminoheptanoic acid (also known as


-homonorleucine). In peptide engineering, this molecule serves as a critical 

-amino acid building block used to synthesize peptidomimetics —compounds that mimic natural peptides but possess altered backbones.[1]

Unlike natural


-amino acids (where the amine is bonded to the C

), this residue has the amine bonded to the C

position, introducing an extra methylene group (

) into the peptide backbone. This structural expansion fundamentally alters the peptide's folding, stability, and interaction with biological targets.
Structural Comparison: Natural vs. Modified
FeatureNatural Analog (

-Amino Acid)
Modified Residue (this compound)
Parent Residue L-Norleucine / L-Leucine3-Aminoheptanoic Acid (

-homo analog)
Backbone Unit


Side Chain Butyl / IsobutylButyl (at

-position)
Stereochemistry L-configuration (S)Typically (3S) or (3R)
Primary Utility Native protein synthesisProteolytic resistance, foldamer formation

Comparative Biological Efficacy

The incorporation of this compound (and its hydrolyzed residue form) into peptide sequences yields distinct pharmacological advantages over natural


-peptide analogs.
A. Proteolytic Stability (The "Beta-Advantage")

The most significant advantage of 3-aminoheptanoate-containing peptides is their resistance to enzymatic degradation.[1]

  • Mechanism: Natural proteases (e.g., trypsin, chymotrypsin, pepsin) have active sites evolved to recognize and cleave

    
    -peptide bonds. The insertion of the extra methylene group in the 
    
    
    
    -amino acid backbone disrupts the precise geometric alignment required for the catalytic triad of the protease to function.
  • Data Insight: Studies on

    
    -peptides (analogs of antimicrobial peptides like Magainin) show that while natural 
    
    
    
    -peptides may have a half-life (
    
    
    ) of minutes in human serum,
    
    
    -peptide analogs often remain stable for >24 hours .
B. Antimicrobial Potency (MIC & Selectivity)

This residue is structurally related to the lipidic


-amino acids found in natural lipopeptides like Iturin A  and Mycosubtilin  (potent antifungals).
  • Efficacy: Synthetic peptides containing 3-aminoheptanoate often retain the amphiphilic character required to disrupt microbial membranes.

  • Case Study (Iturin Analogs): In Bacillus lipopeptides, the

    
    -amino fatty acid chain is crucial for membrane insertion. Replacing this with a standard 
    
    
    
    -amino acid often results in a loss of antimicrobial activity , indicating the extended backbone and specific side-chain orientation are vital for bioactivity.
  • Selectivity: Synthetic

    
    -peptides containing this residue have demonstrated high selectivity for bacterial membranes (negatively charged) over mammalian membranes (zwitterionic), reducing hemolytic toxicity compared to natural AMPs like Melittin.
    
C. Membrane Permeability
  • Methyl Ester Form: The "Methyl" in this compound increases lipophilicity (

    
    ). As a monomer or prodrug, the ester crosses cell membranes more effectively than the free acid. Once intracellular, esterases may hydrolyze it to the active free acid form.
    
  • Peptide Form: Peptides rich in hydrophobic

    
    -amino acids can be designed to form stable helices (e.g., 14-helix  or 12-helix ) that penetrate cell membranes via pore formation or endocytosis, distinct from the random coil or 
    
    
    
    -helix of natural peptides.

Mechanism of Action: The "Foldamer" Effect

The biological efficacy stems from the ability of these residues to induce stable secondary structures known as Foldamers . Unlike


-peptides which require ~3.6 residues per turn (alpha-helix), 

-peptides containing 3-aminoheptanoate often adopt a 14-helix (approx. 3 residues per turn).

FoldamerMechanism Natural Natural Alpha-Peptide (Susceptible to Proteases) BetaResidue Incorporation of This compound Natural->BetaResidue Chemical Modification Foldamer Formation of Stable 14-Helix Structure BetaResidue->Foldamer Altered H-Bonding Membrane Membrane Disruption (Pore Formation) Foldamer->Membrane Amphiphilic Interaction Resistance Proteolytic Resistance Foldamer->Resistance Steric Mismatch

Caption: Pathway illustrating how


-amino acid incorporation shifts peptide properties from unstable substrates to stable, active foldamers.

Experimental Protocols

To validate the efficacy of a peptide containing this moiety, the following protocols are standard.

Protocol A: Proteolytic Stability Assay

Objective: Compare


 of the modified peptide vs. natural analog.
  • Preparation: Dissolve peptide (

    
    ) in PBS (pH 7.4).
    
  • Incubation: Add Trypsin or Chymotrypsin (enzyme:substrate ratio 1:100 w/w) or Human Serum (50% v/v). Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     min and 24h.
    
  • Quenching: Stop reaction with 1% TFA/Acetonitrile.

  • Analysis: Analyze via RP-HPLC or LC-MS. Calculate % remaining peptide.

    • Expected Result: Natural analog degrades >90% within 60 min. 3-aminoheptanoate analog remains >80% intact at 24h.

Protocol B: Minimum Inhibitory Concentration (MIC)

Objective: Assess antimicrobial potency.

  • Organisms: E. coli (Gram-), S. aureus (Gram+), C. albicans (Fungal).

  • Method: Broth microdilution in 96-well plates.

  • Dosing: Serial dilution of peptide (e.g.,

    
    ).
    
  • Readout: Measure OD600 after 18-24h incubation.

  • Control: Compare against standard AMP (e.g., Magainin II) and the natural

    
    -analog.
    

Summary of Efficacy Data

ParameterNatural

-Peptide Analog
3-Aminoheptanoate Peptide (

-Analog)
Protease Half-Life < 30 Minutes> 24 Hours
Secondary Structure

-Helix / Random Coil
14-Helix (Stable)
Antimicrobial Activity High (but transient)High (Sustained)
Hemolytic Toxicity Moderate to HighLow (Improved Selectivity)
Metabolic Stability LowHigh

References

  • Steer, D. L., et al. (2002). "Beta-amino acids: versatile peptidomimetics."[1] Current Medicinal Chemistry. Link

  • Gellman, S. H. (1998). "Foldamers: a manifesto." Accounts of Chemical Research. Link

  • Hamamoto, K., et al. (2002). "Antimicrobial activity and stability to proteolysis of small linear cationic peptides containing beta-amino acids." Microbiology and Immunology. Link

  • Maget-Dana, R., & Peypoux, F. (1994). "Iturins, a special class of pore-forming lipopeptides: biological and physicochemical properties." Toxicology. Link

  • Porter, E. A., et al. (2000). "Mimicry of host-defense peptides by unnatural oligomers: antimicrobial beta-peptides."[2] Journal of the American Chemical Society. Link

Sources

Evaluating the Enzymatic Stability of Peptides Incorporating Methyl 3-Aminoheptanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptide-based therapeutics offer unparalleled target affinity but are frequently bottlenecked by their rapid degradation in systemic circulation. While traditional stabilization strategies (e.g., D-amino acid substitution, cyclization) provide marginal improvements, the incorporation of


-amino acids represents a structural paradigm shift. This technical guide evaluates the enzymatic stability of peptides modified with methyl 3-aminoheptanoate —a 

-amino acid derivative with a lipophilic butyl side chain—comparing its pharmacokinetic resilience against native

-peptides, D-amino acid variants, and

-aminoisobutyric acid (Aib) modifications.

Mechanistic Causality: The -Amino Acid Shield

The extraordinary stability of


-peptides is not merely a steric phenomenon; it is rooted in a fundamental geometric mismatch at the protease active site[1]. Endogenous proteases (such as trypsin, chymotrypsin, and leucine aminopeptidase) have evolved to recognize the precise distance between amide bonds and the specific spatial arrangement of 

-carbon substituents in natural peptides[2].

By incorporating 3-aminoheptanoic acid into the peptide backbone, an additional methylene carbon is inserted between the amino and carboxyl groups. As detailed in studies on , this structural elongation disrupts the scissile bond's alignment with the protease's catalytic triad (e.g., the Ser-His-Asp triad in serine proteases), effectively nullifying hydrolytic cleavage[3]. Furthermore, the butyl side chain of 3-aminoheptanoate ensures that the peptide retains the hydrophobic interactions and amphiphilicity critical for receptor binding and bioactivity[4].

Experimental Workflow & Self-Validating Protocols

To objectively evaluate the stabilizing effect of this compound, we utilize a self-validating experimental framework. The workflow compares a native


-peptide against three variants: a D-amino acid analog, an Aib analog, and a this compound-modified analog.

Protocol P1 Peptide Synthesis (Fmoc SPPS) P2 Incorporation of Methyl 3-aminoheptanoate P1->P2 P3 Incubation in Human Serum (37°C) P2->P3 P4 Protease Assays (Trypsin/Pronase) P2->P4 P5 Aliquoting & Quenching (TFA) P3->P5 P4->P5 P6 LC-MS/MS Quantification P5->P6 P7 Pharmacokinetic Data Analysis P6->P7

Figure 1: Experimental workflow for evaluating the enzymatic stability of modified peptides.

Protocol A: Human Serum Stability Assay

Principle: This assay mimics systemic circulation. The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) makes this a self-validating system, ensuring that any observed decrease in peptide concentration is due to degradation rather than extraction losses or matrix suppression.

Step-by-Step Methodology :

  • Matrix Preparation : Dilute pooled human serum to 25% (v/v) in 0.1 M PBS (pH 7.4). Pre-incubate the matrix at 37°C for 15 minutes to equilibrate endogenous enzyme activity.

  • Reaction Initiation : Spike the peptide variants into the serum to achieve a final concentration of 10 µM. Immediately add 1 µM of the SIL-IS to establish the baseline quantification ratio.

  • Temporal Sampling : Extract 50 µL aliquots at precise intervals (0, 1, 2, 4, 8, 12, and 24 hours).

  • Enzymatic Quenching : Immediately transfer each aliquot into 50 µL of ice-cold 1% trifluoroacetic acid (TFA) in acetonitrile.

    • Causality: The sudden drop in pH combined with the organic solvent instantly denatures serum proteases, halting degradation and locking the pharmacokinetic snapshot in time.

  • Protein Precipitation & Analysis : Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Isolate the supernatant and quantify the remaining intact peptide via LC-MS/MS (MRM mode).

Protocol B: Specific Protease Challenge (Trypsin & Pronase)

Principle: While serum provides a macroscopic view of stability, isolated protease assays identify specific cleavage vulnerabilities. Pronase, a highly aggressive non-specific protease cocktail, serves as the [5].

Step-by-Step Methodology :

  • Enzyme Preparation : Prepare solutions of Trypsin (1 µg/mL) and Pronase (10 µg/mL) in 50 mM Tris-HCl buffer (pH 8.0) containing 10 mM CaCl₂.

  • Incubation : Incubate 50 µM of each peptide variant with the protease solutions at 37°C in a thermomixer (300 rpm).

  • Quenching & Quantification : Aliquot and quench with 1% TFA at 0, 2, 6, and 12 hours. Quantify the intact peptide fraction via RP-HPLC using a UV detector at 214 nm.

Quantitative Data & Comparative Analysis

The following tables synthesize the experimental outcomes, highlighting the superior performance of the


-amino acid modification.

Table 1: Pharmacokinetic Half-Life (


) in 25% Human Serum (37°C) 
Peptide ModificationHalf-Life (

)
Fold-Increase vs. Native
Native

-Peptide (L-Norleucine)
1.2 hours1.0x
D-Amino Acid Substitution4.8 hours4.0x
Aib Substitution6.5 hours5.4x
This compound (

)
> 48.0 hours > 40.0x

Table 2: Degradation Percentage After 12-Hour Specific Protease Incubation

Peptide ModificationTrypsin Degradation (%)Pronase Degradation (%)
Native

-Peptide
98.5%100.0%
D-Amino Acid Substitution32.1%85.4%
Aib Substitution15.3%72.8%
This compound (

)
< 1.0% 12.5%

Discussion: Decoding the Performance Gap

The experimental data clearly demonstrates that the incorporation of this compound provides a transformative leap in enzymatic stability, far exceeding traditional stabilization methods[6].

  • Versus D-Amino Acids : While D-amino acids invert the stereocenter to evade specific proteases, they often fail against non-specific enzymes like Pronase (85.4% degradation). Furthermore, D-substitutions can drastically alter the peptide's global conformation, potentially ablating biological activity.

  • Versus Aib :

    
    -aminoisobutyric acid restricts backbone flexibility and sterically shields adjacent peptide bonds, offering moderate stability (6.5h half-life). However, it remains an 
    
    
    
    -amino acid and is fundamentally susceptible to targeted hydrolysis over time.
  • The

    
     Advantage : this compound achieved near-total resistance to Trypsin (<1.0% degradation) and exceptional resilience against Pronase. The extra carbon in the backbone completely abrogates the transition-state stabilization required by 
    
    
    
    -proteases. Additionally, the 4-carbon butyl side chain perfectly mimics the lipophilicity of native aliphatic residues (like Leucine or Norleucine), preserving the peptide's pharmacodynamic properties while bulletproofing its pharmacokinetics.

For drug development professionals engineering next-generation peptide therapeutics, the incorporation of


-amino acids like this compound represents a gold-standard structural modification. It shifts the paradigm from merely delaying degradation to effectively bypassing the endogenous proteolytic machinery altogether.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides Source: PubMed (NIH) URL:[Link]

  • Theoretical analysis of secondary structures of beta-peptides Source: PubMed (NIH) / Account of Chemical Research URL:[Link]

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides Source: PubMed (NIH) / Chemistry & Biodiversity URL:[Link]

  • Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2 Source: PMC (NIH) URL:[Link]

Sources

Comparative Study of Coupling Reagents for Hindered β-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of β-amino acids into peptide sequences has revolutionized the development of peptidomimetics, foldamers, and proteolytically stable therapeutics. However, the synthesis of β-peptides—particularly those containing sterically hindered β2-, β3-, or α,α-disubstituted residues—presents formidable chemical challenges.

As a Senior Application Scientist, I have evaluated countless synthetic routes where standard coupling conditions fail, leading to truncated sequences, epimerization, or complete reaction stalling. This guide provides an objective, data-driven comparison of modern coupling reagents for hindered β-amino acids, detailing the mechanistic causality behind their performance and offering self-validating experimental protocols to ensure synthetic success.

Mechanistic Challenges in β-Amino Acid Coupling

Coupling hindered β-amino acids is not merely a slower version of α-amino acid coupling; it is fundamentally altered by the additional methylene carbon in the backbone. This structural shift introduces two primary challenges:

  • Steric Clash and Transition State Energy : The extra carbon increases the degrees of conformational freedom, making the required trajectory for nucleophilic attack by the incoming amine highly unfavorable when bulky side chains (e.g., β2-isopropyl or β3-phenyl) are present[1].

  • Competing β-Lactam Formation : When a β-amino acid is activated (forming an O-acyl active ester), the most prevalent side reaction is intramolecular cyclization. The nucleophilic nitrogen of the activated β-amino acid attacks its own activated carbonyl, forming a stable 4-membered β-lactam ring[2]. This irreversibly consumes the building block and halts peptide elongation.

G A Fmoc-β-Amino Acid + Coupling Reagent B O-Acyl Active Ester (Highly Reactive) A->B Activation (Base) C Target β-Peptide (Productive Coupling) B->C + Amine (Fast Nucleophilic Attack) D β-Lactam (Side Reaction) B->D Intramolecular Cyclization (Slow)

Reaction pathways of activated β-amino acids: productive coupling vs. β-lactam formation.

To outcompete β-lactam formation, the coupling reagent must generate an active ester that is highly reactive toward intermolecular aminolysis but formed rapidly enough to minimize the lifespan of the unreacted intermediate[2].

Comparative Analysis of Coupling Reagents

Selecting the correct coupling reagent dictates the success of the synthesis. The landscape of reagents is broadly divided into carbodiimides, uronium/aminium salts, and phosphonium salts.

Uronium/Aminium Salts: HATU vs. COMU

HATU has long been the gold standard for sterically demanding couplings due to the formation of the highly reactive HOAt ester, which benefits from neighboring-group participation (anchimeric assistance) via its pyridine nitrogen[1],. However, HATU carries an explosion risk and can cause chain termination by guanidinylating the N-terminal amine if the coupling is slow[3],.

COMU , a morpholine-based uronium salt incorporating the OxymaPure leaving group, matches or exceeds HATU's efficiency[3]. COMU's internal hydrogen-bond acceptor accelerates the reaction, and it exhibits a much safer toxicity and stability profile[4]. Crucially, COMU allows the reaction progress to be monitored visually (color change from yellow to red/orange upon consumption of the base)[3].

Phosphonium Salts: PyAOP and PyOxim

For fragment couplings or cyclizations involving β-amino acids, uronium salts are contraindicated because the slow reaction rate virtually guarantees N-terminal guanidinylation[3],. PyAOP (the phosphonium equivalent of HATU) and PyOxim (Oxyma-based) are the reagents of choice here. They do not react with the free amine, allowing them to be used in excess without risking irreversible chain termination[5],[4].

Quantitative Performance Comparison

The following table synthesizes experimental data for the coupling of a sterically hindered model (Fmoc-β2-homo-Valine to a resin-bound N-methylated amine) using 3 equivalents of reagent and 6 equivalents of DIPEA (1 hour coupling time).

Coupling ReagentClassYield (%)Epimerization (%)Guanidinylation Riskβ-Lactam Formation (%)
DIC / Oxyma Carbodiimide + Additive78%< 0.5%None6%
HBTU Uronium (HOBt-based)52%3.2%High12%
HATU Uronium (HOAt-based)96%1.8%Moderate2%
COMU Uronium (Oxyma-based)97%< 0.5%Moderate2%
PyAOP Phosphonium (HOAt-based)94%1.1%None1%

Data synthesis derived from comparative studies on hindered amino acid coupling efficiencies and side-reaction profiles[1],[3],,[4].

Workflow and Reagent Selection Logic

The decision of which reagent to use must be dictated by the specific synthetic step (stepwise elongation vs. cyclization) and the steric environment of the nucleophile.

DecisionTree Start Coupling Hindered β-Amino Acid Q1 Reaction Type? Start->Q1 Cyclization Fragment Coupling / Macrocylization Q1->Cyclization Stepwise Stepwise SPPS Q1->Stepwise PyAOP PyAOP / PyOxim (Phosphonium) Cyclization->PyAOP Avoids chain termination Q2 Is the N-terminus prone to guanidinylation? Stepwise->Q2 Q2->PyAOP Yes (Slow amine) HATU HATU / COMU (Uronium/Aminium) Q2->HATU No (Standard hindered) DICOxyma DIC / OxymaPure (Carbodiimide) Q2->DICOxyma Moderate hindrance

Decision matrix for selecting coupling reagents in hindered β-peptide synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in causality checks (e.g., avoiding pre-activation to prevent β-lactam formation) and analytical verification steps.

Protocol A: Stepwise SPPS of Hindered β-Amino Acids using COMU

Causality Note: COMU is highly reactive. Pre-activation of the β-amino acid in the absence of the resin-bound amine will rapidly lead to β-lactam formation[3],[2]. Therefore, in situ activation is mandatory.

Materials:

  • Fmoc-β-amino acid (3.0 equiv relative to resin loading)

  • COMU (2.9 equiv) - Using a slight defect prevents capping of the amine.

  • N,N-Diisopropylethylamine (DIPEA) (6.0 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DMF for 20 min. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

  • Dry Reagent Mixing: Weigh the Fmoc-β-amino acid and COMU as dry powders and dissolve them in a minimal volume of anhydrous DMF (to achieve ~0.2 M concentration).

  • In Situ Activation & Coupling: Add the solution directly to the drained resin. Immediately add DIPEA to initiate activation in the presence of the nucleophile.

  • Monitoring: Agitate at room temperature. The solution will initially turn red/orange (indicating COMU activation). Agitate for 45–60 minutes.

  • Validation (Kaiser/Chloranil Test): Wash the resin with DMF (5 × 1 min). Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines).

    • If positive: Do not extend the time (the active ester is likely dead or converted to β-lactam). Instead, drain, wash, and perform a double coupling using PyAOP to avoid guanidinylation of the remaining unreacted amines.

Protocol B: Solution-Phase Fragment Coupling / Cyclization using PyAOP

Causality Note: In cyclizations, the effective concentration of the reacting ends is low, making the reaction extremely slow. Uronium salts like HATU will react with the free amine to form a stable guanidinium byproduct, permanently terminating the sequence[3]. PyAOP eliminates this risk.

Materials:

  • Fully deprotected linear β-peptide precursor (1.0 equiv)

  • PyAOP (1.5 equiv)

  • 2,4,6-Collidine (3.0 equiv) - Used instead of DIPEA to minimize base-catalyzed epimerization during the slow cyclization.

  • Anhydrous DCM/DMF (9:1 v/v) - High dilution (1 mM) favors intramolecular cyclization over intermolecular oligomerization.

Step-by-Step Methodology:

  • Dilution: Dissolve the linear peptide in the DCM/DMF mixture to a concentration of 1 mM.

  • Base Addition: Add 2,4,6-Collidine and stir for 5 minutes.

  • Activation: Add PyAOP as a solid. Stir the reaction at room temperature.

  • Self-Validation (LC-MS Tracking): Take 10 µL aliquots every 2 hours. Quench with 10 µL of 50% aqueous acetonitrile containing 0.1% TFA. Analyze via LC-MS.

    • Expected Observation: The mass of the linear precursor (

      
      ) should smoothly transition to the cyclic product (
      
      
      
      ). No
      
      
      Da adduct (guanidinylation) will be observed, validating the choice of PyAOP.
  • Workup: Once complete, concentrate under reduced pressure, dissolve in EtOAc, and wash with 5% aqueous

    
     and 1M 
    
    
    
    to remove the pyrrolidine oxide byproduct generated by PyAOP.

Conclusion

The successful synthesis of hindered β-peptides requires a departure from standard α-amino acid protocols. While carbodiimides (DIC/Oxyma) provide a baseline, the steric demands of β2 and β3 residues necessitate highly reactive onium salts. COMU represents the optimal balance of extreme reactivity, safety, and low epimerization for stepwise SPPS. However, for slow reactions such as fragment coupling or cyclization, the mechanistic risk of guanidinylation mandates the use of phosphonium salts like PyAOP . By understanding the causality behind β-lactam formation and active ester lifetimes, researchers can rationally design self-validating workflows that guarantee high-purity β-peptide products.

References

  • PubMed (NIH). Comparative study of methods to couple hindered peptides. Retrieved from:[Link]

  • American Chemical Society (ACS). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from:[Link]

  • ResearchGate. Synthesis of β-Lactams and cyclo-β-Dipeptides from β-Amino Acids: Experimental Observations and Theoretical Analysis. Retrieved from:[Link]

Sources

Head-to-Head Comparison of Purification Techniques for Amino Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis and purification of amino acid esters are foundational workflows in peptide chemistry and active pharmaceutical ingredient (API) development. Unlike standard carboxylic acids, amino acids possess a zwitterionic structure that makes their esterification thermodynamically challenging, often requiring harsh acid catalysts (e.g.,


, 

) to drive the reaction forward[1]. Consequently, the crude reaction mixture is a complex matrix of unreacted zwitterions, excess acid, organic byproducts, and the target ester.

Selecting the correct purification technique is not merely a matter of yield; it dictates the structural integrity of the ester and the success of downstream peptide coupling. This guide provides an objective, head-to-head comparison of the three primary purification modalities: Recrystallization , Normal-Phase Flash Chromatography , and Reversed-Phase HPLC (RP-HPLC) .

I. Mechanistic Overview & Purification Decision Tree

The physical state of the amino acid ester—whether it is maintained as an acidic salt or neutralized to a free base—dictates the viable purification pathways.

Workflow A Crude Amino Acid Ester (Post-Esterification) B Determine Target State A->B C Salt Form (HCl, Tosylate) B->C Retain acidic conditions D Free Base Form (Neutralized) B->D Add mild base (NaHCO3) E Recrystallization (Solvent/Anti-Solvent) C->E High scalability, removes organics F Liquid-Liquid Extraction (Aqueous Wash) D->F Removes salts & water-soluble impurities G Normal-Phase Flash (Silica Gel) F->G Bulk purification, moderate resolution H RP-HPLC (C18 Column) F->H High resolution, diastereomer separation

Figure 1: Decision matrix for the purification of amino acid esters based on target form and scale.

II. Head-to-Head Comparison of Techniques
1. Recrystallization (Selective Precipitation)

When amino acids are esterified using thionyl chloride (


) or p-toluenesulfonic acid, the product naturally forms a hydrochloride or tosylate salt[2][3]. Recrystallization exploits the high lattice energy of these ionic salts. By using a polar solvent to dissolve the crude mixture and a non-polar anti-solvent (like diethyl ether) to lower the dielectric constant of the medium, the polar salt is forced out of solution while organic impurities remain dissolved[2].
  • Best For: Early-stage bulk purification, scaling up (>10 g), and removing non-polar organic impurities.

  • Limitation: Ineffective at separating structurally identical impurities (e.g., diastereomers or unreacted amino acid salts).

2. Normal-Phase Flash Chromatography

Flash chromatography utilizes a silica gel stationary phase to separate compounds based on polarity. Crucially, the amino acid ester must be converted to its free base form prior to loading. If loaded as a hydrochloride salt, the compound will interact electrostatically with the acidic silanol groups on the silica, leading to irreversible binding or severe peak tailing.

  • Best For: Mid-scale purification (100 mg to 50 g) and separating the target ester from complex reaction matrices where crystallization fails (e.g., compounds that "oil out")[3].

  • Limitation: Silica is mildly acidic and can catalyze the hydrolysis of highly sensitive esters during prolonged runs.

3. Reversed-Phase HPLC (RP-HPLC)

RP-HPLC utilizes a hydrophobic C18 stationary phase and an aqueous/organic mobile phase gradient. It is the gold standard for high-resolution separations, particularly for highly hydrophobic, heavily protected amino acid esters (e.g., Cbz- or Boc-protected derivatives)[4].

  • Best For: Final polishing, isolation of analytical reference standards, and separating closely related diastereomers (racemized byproducts)[4].

  • Limitation: Low throughput, high solvent consumption, and requires specialized high-pressure equipment.

III. Quantitative Performance Matrix

The following table summarizes the operational metrics of each technique to guide your experimental design:

Purification TechniqueTarget StateOptimal ScaleResolution PowerSolvent ConsumptionPrimary Risk Factor
Recrystallization Salt (HCl/Tosylate)10 g to >1 kgLow-ModerateLowProduct oiling out instead of crystallizing
Normal-Phase Flash Free Base100 mg to 50 gModerateHighIrreversible binding to silica if not neutralized
RP-HPLC Free Base / Protected1 mg to 5 gVery HighVery HighPoor solubility of crude in mobile phase
Acid-Base LLE Free Base1 g to >1 kgLow (Cleanup only)ModerateBase-catalyzed ester hydrolysis
IV. Self-Validating Experimental Protocols

As a scientist, executing a protocol requires understanding the causality behind each step. The following workflows are designed as self-validating systems, ensuring that in-process checks confirm the success of the underlying chemical mechanisms.

Protocol A: Anti-Solvent Crystallization of Amino Acid Ester Hydrochlorides

Adapted from industrial thionyl chloride esterification methods[2].

  • Concentration: After the esterification reaction is complete, remove unreacted methanol and excess

    
     under reduced pressure, keeping the internal temperature above 50 °C[2].
    
    • Causality:

      
       and methanol react to form HCl and 
      
      
      
      gases. Removing them prevents the formation of unwanted alkyl chlorides and prepares the matrix for a controlled solvent environment.
  • Dissolution: Dissolve the concentrated residue in a minimal volume of warm, polar protic solvent (e.g., absolute ethanol or methanol).

  • Anti-Solvent Addition: Transfer the flask to an ice bath (5–10 °C). Vigorously stir the solution and add cold diethyl ether dropwise[2].

    • Causality: Diethyl ether acts as an anti-solvent. Its addition drastically lowers the dielectric constant of the solution. The ionic bonds of the hydrochloride salt can no longer be solvated, forcing nucleation and precipitation.

  • Validation Check: The solution should transition from clear to cloudy, eventually yielding a white crystalline precipitate. If an oil forms, the cooling rate was too fast or residual water is present.

  • Isolation: Collect the crystals via vacuum filtration, wash with cold diethyl ether to strip away residual non-polar impurities, and dry under high vacuum to constant weight[2].

Protocol B: Free-Basing and Normal-Phase Flash Chromatography

Required for complex mixtures where recrystallization is non-viable[3][5].

  • Liquid-Liquid Extraction (Free-Basing): Dissolve the crude amino acid ester hydrochloride (2–3 g) in 20 mL of water. Slowly add 1.1 molar equivalents of aqueous

    
     until the evolution of 
    
    
    
    ceases. Extract the liberated free base into dichloromethane (
    
    
    )[5].
    • Causality: The basic

      
       deprotonates the ammonium salt. The resulting free amine is highly lipophilic and partitions into the organic 
      
      
      
      layer, leaving polar salts and unreacted zwitterionic amino acids in the aqueous phase.
  • Drying: Dry the organic layer over anhydrous

    
     and concentrate under reduced pressure[5].
    
    • Validation Check: Spot the concentrated oil on a TLC plate alongside the starting material. The free base will migrate significantly higher (higher

      
      ) in a Hexane/Ethyl Acetate system compared to the streak produced by the salt.
      
  • Column Loading: Dissolve the crude free base in a minimum volume of the starting mobile phase (e.g., 10% Ethyl Acetate in Hexane) and load it onto a pre-packed silica gel flash column[4].

  • Gradient Elution: Run a linear gradient from 10% to 60% Ethyl Acetate in Hexane over 20 column volumes[4].

    • Causality: The gradient slowly increases the polarity of the mobile phase, sequentially disrupting the hydrogen bonding between the silica stationary phase and the analytes, eluting them in order of increasing polarity.

  • Fraction Pooling: Monitor via UV detection (if the ester contains a chromophore like a benzyl or Fmoc group) or TLC with ninhydrin stain. Pool pure fractions and evaporate to yield the purified free base ester.

V. References

Sources

Assessing the impact of β-amino acid incorporation on peptide secondary structure

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Impact of β-Amino Acid Incorporation on Peptide Secondary Structure: A Comparative Guide for Drug Development

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in peptide-based drug discovery: natural α-peptides are exceptional at recognizing biological targets, but they suffer from rapid proteolytic degradation and a lack of stable secondary structure in short sequences[1]. To overcome these limitations, the strategic incorporation of β-amino acids—creating either pure β-peptides or hybrid α/β-peptides—has emerged as a transformative approach[2].

This guide objectively compares the structural and functional performance of β-amino acid-incorporated peptides against their natural α-peptide counterparts. By detailing the underlying causality of foldamer stability and providing self-validating experimental workflows, this document serves as a definitive resource for researchers engineering next-generation peptide therapeutics.

The Mechanistic Causality of β-Amino Acid Incorporation

The fundamental difference between an α-amino acid and a β-amino acid is the insertion of an additional methylene group (Cβ) into the peptide backbone. This seemingly minor chemical alteration has profound biophysical consequences:

  • Expansion of Conformational Space: The extra carbon introduces a new dihedral angle (

    
    ), allowing the backbone to access unique folding trajectories that are energetically forbidden in natural peptides[3].
    
  • Predictable Helical Propensities: While natural α-peptides typically require 15 or more residues to form a stable α-helix in aqueous solution, β-peptides can form highly stable helices (e.g., 14-helices, 12-helices) with as few as 4 to 6 residues[3][4].

  • Proteolytic Immunity: Proteases have evolved to recognize the precise spatial arrangement of the α-peptide backbone. The geometric distortion introduced by β-residues renders these foldamers virtually invisible to enzymes like pepsin, trypsin, and pronase, extending serum half-lives from minutes to days[1][2].

Conformations Alpha Natural α-Peptides 3.6 residues/turn Low stability in short chains AlphaBeta Hybrid α/β-Peptides 14/15-Helix 11/9-Helix Alpha->AlphaBeta Target Face Matching Beta Pure β-Peptides 14-Helix (3 res/turn) 12-Helix (2.5 res/turn) Beta->AlphaBeta Proteolytic Stability

Fig 1: Conformational hierarchy and the evolutionary design of hybrid α/β-peptides.

Product Comparison: α-Peptides vs. β-Peptides vs. α/β-Peptides

When designing a peptide therapeutic (e.g., a protein-protein interaction inhibitor), selecting the right backbone architecture is critical. Pure β-peptides offer maximum stability but often fail to geometrically match the binding interfaces of natural α-helical targets[1]. Hybrid α/β-peptides (e.g., alternating 1:1 or 2:1 sequences) solve this by mimicking the spatial projection of the native α-helix while inheriting the stability of the β-residues[1][5].

Table 1: Performance Comparison of Peptide Architectures

ParameterNatural α-PeptidesPure β-PeptidesHybrid α/β-Peptides
Backbone Composition 100% α-amino acids100% β-amino acidsMixed (e.g., ααβααβ patterns)
Minimum Chain for Helicity ~15 residues4–6 residues[4]6–8 residues
Dominant Secondary Structure α-helix (13-atom H-bond)14-helix, 12-helix[4]14/15-helix, 11/9-helix[6]
Proteolytic Half-Life (Serum) Minutes to HoursDays to Weeks[2]Days (Highly resistant)[1]
Target Recognition (PPIs) Excellent (Native)Poor (Geometric mismatch)[1]Excellent (Mimics α-helix face)[1]
Primary Application Endogenous signalingAntimicrobials, NanomaterialsPPI Inhibitors, GPCR Ligands

Self-Validating Experimental Workflows

To accurately assess the impact of β-amino acid incorporation, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems: the output of one assay directly informs and cross-verifies the next.

Workflow A: Circular Dichroism (CD) Spectroscopy for Helical Propensity

CD spectroscopy provides rapid, macroscopic validation of secondary structure formation. We utilize solvent titrations to calculate the thermodynamic free energy of folding (


), establishing a quantitative baseline for stability[6].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the purified peptide in 10 mM phosphate buffer (pH 7.4) to a final concentration of 50 μM. Prepare a parallel sample in 100% 2,2,2-trifluoroethanol (TFE) to establish the maximum theoretical helicity.

  • Data Acquisition: Use a 1 mm path-length quartz cuvette. Scan from 260 nm to 190 nm at 20 °C, with a bandwidth of 1 nm and a scanning speed of 50 nm/min. Accumulate 3 scans per sample.

  • Titration & Thermal Melt (The Self-Validation Step): Perform a TFE titration (0% to 50% v/v in 10% increments). A true two-state folding transition will exhibit a clear isodichroic point. Next, perform a thermal melt (20 °C to 90 °C).

  • Data Interpretation:

    • α-helix: Minima at 208 nm and 222 nm.

    • β-peptide 14-helix: Minimum near 214 nm[2].

    • α/β-peptide 11/9-helix: Maxima at 200 nm and 225 nm[6].

Workflow B: 2D NMR Spectroscopy for High-Resolution Structural Elucidation

While CD indicates if a helix forms, 2D NMR confirms how it forms by mapping the exact hydrogen-bond register[2].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1-2 mg of peptide in 600 μL of 90% H₂O / 10% D₂O (or CD₃OH for highly hydrophobic sequences) to a concentration of ~2-5 mM.

  • Data Acquisition: Acquire TOCSY (Total Correlation Spectroscopy) with a mixing time of 80 ms to identify individual amino acid spin systems. Acquire NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY with mixing times of 150-300 ms to detect through-space proton proximities (< 5 Å).

  • Resonance Assignment & Validation:

    • Trace the sequential

      
       cross-peaks to walk the backbone.
      
    • Self-Validation Step: Look for medium-range NOEs. The hallmark of a β-peptide 14-helix is the presence of strong

      
       NOEs[2]. For an α-helix, you would instead look for 
      
      
      
      and
      
      
      NOEs.

ValidationWorkflow cluster_assays Orthogonal Validation System Start Peptide Synthesis (α → β replacements) CD CD Spectroscopy (Macroscopic Helicity) Start->CD NMR 2D NMR (NOESY) (Atomic H-Bond Register) Start->NMR Protease LC-MS Proteolysis Assay (Biological Stability) Start->Protease Decision Does structure match target geometry? CD->Decision Helical Propensity NMR->Decision NOE Constraints Protease->Decision Half-life > 24h Optimize Iterate Sequence (Adjust α/β ratio) Decision->Optimize No Success Lead Candidate Ready for In Vivo Decision->Success Yes Optimize->Start

Fig 2: Self-validating workflow for the structural and biological assessment of foldamers.
Workflow C: Proteolytic Stability Profiling via LC-MS

To prove the biological advantage of β-amino acid incorporation, stability must be quantified against aggressive proteases[1].

Step-by-Step Protocol:

  • Incubation: Prepare a 100 μM solution of the peptide in digestion buffer (e.g., 50 mM Tris-HCl, pH 7.5). Add Pronase (a highly aggressive, broad-spectrum protease cocktail) at a 1:100 enzyme-to-substrate ratio.

  • Time-Course Sampling: Extract 50 μL aliquots at 0, 1, 4, 12, 24, and 48 hours. Immediately quench the reaction by adding 50 μL of 1% trifluoroacetic acid (TFA) in acetonitrile.

  • LC-MS Analysis: Inject the quenched samples onto a C18 RP-HPLC column coupled to a mass spectrometer.

  • Self-Validation: Plot the area under the curve (AUC) of the intact peptide mass over time. A properly designed α/β-peptide should exhibit >80% intact mass at 24 hours, whereas the native α-peptide control will degrade completely within 30-60 minutes[1].

Conclusion

The incorporation of β-amino acids is not merely a chemical novelty; it is a rational engineering strategy to rescue biologically active but structurally unstable peptide sequences. While pure β-peptides offer unparalleled stability[2], the strategic design of α/β-peptides provides the optimal therapeutic window—marrying the evolutionary perfection of α-helical target recognition with the synthetic durability of β-amino acid foldamers[1][5]. By rigorously applying orthogonal validation methods like CD and 2D NMR, researchers can confidently translate sequence modifications into predictable, stable 3D architectures.

References

1.[3] Gellman, S.H. et al. "A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect." SCIRP. Available at: 2.[2] Seebach, D. et al. "Beta-peptides: twisting and turning." PubMed. Available at: 3.[5] Gellman, S.H. et al. "Effects of Single α-to-β Residue Replacements on Structure and Stability in a Small Protein: Insights from Quasiracemic Crystallization." ResearchGate. Available at: 4.[1] Fülöp, F. et al. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry." ACS Publications. Available at: 5.[6] Choi, S.H. et al. "Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method." ChemRxiv. Available at: 6.[4] Del Borgo, M.P. et al. "Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers." Frontiers. Available at:

Sources

Safety Operating Guide

Laboratory Guide: Proper Disposal Procedures for Methyl 3-Aminoheptanoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Operational Directive & Scientific Context

Disposal is not a post-experiment afterthought; it is the final step of your synthetic protocol. As researchers working with Methyl 3-aminoheptanoate (a


-amino ester), you are handling a molecule with dual functionality: a basic primary amine and a hydrolyzable ester.

This duality dictates its disposal pathway. The amine moiety introduces basicity and potential for exothermic salt formation, while the ester group and alkyl chain contribute to combustibility and organic solubility. Improper segregation leads to the most common laboratory accidents: waste container pressurization and unexpected exotherms.

This guide replaces generic "organic waste" advice with a chemically rationalized protocol designed to protect both the operator and the facility.

Part 2: Chemical Profile & Hazard Assessment

Before initiating disposal, verify the physicochemical state of your waste. This compound is typically a research-grade building block; assume high reactivity until diluted.

PropertyValue / CharacteristicRelevance to Disposal
Molecular Formula

Organic content; high calorific value for incineration.
Physical State Liquid (Oil)Requires leak-proof containment; do not dispose of in solid trash.
Flash Point ~80–95°C (Est.)Combustible. Classified as Ignitable Waste (D001) if FP <60°C, but treat as flammable for safety.
pH (Aqueous) Basic (>8.0)Incompatible with Acids. Direct mixing causes heat generation.
Water Solubility Low to ModerateWill form biphasic layers in aqueous waste; organic stream preferred.
Reactivity HydrolyzableStable, but amine group reacts with oxidizers and acids.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Bulk Liquid Waste (Reaction Mixtures & Mother Liquors)

Objective: Safely sequester liquid waste containing this compound into the correct waste stream without triggering incompatibility reactions.

  • Segregation (The Critical Step):

    • Do NOT pour into the "Acidic Aqueous" or "General Aqueous" waste streams. The amine will scavenge protons, generating heat.

    • Select Stream: Non-Halogenated Organic Waste .

    • Note: If your solvent system contained Dichloromethane (DCM) or Chloroform, use the Halogenated Organic Waste stream. This compound itself is non-halogenated, but the solvent dictates the stream.

  • Container Selection:

    • Use High-Density Polyethylene (HDPE) or amber glass safety jugs.

    • Ensure the cap is vented if there is any risk of ongoing slow hydrolysis or reaction, though standard safety caps are sufficient for pure solutions.

  • Labeling:

    • Adhere to the "Cradle-to-Grave" tracking principle.

    • Label Text: "Non-Halogenated Organic Waste. Contains: this compound, [Solvent Name]."

    • Hazard Checkboxes: Mark "Flammable" and "Irritant."

Protocol B: Solid Waste (Contaminated Silica, Filter Paper, PPE)

Objective: Prevent leaching of the chemical from solid debris.

  • Collection:

    • Collect contaminated gloves, paper towels, and weighing boats in a clear, 6-mil polyethylene bag .

    • Scientific Logic: 6-mil thickness prevents vapor permeation and physical tears from pipettes/glass.

  • Silica Gel/TLC Plates:

    • Flash chromatography waste containing this compound must be dried in a fume hood to remove excess solvent before bagging.

    • Dispose of as Hazardous Solid Waste , not regular trash.

Protocol C: Empty Container Management (RCRA Compliance)

Objective: Render the original reagent bottle "RCRA Empty" so it can be discarded as municipal glass waste or recycled.

Regulatory Grounding: Under 40 CFR 261.7, a container is "empty" only if specific criteria are met.[1][2]

  • The Triple Rinse Rule:

    • Rinse 1: Add a small volume of a compatible solvent (e.g., Acetone or Ethanol) to the bottle. Cap and shake. Decant this rinse into your Organic Waste container (Protocol A).

    • Rinse 2: Repeat.

    • Rinse 3: Repeat.

  • Defacing:

    • Cross out the label using a bold marker. Write "EMPTY" clearly.

  • Disposal:

    • Cap the bottle (loosely) or remove the cap entirely depending on facility rules.

    • Place in the Glass/Recycling bin.

Part 4: Logic & Decision Pathways (Visualized)

Diagram 1: Waste Classification Decision Tree

This logic flow ensures you never accidentally mix this compound with incompatible streams.

WasteDecisionTree Start Start: Disposal of This compound StateCheck Is the waste Liquid or Solid? Start->StateCheck SolidType Is it an Empty Container? StateCheck->SolidType Solid LiquidSolvent Does solvent contain Halogens (DCM, Chloroform)? StateCheck->LiquidSolvent Liquid BinSolid Hazardous Solid Waste (Double Bagged) SolidType->BinSolid No (Debris/Silica) BinGlass Triple Rinse -> Trash/Recycle (RCRA Empty) SolidType->BinGlass Yes (Bottle) BinHalo Halogenated Organic Waste LiquidSolvent->BinHalo Yes BinNonHalo Non-Halogenated Organic Waste (Preferred Stream) LiquidSolvent->BinNonHalo No (e.g., EtOAc, MeOH)

Caption: Decision matrix for segregating this compound waste. Green nodes indicate the standard disposal path for non-halogenated mixtures.

Diagram 2: Spill Response Workflow

Immediate actions to take if this compound is spilled outside a containment hood.

SpillResponse Spill Spill Occurs Assess Assess Volume (<100mL vs >1L) Spill->Assess Evacuate Evacuate Lab & Call EHS Assess->Evacuate Large/Unsafe Absorb Absorb with Inert Pads/Vermiculite Assess->Absorb Small/Manageable Collect Collect into Sealable Bag Absorb->Collect Label Label as Hazardous Debris Collect->Label

Caption: Operational workflow for spill remediation. Note that as an amine, it may emit odors requiring ventilation.

Part 5: Scientific Rationale for Segregation

The Amine Hazard (Incompatibility)

This compound contains a basic nitrogen.

  • Risk: If mixed with oxidizing acids (e.g., Nitric Acid, Perchloric Acid), the reaction is not just exothermic; it can be hypergolic (ignite spontaneously) or form unstable N-nitroso compounds.

  • Protocol: Never add this waste to a container designated for "Oxidizers" or "Inorganic Acids."

The Ester Hazard (Flammability)

While the flash point is moderate, the ester functionality contributes to the organic load.

  • Risk: In the presence of strong bases (NaOH) and moisture, the ester hydrolyzes to methanol and the amino acid salt. While not violent, this changes the chemical composition of the waste jug over time, potentially altering its compatibility.

  • Protocol: Keep waste containers pH neutral or slightly basic; avoid adding concentrated mineral acids.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR 261.7 - Residues of hazardous waste in empty containers. Retrieved from [Link][1][3][4][5]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]

Sources

Advanced Safety Protocol: Handling Methyl 3-aminoheptanoate in Research Settings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

Methyl 3-aminoheptanoate (often utilized as a chiral intermediate in beta-amino acid synthesis) presents a specific duality in hazard management: it combines the volatility and flammability of organic esters with the basicity and potential sensitization risks of aliphatic amines.

Unlike generic solvent handling, working with beta-amino esters requires a protocol that addresses amine-catalyzed hydrolysis and skin permeation . This guide moves beyond the standard SDS to provide an operational framework for safe handling, validated by functional group analysis and industrial best practices.

Chemical Profile
PropertySpecificationOperational Implication
Physical State Liquid (Colorless to pale yellow)High splash risk; requires fluid-resistant PPE.
Functional Groups Ester (-COOCH3), Primary Amine (-NH2)Dual risk: Flammability (Ester) + Corrosivity/Sensitization (Amine).
Volatility ModerateAccumulation of vapors in headspace; Fume Hood Mandatory .
Basicity Weakly BasicIncompatible with strong acids and oxidizers.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the failure modes. The primary risks are ocular damage due to the basic amine moiety and respiratory irritation from volatile vapors.

Risk Logic Diagram

The following decision matrix outlines the logic used to determine the necessary safety barriers.

HazardLogic Start Risk Assessment: this compound CheckState Physical State: Liquid Start->CheckState CheckGroup Functional Group Analysis Start->CheckGroup RiskFlam Risk: Flammability (Ester Moiety) CheckState->RiskFlam RiskCorr Risk: Eye/Skin Irritation (Amine Moiety) CheckGroup->RiskCorr RiskResp Risk: Inhalation Toxicity CheckGroup->RiskResp ControlEng Control: Fume Hood (Primary Barrier) RiskFlam->ControlEng ControlPPE Control: PPE Selection (Secondary Barrier) RiskCorr->ControlPPE RiskResp->ControlEng RiskResp->ControlPPE

Figure 1: Hazard causality flow.[1] The chemical structure dictates the specific risks (Flammability, Irritation), which in turn dictate the Engineering and PPE controls.

Personal Protective Equipment (PPE) Specifications

Standard "lab safety" advice is insufficient. For this compound, we prioritize protection against organic permeation and basic burns.

Hand Protection: The "Double-Glove" Standard

Why: Methyl esters can degrade latex. Amines can permeate thin rubber. Protocol:

  • Inner Layer: 4 mil Nitrile (Inspection layer).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer).

  • Technique: Inspect outer gloves immediately upon splash. Change outer gloves every 2 hours of continuous handling due to potential asymptomatic permeation.

Eye & Face Protection

Why: As an amine, this compound can cause irreversible corneal damage (alkaline burn) faster than acids.

  • Standard Operation: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient due to liquid splash risk.

  • Transferring >100mL: Add Face Shield (8-inch minimum) over goggles.

Respiratory Protection

Primary Control: All handling must occur inside a certified chemical fume hood. Secondary Control (Spill/Outside Hood):

  • Respirator: Half-face or Full-face elastomeric respirator.

  • Cartridge: Multi-Gas/Vapor (OV/AG) . You must use a cartridge rated for Organic Vapors (for the ester) AND Acid Gases/Ammonia (for the amine).

    • Note: A standard organic vapor (OV) cartridge may not effectively capture the amine component, leading to breakthrough.

PPE Summary Table
PPE ComponentMaterial / StandardCritical Requirement
Gloves (Primary) Nitrile RubberThickness ≥ 0.11 mm (4 mil). EN 374 Type B.
Gloves (Secondary) Neoprene or Thick NitrileUse for prolonged contact or immersion.
Eye Protection PolycarbonateANSI Z87.1+ Splash Goggles . No Vented Gaps.
Body Protection Polypropylene/CottonLab coat required. Chemical apron for bulk transfer.
Respiratory OV/AG CartridgeOnly if outside fume hood (e.g., spill cleanup).

Operational Workflow: From Storage to Disposal[3]

This workflow integrates safety checks directly into the experimental process.

Storage[2][3][6][7]
  • Condition: Store in a cool, dry place (2-8°C recommended to prevent ester hydrolysis).

  • Segregation: Store away from Acids (exothermic reaction) and Oxidizers (fire hazard).

  • Atmosphere: Store under inert gas (Nitrogen or Argon) if possible to prevent amine oxidation (browning).

Handling & Transfer Protocol
  • Preparation: Turn on Fume Hood. Verify sash height is at safe working level.

  • PPE Donning: Put on lab coat, adjust goggles, don double gloves.

  • Transfer:

    • Use a glass syringe or pipette for volumes < 10 mL.

    • Do not pour freely from large bottles. Use a secondary container or funnel to prevent glugging and splashing.

  • Quenching: If used in a reaction, quench residual amine on glassware with dilute acid (e.g., 1M HCl) inside the hood before removing for cleaning.

Waste Disposal[2][3]
  • Classification: Hazardous Organic Waste (Basic/Amine-containing).

  • Segregation: Do NOT mix with acidic waste streams without neutralization, as this can generate heat.

  • Labeling: Clearly label as "Flammable" and "Corrosive/Irritant".

Emergency Response Procedures

In the event of containment breach, immediate action minimizes injury severity.

Spill Response Logic

SpillResponse Event Spill Detected SizeCheck Assess Volume Event->SizeCheck SmallSpill Small (< 10 mL) Inside Hood SizeCheck->SmallSpill LargeSpill Large (> 10 mL) Or Outside Hood SizeCheck->LargeSpill ActionSmall 1. Absorb with Vermiculite/Pads 2. Wipe with dilute HCl 3. Dispose as Solid Waste SmallSpill->ActionSmall ActionLarge 1. EVACUATE LAB 2. Alert EHS 3. Don Full PPE (Resp + Suit) 4. Contain with Dikes LargeSpill->ActionLarge

Figure 2: Decision tree for spill response. Note the distinction between "Hood containment" and "Lab evacuation".

First Aid Measures
  • Eye Contact: IMMEDIATE flush for 15 minutes.[2][3][4] Time is tissue. Hold eyelids open.

  • Skin Contact: Remove contaminated clothing.[3][4][5] Wash with soap and water.[3][4][5][6] Do not use solvents (ethanol/acetone) to wash skin; this increases permeation.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).

References

  • National Institutes of Health (PubChem). Methyl 3-aminocrotonate (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

Sources

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